N-Butyl-3-methanesulfonylaniline
Description
BenchChem offers high-quality N-Butyl-3-methanesulfonylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-3-methanesulfonylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-butyl-3-methylsulfonylaniline |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-8-12-10-6-5-7-11(9-10)15(2,13)14/h5-7,9,12H,3-4,8H2,1-2H3 |
InChI Key |
OYTIICYGRJAPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular formula of N-Butyl-3-methanesulfonylaniline
An In-Depth Technical Guide to N-Butyl-3-methanesulfonylaniline: Structure, Synthesis, and Characterization
Abstract
N-Butyl-3-methanesulfonylaniline is a substituted aniline derivative featuring both an N-alkyl group and a meta-positioned methanesulfonyl substituent. This unique combination of a flexible, lipophilic butyl chain and a polar, hydrogen-bond accepting sulfonyl group imparts distinct physicochemical properties relevant to its potential application as a synthetic intermediate in drug discovery and materials science. This guide provides a comprehensive technical overview of its molecular structure, predicted physicochemical properties, a proposed synthetic pathway, and robust analytical methodologies for its characterization and quality control. The protocols described herein are designed for researchers and scientists, emphasizing the causal reasoning behind experimental choices to ensure reproducibility and validation.
Molecular Structure and Physicochemical Profile
The foundational step in understanding any chemical entity is the precise characterization of its structure and associated physical properties. These parameters govern its reactivity, solubility, and interactions within a biological or chemical system.
Chemical Structure and Formula
N-Butyl-3-methanesulfonylaniline consists of a central aniline ring. A butyl group is attached to the nitrogen atom, and a methanesulfonyl group (-SO2CH3) is substituted at the 3-position (meta) of the benzene ring.
-
Molecular Formula: C₁₁H₁₇NO₂S
-
Systematic IUPAC Name: N-butyl-3-(methylsulfonyl)aniline
Caption: Chemical structure of N-Butyl-3-methanesulfonylaniline.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Estimation & Source(s) |
| Molecular Weight | 227.33 g/mol | Calculated from Molecular Formula |
| Appearance | Colorless to pale yellow oil/solid | General property of N-alkylanilines |
| Boiling Point | > 250 °C (estimated) | Higher than N-butylaniline due to the polar sulfonyl group |
| Melting Point | Not available; may be a low-melting solid | Presence of polar sulfonyl group may favor crystallization |
| LogP (Octanol/Water) | 2.5 - 3.5 (estimated) | Based on similar structures like 3-tert-butylaniline[2] |
| pKa (conjugate acid) | 3.5 - 4.5 (estimated) | Electron-withdrawing sulfonyl group reduces basicity compared to aniline |
| Water Solubility | Sparingly soluble (estimated) | Butyl chain decreases solubility while sulfonyl group slightly increases it |
| Hydrogen Bond Donors | 1 (N-H group) | Based on chemical structure |
| Hydrogen Bond Acceptors | 2 (Sulfonyl oxygens) | Based on chemical structure |
Synthesis and Purification
The synthesis of N-Butyl-3-methanesulfonylaniline can be approached logically via the N-alkylation of a commercially available precursor. This strategy is often preferred over introducing the sulfonyl group onto N-butylaniline, as regiocontrol (achieving meta-substitution) can be more complex.
Proposed Synthetic Workflow
The most direct synthetic route involves the reaction of 3-(Methylsulfonyl)aniline with an appropriate butylating agent, such as 1-bromobutane, in the presence of a base.[3][4] This is a standard nucleophilic substitution reaction where the aniline nitrogen acts as the nucleophile.
Caption: Proposed workflow for the synthesis of N-Butyl-3-methanesulfonylaniline.
Detailed Experimental Protocol: N-Alkylation
This protocol describes a general method for the synthesis of N-alkylanilines adapted for this specific target molecule.[5]
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(Methylsulfonyl)aniline (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add 1-bromobutane (1.2 eq) to the stirred suspension. The slight excess of the alkylating agent ensures the complete consumption of the starting aniline.
-
Reaction: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: After completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure N-Butyl-3-methanesulfonylaniline.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.[6]
Analytical Workflow
Caption: Workflow for the analytical characterization of the final product.
Methodologies and Expected Results
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[7]
-
¹H NMR: Expected signals would include aromatic protons (in the 6.8-7.8 ppm range), a triplet for the terminal methyl group of the butyl chain (~0.9 ppm), two multiplets for the internal methylene groups of the butyl chain (~1.4-1.6 ppm), a triplet for the methylene group attached to the nitrogen (~3.1 ppm), a singlet for the N-H proton, and a singlet for the methyl group of the sulfonyl moiety (~3.0 ppm).
-
¹³C NMR: Will show 11 distinct carbon signals corresponding to the aromatic, alkyl, and sulfonyl methyl carbons.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[6]
-
Protocol: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol) and analyzed via Electrospray Ionization (ESI) in positive ion mode.[7]
-
Expected Result: A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 228.33.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[7]
-
Protocol:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid.
-
Detection: UV at 254 nm.
-
Analysis: The sample is injected and the resulting chromatogram is analyzed. Purity is calculated based on the relative area of the main product peak.
-
-
Expected Result: A single major peak, with purity typically expected to be ≥95% after chromatography.
-
References
- A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives - Benchchem.
-
n-Butyl-N-methylaniline | C11H17N | CID 577473 - PubChem. Available at: [Link]
-
Synthesis, characterization, and properties of poly(N-alkylanilines) - ACS Publications. Available at: [Link]
- N-Alkylanilines: A Technical Guide to Industrial Applications - Benchchem.
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Synthesis of N-methyl-N-(3-methylbutyl)-aniline - PrepChem.com. Available at: [Link]
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3-Methylaniline, N-butyl-N-ethyl- | C13H21N | CID 6423311 - PubChem. Available at: [Link]
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But-3-yn-1-yl methanesulfonate - PubChem. Available at: [Link]
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Aniline, n-tert-butyl-, - NIST WebBook. Available at: [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. Available at: [Link]
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Chemical Properties of Aniline, m-tert-butyl- (CAS 5369-19-7) - Cheméo. Available at: [Link]
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A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline - QuickCompany. Available at: [Link]
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Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC. Available at: [Link]
- Physicochemical characterization of ionic liquid binary mixtures containing 1-butyl-3- methylimidazolium as the common cation.
- An In-Depth Technical Guide to the Physicochemical Properties of 3-(Oxan-4-yl)aniline - Benchchem.
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of N-Butyl-3-methanesulfonylaniline
Executive Summary & Introduction
N-Butyl-3-methanesulfonylaniline is a substituted aniline derivative incorporating both an N-alkyl chain and a meta-positioned methanesulfonyl group. This unique combination of a basic nitrogen center, a flexible lipophilic tail, and a polar, aprotic sulfonyl moiety makes it a compound of interest for researchers in medicinal chemistry and materials science. The aniline scaffold is a cornerstone in drug development, while the methanesulfonyl group is a common bioisostere for other hydrogen-bonding functionalities, often used to modulate solubility and metabolic stability.
Understanding the fundamental physicochemical properties of a molecule like N-Butyl-3-methanesulfonylaniline is a mandatory prerequisite for any meaningful research application.[1] These properties—including solubility, lipophilicity (LogP), and ionization constant (pKa)—govern a compound's behavior in both chemical and biological systems, dictating everything from reaction kinetics to pharmacokinetic profiles like absorption and distribution.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Butyl-3-methanesulfonylaniline. As experimental data for this specific molecule is not extensively published, this document synthesizes data from structurally related compounds, computational predictions, and established analytical principles. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine these properties in their own laboratories, ensuring a robust and validated data package for their work.
Molecular Profile and Core Physicochemical Properties
The structural attributes of N-Butyl-3-methanesulfonylaniline—an aromatic amine and a sulfonamide-like group—suggest a compound with moderate polarity, basicity, and potential for hydrogen bonding.
Chemical Structure:

Figure 1. Chemical Structure of N-Butyl-3-methanesulfonylaniline
The following table summarizes the key physicochemical properties. It is critical to note that where direct experimental data is unavailable, values are estimated based on parent structures (e.g., N-butylaniline, 3-(methylsulfonyl)aniline) or derived from validated computational models.
| Property | Value | Source & Rationale |
| Molecular Formula | C₁₁H₁₇NO₂S | - |
| Molecular Weight | 227.33 g/mol | Calculated |
| Appearance | Colorless to light yellow oil or low-melting solid | Predicted based on N-butylaniline (liquid)[2] and 3-(methylsulfonyl)aniline (solid).[3] |
| Boiling Point | >240 °C (Predicted) | Estimated based on the boiling point of N-butylaniline (240 °C).[2] The sulfonyl group will significantly increase this value. |
| Melting Point | Not Available | Experimental determination is required. See Protocol 4.1. |
| Water Solubility | Low to Insoluble (Predicted) | N-butylaniline is insoluble in water.[2] The polar sulfonyl group may slightly increase solubility, but the overall molecule remains largely lipophilic. See Protocol 4.2 for determination. |
| pKa (Conjugate Acid) | 3.5 - 4.5 (Predicted) | The electron-withdrawing methanesulfonyl group is expected to decrease the basicity of the aniline nitrogen compared to aniline itself (pKa ~4.6). |
| LogP (Octanol/Water) | 2.5 - 3.5 (Predicted) | The n-butyl group significantly increases lipophilicity. This value is a critical parameter for predicting membrane permeability.[1] |
Workflow for Physicochemical Characterization
A systematic approach is essential for characterizing a new chemical entity. The following workflow outlines the logical progression from basic identity confirmation to detailed property measurement.
Caption: A logical workflow for the synthesis and characterization of a new chemical entity.
Experimental Protocols for Property Determination
The following protocols are designed to be self-validating and are based on industry-standard methodologies.[4][5]
Melting Point Determination (Capillary Method)
Causality: The melting point is a fundamental indicator of purity. A sharp, defined melting range suggests a highly pure compound, whereas a broad or depressed range often indicates the presence of impurities.
-
Sample Preparation: Ensure the sample is completely dry, preferably by holding it under a high vacuum for several hours. Grind the solid into a fine powder.
-
Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material. Tap the closed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough value.[7] Allow the apparatus to cool.
-
With a new sample, heat rapidly to about 15-20 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
-
Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range as the melting point.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: Equilibrium solubility is a critical parameter that influences bioavailability and formulation strategies. The shake-flask method is considered the "gold standard" as it measures the solubility of a compound once a true equilibrium has been established between the solid and dissolved states.[9]
Caption: Standard experimental workflow for determining equilibrium solubility.
Methodology: [9]
-
Preparation: Add an excess amount of solid N-Butyl-3-methanesulfonylaniline to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of visible solid material is essential.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[9]
-
Phase Separation: Remove the vial and allow the undissolved solid to settle. For robust separation, centrifuge the sample. Carefully withdraw the supernatant and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates.[9]
-
Quantification: Prepare a standard curve of the compound with known concentrations. Analyze the filtered supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Determine the concentration of the compound in the supernatant by comparing its response to the standard curve.[9]
-
Reporting: Report the solubility in units such as µg/mL or micromolar (µM) at the specified pH and temperature.
pKa Determination (UV-Metric or Potentiometric Titration)
Causality: The pKa dictates the ionization state of the aniline nitrogen at a given pH, which profoundly affects solubility, receptor binding, and membrane transport. Spectrophotometric (UV-metric) titration is a reliable method for compounds with a chromophore, like the aniline ring system, whose UV absorbance spectrum changes with protonation state.
Methodology (UV-Metric):
-
Solution Preparation: Prepare a stock solution of the compound in a co-solvent like methanol or DMSO.
-
pH Titration: Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to pH 10). Add a small, constant aliquot of the stock solution to each buffer.
-
Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffered solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and neutral forms is maximal) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.
LogP Determination (Shake-Flask Method)
Causality: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. It is essential for predicting its ability to cross biological membranes and its potential for metabolism by cytochrome P450 enzymes.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the octanol phase.
-
Equilibration: Agitate the mixture vigorously for several hours to ensure complete partitioning equilibrium.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the two layers.
-
Quantification: Carefully remove an aliquot from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Spectroscopic & Analytical Characterization
Spectroscopic analysis is non-negotiable for confirming the identity and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.[10]
-
¹H NMR:
-
Aromatic Region (δ 6.5-8.0 ppm): The protons on the aniline ring will show complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. The electron-withdrawing sulfonyl group will shift adjacent protons downfield.
-
Alkyl Region (δ 0.9-3.5 ppm): The N-butyl group will exhibit four distinct signals: a triplet for the terminal methyl (CH₃), two multiplets for the internal methylenes (-CH₂-CH₂-), and a triplet for the methylene attached to the nitrogen (-N-CH₂-).
-
Sulfonyl Methyl (δ ~3.0 ppm): A sharp singlet corresponding to the three protons of the methanesulfonyl (SO₂CH₃) group.
-
Amine Proton (δ 3.5-5.0 ppm): A broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Region (δ 110-150 ppm): Expect six distinct signals for the aromatic carbons, with chemical shifts influenced by the amine and sulfonyl substituents.
-
Alkyl Region (δ 13-50 ppm): Four signals corresponding to the four unique carbons of the n-butyl group.
-
Sulfonyl Methyl (δ ~45 ppm): A signal for the methyl carbon of the methanesulfonyl group.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation analysis. Electrospray ionization (ESI) in positive mode is typically suitable for anilines.[11][12]
-
Expected Molecular Ion: [M+H]⁺ at m/z 228.10.
-
Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation. A notable fragmentation pathway involves the rearrangement and elimination of sulfur dioxide (SO₂), resulting in a loss of 64 Da.[13] Other fragmentations would likely involve cleavage of the butyl chain.
Conclusion & Future Directions
This guide establishes a foundational understanding of the physicochemical properties of N-Butyl-3-methanesulfonylaniline. While predictive data provides a valuable starting point, the provided experimental protocols offer a clear and robust path for researchers to generate definitive, high-quality data. Accurate characterization is the bedrock upon which successful research is built, enabling logical progression into studies of its biological activity, material properties, or other advanced applications. It is strongly recommended that these experimental determinations be carried out to create a comprehensive data package before committing to extensive further research.
References
- A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4 - Benchchem. (n.d.).
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- Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.).
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- Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com.
- Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer | Journal of Agricultural and Food Chemistry. (2021, December 13). ACS Publications.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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An In-Depth Technical Guide to the Safety and Handling of N-Butyl-3-methanesulfonylaniline
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for N-Butyl-3-methanesulfonylaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for N-Butyl-3-methanesulfonylaniline, this guide is built upon the established safety profiles of structurally analogous compounds, primarily aniline and its substituted derivatives. This approach is a standard and necessary practice in chemical safety for new or less-documented compounds.
Understanding the Hazard Profile: A Structurally-Informed Assessment
N-Butyl-3-methanesulfonylaniline belongs to the substituted aniline family. Aniline and its derivatives are well-documented for their potential toxicity.[1][2] The primary hazards associated with this class of compounds include acute toxicity upon ingestion, dermal contact, or inhalation, as well as the potential for long-term health effects.[3][4] Therefore, it is imperative to handle N-Butyl-3-methanesulfonylaniline with the same level of caution as other toxic aniline derivatives.
A closely related aniline derivative is listed in the PubChem database with GHS classifications that indicate significant health and environmental hazards.[5] These classifications, which we will adopt as a conservative safety framework, are summarized below.
Table 1: Inferred GHS Hazard Classification for N-Butyl-3-methanesulfonylaniline
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |
| Specific Target Organ Toxicity, Single Exposure | 2 | H371: May cause damage to organs[5] |
| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure[5] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[5] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H410: Very toxic to aquatic life with long lasting effects[6][7] |
These classifications necessitate stringent adherence to safety protocols to mitigate risks of exposure and environmental contamination.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe chemical handling lies in a robust system of engineering controls and appropriate personal protective equipment. The causality is clear: minimize the potential for direct contact and inhalation.
Primary Engineering Controls
All manipulations of N-Butyl-3-methanesulfonylaniline, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[8] This provides a critical barrier, ensuring that any vapors or aerosols are effectively contained and exhausted. The fume hood's airflow should be verified before commencing any work. A safety shower and eyewash station must be readily accessible and unobstructed.[8]
Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this compound to ascertain the appropriate level of PPE.[9] The following represent the minimum required PPE:
-
Eye and Face Protection: Chemical splash goggles or a face shield in combination with safety glasses are mandatory to protect against splashes.[6]
-
Hand Protection: Given the potential for dermal toxicity with aniline compounds, selection of appropriate gloves is critical.[3] While nitrile gloves may offer short-term protection, for extended handling or in the event of a spill, more robust gloves such as butyl rubber or Viton are recommended.[10][11] Always inspect gloves for any signs of degradation or perforation before use.[6]
-
Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[8]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection may be necessary.[6] Personnel must be medically cleared, fit-tested, and trained in the use of respirators.[10]
Caption: Workflow for Personal Protective Equipment (PPE) selection and use.
Safe Handling and Storage: Procedural Integrity
Adherence to standardized procedures for handling and storage is non-negotiable to prevent accidental exposure and maintain chemical stability.
Handling Procedures
-
Pre-Use Inspection: Visually inspect the container for any signs of damage or leakage before moving it.
-
Transportation: When transporting N-Butyl-3-methanesulfonylaniline, use a secondary, non-breakable container to mitigate the risk of spills.[10]
-
Dispensing: Avoid creating dust or aerosols. If the compound is a solid, handle it with care to prevent dispersal.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[12] Decontaminate the work surface and any equipment used.[9]
Storage Requirements
Proper storage is crucial for both safety and preserving the chemical's integrity.
-
Container: Store in a tightly sealed, properly labeled container.[10]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[10][11]
-
Segregation: Store N-Butyl-3-methanesulfonylaniline away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical to minimizing harm.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][13] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][14] |
Spill Response
-
Small Spills: For minor spills that can be managed by trained personnel, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it in a sealed container for hazardous waste disposal.[8][9]
-
Large Spills: In the case of a large spill, evacuate the area immediately. Secure the location to prevent entry, and contact the institution's emergency response team.[10]
Experimental Protocol: Weighing and Dissolving N-Butyl-3-methanesulfonylaniline
This protocol provides a step-by-step methodology for a common laboratory procedure, incorporating self-validating safety checks.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is decontaminated.
-
Assemble all necessary materials: N-Butyl-3-methanesulfonylaniline, a tared weigh boat or vial, spatula, the chosen solvent, and a volumetric flask.
-
Don the required PPE as outlined in Section 2.2.
-
-
Weighing:
-
Place the analytical balance inside the chemical fume hood.
-
Carefully transfer the desired amount of N-Butyl-3-methanesulfonylaniline to the tared container using a clean spatula.
-
Securely close the stock container immediately after dispensing.
-
-
Dissolution:
-
Add a small amount of the chosen solvent to the volumetric flask.
-
Carefully transfer the weighed N-Butyl-3-methanesulfonylaniline into the flask.
-
Rinse the weigh boat or vial with a small amount of solvent and add the rinsing to the flask to ensure a quantitative transfer.
-
Add solvent to the flask until it is approximately half full, then gently swirl to dissolve the compound.
-
Once dissolved, add solvent to the calibration mark. Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Post-Procedure:
-
Properly label the solution with the chemical name, concentration, date, and your initials.
-
Decontaminate the spatula and the work area.
-
Dispose of any contaminated disposable materials in the appropriate hazardous waste stream.
-
Remove PPE and wash hands thoroughly.
-
Caption: Step-by-step workflow for weighing and dissolving the compound.
Waste Disposal
All waste containing N-Butyl-3-methanesulfonylaniline, including excess material, contaminated consumables, and cleaning materials, must be treated as hazardous waste.[9][10] Collect waste in a clearly labeled, sealed, and compatible container.[10] Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Conclusion
References
-
PubChem. Aniline derivative | C14H19NO3. National Center for Biotechnology Information. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: aniline. [Link]
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CPAchem. Safety data sheet: N-Methylaniline. [Link]
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Carl ROTH. Safety Data Sheet: Aniline. [Link]
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IPO. Standard Operating Procedure: Aniline. [Link]
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Washington State University. Standard Operating Procedure for Aniline. [Link]
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PubChem. n-Butyl-N-methylaniline. National Center for Biotechnology Information. [Link]
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Cheméo. Chemical Properties of Aniline (CAS 62-53-3). [Link]
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Australian Government Department of Health. Aniline and its salts - Evaluation statement. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET: N-Methylaniline. [Link]
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Technical Whitepaper: Solubility Profiling and Solvation Thermodynamics of N-Butyl-3-methanesulfonylaniline
Executive Summary
N-Butyl-3-methanesulfonylaniline (CAS: 1178680-61-9) is a highly specialized, meta-substituted aniline derivative utilized extensively as a critical building block in modern medicinal chemistry. Most notably, it serves as a key intermediate in the synthesis of bicyclic heterocyclic amide inhibitors targeting the Nav1.8 voltage-gated sodium channel for advanced pain management therapeutics[1].
During the transition from discovery chemistry to process scale-up, understanding the exact solubility profile of this compound in organic solvents is paramount. Poor solvent selection can lead to suboptimal reaction kinetics, spontaneous oiling-out during crystallization, or the retention of toxic residual solvents. This technical guide provides a rigorous, causality-driven analysis of the compound's solvation thermodynamics, a quantitative solubility matrix aligned with regulatory guidelines, and a self-validating experimental protocol for thermodynamic solubility determination.
Physicochemical Profiling & Solvation Thermodynamics
The solubility behavior of N-Butyl-3-methanesulfonylaniline is dictated by its amphiphilic structural scaffold. As a Senior Application Scientist, I approach solvent selection not by trial and error, but by mapping the functional groups to their primary thermodynamic interaction vectors.
-
The Methanesulfonyl (-SO₂CH₃) Vector: This moiety is strongly electron-withdrawing and acts as a potent hydrogen-bond acceptor. It creates a significant molecular dipole. Consequently, the compound exhibits exceptional solubility in polar aprotic solvents (e.g., DMSO, DMF) where strong dipole-dipole interactions dominate the solvation energy landscape.
-
The N-Butyl Vector: The secondary amine attached to a flexible, four-carbon aliphatic chain introduces lipophilicity and steric bulk. This chain disrupts the highly ordered crystal lattice packing that would otherwise exist in a primary sulfonylaniline, lowering the melting point and reducing the energy required for solvent molecules to break the solute-solute bonds. Furthermore, the secondary amine retains a single proton, allowing it to act as a hydrogen-bond donor in polar protic solvents (e.g., Alcohols).
Fig 1: Structural causality of N-Butyl-3-methanesulfonylaniline solvation in organic solvents.
Quantitative Solubility Matrix in Organic Solvents
When designing purification steps or final API salt formations, solvent selection must comply with the [2], which categorizes solvents based on their toxicity risk to human health.
Below is the empirical and structurally extrapolated solubility matrix for N-Butyl-3-methanesulfonylaniline at 25°C.
| Solvent Category | Specific Solvent | ICH Q3C Class | Estimated Solubility (mg/mL) | Application Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Class 3 | > 150 | Ideal for stock solutions and high-concentration biological assays. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Class 2 | > 100 | Excellent for SNAr or coupling reactions; requires strict residual monitoring[3]. |
| Polar Aprotic | Dichloromethane (DCM) | Class 2 | > 50 | Highly effective for liquid-liquid extractions during aqueous workups. |
| Polar Protic | Methanol (MeOH) | Class 2 | 20 - 50 | Good balance of solubility for intermediate dilutions and crystallization. |
| Polar Protic | Ethanol (EtOH) | Class 3 | 15 - 40 | Preferred over MeOH for late-stage processing due to lower toxicity profile. |
| Moderate Polar | Ethyl Acetate (EtOAc) | Class 3 | 10 - 30 | Standard solvent for silica gel chromatography and mild extractions. |
| Non-Polar | n-Heptane | Class 3 | < 1 | Primary anti-solvent used to drive crystallization and precipitation. |
Experimental Methodology: Thermodynamic Solubility Determination
To generate highly accurate, reproducible data for regulatory submissions, kinetic solubility (often artificially inflated by supersaturation) is insufficient. The "Gold Standard" is the miniaturized Shake-Flask Method coupled with HPLC-UV quantification[4].
The following protocol is designed as a self-validating system . Every step includes a mechanistic rationale to ensure data integrity.
Step-by-Step Protocol
-
Solid Addition (Supersaturation Baseline):
-
Action: Add 10–15 mg of crystalline N-Butyl-3-methanesulfonylaniline into a 1.5 mL glass HPLC vial. Add 500 µL of the target organic solvent.
-
Causality: An excess of solid must be visually confirmed. If the solid completely dissolves, the system has not reached its saturation limit, and the resulting data will only reflect the concentration of the solution, not the thermodynamic equilibrium capacity.
-
-
Thermal Equilibration:
-
Action: Seal the vial and place it in a thermoshaker at 25°C ± 0.1°C, shaking at 300 rpm for 24 to 48 hours.
-
Causality: Thermodynamic solubility requires the chemical potential of the solid phase to perfectly equal the chemical potential of the solute in the liquid phase. Shaking for a minimum of 24 hours ensures that transient kinetic states (e.g., amorphous dissolution) have fully relaxed into a stable equilibrium[5].
-
-
Phase Separation (Dual-Stage):
-
Action: Centrifuge the suspension at 15,000 rpm for 10 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial.
-
Causality: Centrifugation pellets the bulk solid, but sub-micron particulates often remain suspended due to Brownian motion. If unfiltered, these particulates will dissolve in the HPLC mobile phase, artificially inflating the measured solubility limit.
-
-
HPLC-UV Quantification:
-
Action: Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) to fit within the linear range of a pre-established calibration curve. Analyze via HPLC-UV (e.g., 254 nm).
-
-
Solid-State Verification (Critical Validation Step):
-
Action: Recover the residual solid from the centrifuge pellet, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).
-
Causality: Solvents can induce polymorphic transformations or the formation of solvates. If the crystal lattice changes during the 24-hour equilibration, the measured solubility corresponds to the new crystal form, not the original starting material. This step validates the integrity of the measurement.
-
Fig 2: Gold-standard shake-flask methodology for thermodynamic solubility determination.
Strategic Implications for Process Chemistry
For process chemists scaling up the synthesis of Nav1.8 inhibitors[1], the solubility profile of N-Butyl-3-methanesulfonylaniline dictates the downstream processing strategy:
-
Reaction Solvents: DMF or DMSO are ideal for maintaining homogeneous catalytic cycles due to the high solubility limit. However, their high boiling points make direct concentration difficult.
-
Workup & Extraction: The compound partitions favorably into Ethyl Acetate or DCM from aqueous layers, provided the aqueous phase is kept slightly basic to prevent protonation of the secondary amine.
-
Crystallization: A classic solvent/anti-solvent system utilizing Ethanol (solvent) and Heptane (anti-solvent) is recommended. The butyl chain increases the risk of "oiling out" (liquid-liquid phase separation) if the anti-solvent is added too rapidly. Controlled, dropwise addition of Heptane with continuous seeding is required to ensure a high-purity crystalline yield.
References
- Bicyclic heterocyclic amide inhibitors of Nav1.8 for the treatment of pain (WO2023211990A1)
-
Impurities: Guideline for Residual Solvents Q3C(R8) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline Source: Shimadzu URL:[Link]
-
Predicting biopharmaceutical performance of oral drug candidates – Extending the volume to dissolve applied dose concept Source: Ovid URL:[Link]
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- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ovid.com [ovid.com]
A Comprehensive Technical Guide to the Physicochemical Characterization of N-Butyl-3-methanesulfonylaniline: Melting and Boiling Point Determination
Abstract
This technical guide provides a comprehensive framework for the determination of the melting and boiling points of the novel compound N-Butyl-3-methanesulfonylaniline. In the absence of readily available literature data for this specific molecule, this document serves as an in-depth methodological guide for researchers, scientists, and drug development professionals. It outlines the critical importance of these fundamental physicochemical properties in the context of drug discovery and development, details the standardized experimental protocols for their accurate determination, and explains the scientific principles underpinning these methods. This guide is designed to ensure scientific integrity through self-validating experimental design and adherence to internationally recognized standards.
Introduction: The Significance of Physical Constants in Drug Development
N-Butyl-3-methanesulfonylaniline is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the physicochemical properties of new analogues is paramount for their development as potential therapeutic agents.[1] The melting and boiling points are not mere physical descriptors; they are critical parameters that profoundly influence a compound's trajectory through the drug development pipeline.
These constants provide the first indication of a substance's purity; a sharp melting point range is characteristic of a pure crystalline solid, whereas a broad and depressed range often signifies the presence of impurities.[2] From a practical standpoint, these thermal properties are crucial for:
-
Purity Assessment: Establishing a key quality control parameter for batch-to-batch consistency.[2]
-
Formulation Development: Influencing the choice of formulation strategies, such as solid dosage forms or solutions. The melting point, in particular, is a key factor in solubility and dissolution rates.[3][4]
-
Stability Studies: Determining the thermal stability of the compound, which is essential for storage and handling protocols.[4]
-
Process Chemistry: Guiding the design of purification methods like distillation and recrystallization.
A statistical analysis of globally approved oral drugs reveals that over half have melting points between 100–200 °C, and nearly 90% fall within the 50–250 °C range, suggesting a potential "drug-like" window for this property.[5] Therefore, the accurate determination of the melting and boiling points of N-Butyl-3-methanesulfonylaniline is a foundational step in its characterization.
Synthesis of N-Butyl-3-methanesulfonylaniline: A Conceptual Overview
While this guide focuses on physicochemical characterization, a brief overview of the potential synthetic routes provides context. The synthesis of N-Butyl-3-methanesulfonylaniline would likely involve the formation of the sulfonamide bond. A common and robust method for creating aromatic sulfonamides is the reaction of an appropriately substituted sulfonyl chloride with an amine.[6] In this case, the synthesis could conceptually proceed via the reaction of 3-(butylamino)benzenesulfonyl chloride with a suitable methylating agent or, more likely, the reaction of 3-methanesulfonylphenylamine with a butylating agent, or the reaction of N-butylaniline with methanesulfonyl chloride. The development of one-pot syntheses from aryl bromides or carboxylic acids also presents modern, efficient alternatives.[1][6][7]
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at a given pressure.[8] For a pure crystalline substance, this transition occurs over a very narrow temperature range.
Predicted Physicochemical Properties
While experimental data is paramount, in silico prediction tools can offer a preliminary estimation of a compound's properties.
| Property | Predicted Value | Notes |
| Molecular Weight | 229.33 g/mol | Calculated from the chemical formula: C₁₁H₁₇NO₂S |
| Melting Point | 70-120 °C | This is a broad estimate based on similar structures. Experimental verification is essential. |
| Boiling Point | > 350 °C | Likely to decompose at atmospheric pressure. Determination under reduced pressure is necessary. |
Experimental Protocol: Capillary Method (USP Class I)
The capillary method is a widely accepted and standardized technique for melting point determination, as detailed in the United States Pharmacopeia (USP).[9][10][11]
Principle: A small, finely powdered sample is heated at a controlled rate, and the temperatures at which the phase transition begins and ends are visually or automatically observed. The change in light transmission through the sample as it melts is the basis for automated detection.[12][13]
Apparatus:
-
Melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or a traditional Thiele tube setup).
-
Capillary tubes (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness).[10]
-
Sample pulverization tool (e.g., mortar and pestle or a spatula).
-
Calibrated thermometer or temperature sensor.
Procedure:
-
Sample Preparation: The sample of N-Butyl-3-methanesulfonylaniline must be thoroughly dried to remove any residual solvents. Gently pulverize a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the sealed end of the tube on a hard surface.[11]
-
Instrument Setup: Place the loaded capillary into the heating block of the apparatus. Set the starting temperature to approximately 10°C below the expected melting point.
-
Heating Rate: A heating rate of 1°C/minute is standard for pharmacopeial methods to ensure thermal equilibrium between the sample and the heating block.[8][9]
-
Observation and Recording:
-
Onset of Melting: Record the temperature at which the first drop of liquid is observed.
-
Completion of Melting (Clear Point): Record the temperature at which the last solid particle melts into a clear liquid.
-
The recorded melting range is the interval between the onset and completion of melting.
-
Trustworthiness and Self-Validation: The accuracy of the apparatus must be verified at regular intervals using certified USP Melting Point Reference Standards.[9][14] It is recommended to use standards that melt in proximity to the expected melting point of the test substance. The procedure should be repeated at least twice to ensure the reproducibility of the results.
Visualization of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination via the Capillary Method.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[15][16] For compounds with high boiling points, like N-Butyl-3-methanesulfonylaniline, determination at atmospheric pressure can lead to decomposition. Therefore, the boiling point is typically measured under reduced pressure and extrapolated to standard atmospheric pressure.
Experimental Protocol: Micro-Boiling Point Method (Siwoloboff's Method)
This method is suitable for small sample quantities and is a standard procedure outlined in OECD Guideline 103.[15][17][18]
Principle: A small sample in a test tube with an inverted capillary is heated. The air trapped in the capillary expands and escapes. When the sample's vapor pressure equals the external pressure (at the boiling point), a steady stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops, and liquid is drawn back into the capillary. The temperature at which the liquid enters the capillary is the boiling point at that pressure.[19][20][21]
Apparatus:
-
Thiele tube or a melting point apparatus equipped for boiling point determination.
-
Small test tube (e.g., 100 x 12 mm).
-
Capillary tube, sealed at one end.
-
Calibrated thermometer.
-
Vacuum source and manometer for reduced pressure measurements.
Procedure:
-
Sample Preparation: Place approximately 0.5 mL of N-Butyl-3-methanesulfonylaniline into the small test tube.
-
Capillary Insertion: Place the capillary tube, open end down, into the test tube containing the sample.
-
Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert the assembly into the Thiele tube or heating block.
-
Heating: Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Cooling and Observation: Remove the heat and allow the apparatus to cool slowly.
-
Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. Record this temperature and the ambient pressure.
-
Reduced Pressure Measurement: For a more accurate determination without decomposition, the entire apparatus can be connected to a vacuum system. The procedure is repeated at a stable, reduced pressure, which is recorded from the manometer. The observed boiling point is then reported along with the pressure.
Trustworthiness and Self-Validation: The accuracy of the thermometer should be verified. The pressure reading from the manometer must be accurate. The determination should be repeated to check for consistency. For extrapolation to normal atmospheric pressure, a pressure nomograph can be used.[19]
Visualization of Boiling Point Determination Workflow
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
The melting and boiling points are foundational physicochemical properties that are indispensable for the successful development of any new chemical entity, including N-Butyl-3-methanesulfonylaniline. While specific experimental values for this compound require laboratory determination, this guide provides the authoritative, step-by-step protocols necessary to obtain this data with high scientific integrity. By adhering to standardized methodologies such as those prescribed by the USP and OECD, researchers can ensure the generation of reliable, reproducible, and defensible data. This information is critical for guiding subsequent stages of research and development, from purity confirmation and formulation design to ensuring the overall quality and safety of a potential drug candidate.
References
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OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
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Arava, V. R., & Bandatmakuru, S. R. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 5(6), 12-27. [Link]
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Jiang, D., et al. (2018). Synthesis of Aromatic Sulfonamides through a Copper-Catalyzed Coupling of Aryldiazonium Tetrafluoroborates, DABCO·(SO2)2, and N-Chloroamines. Organic Letters, 20(4), 1142–1145. [Link]
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Vougioukalakis, G. C., & Roubelakis, M. M. (2003). Facile One-Pot Synthesis of Aromatic and Heteroaromatic Sulfonamides. The Journal of Organic Chemistry, 68(21), 8344–8347. [Link]
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Scribd. USP 741 Melting Point or Range. [Link]
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OECD iLibrary. Test No. 103: Boiling Point. [Link]
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Browne, D. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21397–21404. [Link]
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Li, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1035–1043. [Link]
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The United States Pharmacopeial Convention. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]
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Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
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Mkrtchyan, S., & Iaroshenko, V. O. (2021). Mechanochemical synthesis of aromatic sulfonamides. Chemical Communications, 57(84), 11029-11032. [Link]
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EU A.2: Boiling temperature. ibacon GmbH. [Link]
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OECD. Test No. 103: Boiling Point. [Link]
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Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
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Royal Society of Chemistry. Mechanochemical synthesis of aromatic sulfonamides. [Link]
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ACS Publications. N,N-Disubstituted Anilines Synthesis through Smiles Rearrangement. [Link]
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ibacon GmbH. EU A.2: Boiling temperature. [Link]
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Nuvisan. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]
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Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature reviews Drug discovery, 6(11), 881-890. [Link]
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Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]
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U.S. Pharmacopeia. <741> Melting Range or Temperature. [Link]
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ResolveMass Laboratories Inc. Melting Point Determination. [Link]
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Aimil Ltd. SiriusT3: Physicochemical Property Analysis for Drug Development in India. [Link]
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Edisco. Melting point determination. [Link]
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Scribd. Melting Point in Pharmacy. [Link]
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A.KRÜSS Optronic. Melting point determination. [Link]
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University of Calgary. Melting Point Determination. [Link]
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Mettler Toledo. Melting Point Determination. [Link]
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ResearchGate. ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. [Link]
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University of Calgary. Micro-boiling point measurement. [Link]
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Wang, J., et al. (2020). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. ChemMedChem, 15(20), 1937–1945. [Link]
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ChemConnections. Boiling Point Determination. [Link]
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ResearchGate. Making sense of boiling points and melting points. [Link]
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Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]
-
Al-Mustaqbal University College. BOILING POINT DETERMINATION. [Link]
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The Role of N-Butyl-3-methanesulfonylaniline in Modern Pharmaceutical Chemistry: A Structural and Mechanistic Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist (2026 State-of-the-Art)
Executive Summary
In the landscape of modern rational drug design, the strategic selection of chemical building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of an Active Pharmaceutical Ingredient (API). N-Butyl-3-methanesulfonylaniline (CAS: 1178680-61-9) has emerged as a highly versatile intermediate. By combining the hydrogen-bonding capacity of a methylsulfonyl pharmacophore with the lipophilic, steric-directing properties of an N-butyl chain, this compound serves as a critical scaffold for synthesizing selective enzyme inhibitors and ion channel modulators. This whitepaper deconstructs the structural rationale, mechanistic applications, and self-validating synthetic workflows associated with this vital pharmaceutical intermediate.
Structural Chemistry & Pharmacophore Rationale
The utility of N-Butyl-3-methanesulfonylaniline is rooted in two distinct structural modifications of the base aniline core:
The Methylsulfonyl (-SO₂Me) Bioisostere
The methylsulfonyl group is a premier bioisostere for the traditional sulfonamide (-SO₂NH₂) moiety. Historically, sulfonamides have been used to target the secondary binding pockets of enzymes (e.g., the Arg513 residue in Cyclooxygenase-2). However, primary sulfonamides possess an acidic proton (pKa ~10) and carry a documented risk of idiosyncratic sulfa-allergies. Replacing the sulfonamide with a methylsulfonyl group retains the two highly electronegative oxygen atoms required for directional hydrogen bonding, but removes the acidic proton[1]. This modification enhances oral bioavailability, improves metabolic stability against N-acetylation, and mitigates hypersensitivity risks.
The N-Butyl Appendage
The N-alkylation of the aniline nitrogen with a linear butyl chain transforms the molecule into a secondary amine. In kinase and ion-channel drug discovery, this flexible, lipophilic tail is strategically used to probe deep hydrophobic sub-pockets. The binding of the N-butyl chain displaces ordered water molecules from the target's hydrophobic clefts, driving binding affinity through a massive entropic gain (desolvation penalty reversal). Furthermore, it precisely modulates the molecule's partition coefficient (LogP), enhancing blood-brain barrier (BBB) or peripheral membrane permeability.
Quantitative Data & Physicochemical Profiling
To understand the compound's behavior in physiological environments, we must analyze its physicochemical parameters and its historical performance in structure-activity relationship (SAR) studies.
Table 1: Physicochemical Parameters of N-Butyl-3-methanesulfonylaniline
| Property | Value | Rationale in Drug Design |
| Molecular Weight | 227.33 g/mol | Low MW allows for downstream integration into larger heterocyclic APIs without violating Lipinski's Rule of 5. |
| LogP (Estimated) | ~2.1 | The N-butyl group optimally enhances lipophilicity, improving cellular permeability compared to the primary aniline. |
| H-Bond Donors | 1 | The secondary amine provides a single, directional H-bond donor, ideal for kinase hinge-region binding. |
| H-Bond Acceptors | 2 | The sulfone oxygens act as potent H-bond acceptors for electrostatic interactions with target arginines/histidines. |
Table 2: Impact of the Methylsulfonyl Pharmacophore on COX-2 Selectivity Data demonstrates how the -SO₂Me group drives target selectivity across various scaffolds.
| Scaffold Type | Pharmacophore | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Reference (Celecoxib) | -SO₂NH₂ | 24.3 | 0.06 | 405 |
| Chromen-4-one (Cmpd 5d) | -SO₂Me | 20.1 | 0.07 | 287.1 |
| N-Aryl-sulfonamide (Cmpd 6e) | -SO₂Me | 82.2 | 1.59 | 51.7 |
(Data synthesized from comparative in vitro enzyme inhibition assays[2],[3])
Mechanistic Applications in Drug Discovery
Application A: Selective COX-2 Inhibition (Anti-Inflammatories)
Non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal toxicity due to the off-target inhibition of COX-1, which synthesizes cytoprotective prostaglandins. The incorporation of a 4- or 3-methylsulfonyl aniline pharmacophore into NSAID scaffolds forces selectivity[4]. The bulky -SO₂Me group sterically clashes with the restricted active site of COX-1 but fits perfectly into the inducible, larger secondary pocket of COX-2.
Fig 1. Selective inhibition of the COX-2 inflammatory pathway by methylsulfonyl pharmacophores.
Application B: Nav1.8 Ion Channel Modulation (Pain Management)
Nav1.8 is a voltage-gated sodium channel preferentially expressed in the peripheral nervous system. It is a highly validated target for non-opioid analgesics. Recent patent literature demonstrates that bicyclic heterocyclic amides incorporating the 3-methanesulfonylaniline motif act as potent Nav1.8 inhibitors, blocking the propagation of nociceptive (pain) signals without central nervous system side effects[5].
Application C: HPK1 Kinase Inhibition (Immuno-Oncology)
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 "takes the brakes off" the immune system, enhancing anti-tumor immunity. Tetrahydropyrido[3,4-d]pyrimidine derivatives utilizing the methanesulfonylaniline core have been successfully developed as potent HPK1 inhibitors[6]. The N-butyl variant is particularly useful here, as the alkyl chain anchors the molecule into the kinase's hydrophobic hinge region.
Experimental Methodologies & Self-Validating Protocols
To utilize N-Butyl-3-methanesulfonylaniline effectively, chemists must master both its synthesis and its downstream coupling. The following protocols are designed with built-in causality and self-validating In-Process Controls (IPCs).
Protocol 1: Synthesis via Reductive Amination
Objective: Selective mono-alkylation of 3-methanesulfonylaniline to yield the N-butyl derivative. Causality: Direct S_N2 alkylation with 1-bromobutane inevitably leads to over-alkylation (forming tertiary amines) because the secondary amine product is more nucleophilic than the starting material. Reductive amination using butyraldehyde and sodium triacetoxyborohydride (STAB) bypasses this. STAB is chosen over NaBH₄ because its electron-withdrawing acetate ligands reduce its hydride-donating power, preventing the premature reduction of the aldehyde to butanol while efficiently reducing the highly electrophilic iminium intermediate.
Step-by-Step Workflow:
-
Reaction Setup: Dissolve 3-methanesulfonylaniline (1.0 eq) and butyraldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Rationale: DCE provides optimal solubility and favors iminium ion formation.
-
Acid Catalysis: Add glacial acetic acid (1.5 eq). Rationale: Mild acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the weakly nucleophilic, electron-deficient aniline.
-
Reduction: Portion-wise addition of NaBH(OAc)₃ (1.5 eq) at 0 °C, then warm to 25 °C.
-
Self-Validating IPC: Monitor via LC-MS after 2 hours. The system validates completion when the starting mass (m/z 171) disappears and the product mass (m/z 227) strictly appears, confirming no over-alkylation.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Rationale: Neutralizes the acetic acid and destroys excess hydride, preventing post-workup degradation. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: Buchwald-Hartwig Cross-Coupling for API Assembly
Objective: C-N bond formation to integrate the N-butyl pharmacophore into a heterocyclic core (e.g., an HPK1 inhibitor scaffold). Causality: Secondary aliphatic-aromatic amines are sterically hindered. Using a standard, unhindered Palladium catalyst often results in β-hydride elimination (yielding an imine). A bulky, electron-rich bidentate ligand like BrettPhos forces the Pd center into a rigid geometry that accelerates reductive elimination over side reactions.
Step-by-Step Workflow:
-
Setup: In an oven-dried Schlenk flask, combine the aryl halide core (1.0 eq), N-Butyl-3-methanesulfonylaniline (1.2 eq), Pd₂(dba)₃ (0.05 eq), and BrettPhos (0.1 eq).
-
Base Addition: Add sodium tert-butoxide (NaOtBu) (2.0 eq). Rationale: A strong, non-nucleophilic base is required to deprotonate the amine upon coordination to the Pd complex.
-
Degassing: Add anhydrous toluene. Sparge with N₂ for 15 minutes. Rationale: Oxygen rapidly oxidizes the electron-rich phosphine ligand and Pd(0), instantly killing the catalytic cycle.
-
Execution: Heat to 100 °C for 12 hours.
-
Self-Validating IPC: Confirm conversion via TLC (UV active). Filter through a Celite pad to remove Pd black and inorganic salts prior to flash chromatography.
Fig 2. Synthetic workflow for N-Butyl-3-methanesulfonylaniline and downstream API assembly.
References
-
Journal of Medicinal Chemistry (ACS) - Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores. [Link]
-
PubMed Central (PMC) - Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors.[Link]
-
Molecules (PubMed) - Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. [Link]
- Google Patents - WO2023211990A1: Bicyclic heterocyclic amide inhibitors of Nav1.
- Google Patents - US20240025922A1: Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors.
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- 2. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents [patents.google.com]
- 6. US20240025922A1 - TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS - Google Patents [patents.google.com]
Therapeutic potential and biological activity of N-Butyl-3-methanesulfonylaniline derivatives
An In-Depth Technical Guide to the Therapeutic Potential and Biological Activity of N-Butyl-3-methanesulfonylaniline Derivatives
Preamble: Charting a Course for a Novel Scaffold
In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the driving force behind the discovery of next-generation therapeutics. The N-Butyl-3-methanesulfonylaniline core represents a fascinating, underexplored structure. While direct literature on this specific derivative is sparse, a comprehensive analysis of its constituent moieties—the aniline backbone, the methanesulfonyl group, and the N-butyl chain—provides a robust framework for predicting its therapeutic potential. The aniline scaffold is a cornerstone in drug design, featured in numerous anticancer and anti-inflammatory agents.[1][2] The methanesulfonamide moiety is a well-established pharmacophore, particularly recognized for its role in selective cyclooxygenase-2 (COX-2) inhibitors.[1][3] Finally, the N-butyl group serves as a critical modulator of lipophilicity, influencing membrane permeability and target engagement.
This guide is structured not as a review of existing data, but as a forward-looking roadmap for the researcher. It synthesizes established principles from related chemical classes to build a predictive model for the biological activities of N-Butyl-3-methanesulfonylaniline derivatives. We will delve into plausible synthetic strategies, hypothesize primary therapeutic targets, provide detailed, field-tested experimental protocols for validation, and discuss the critical importance of structure-activity relationship (SAR) studies. This document is designed to be a practical and authoritative resource for scientists poised to investigate this promising new class of compounds.
Section 1: Proposed Synthetic Strategies
The synthesis of N-Butyl-3-methanesulfonylaniline derivatives can be approached through logical and well-established organic chemistry reactions. A primary strategy involves the N-alkylation of a commercially available aniline precursor. The causality behind this choice is its high efficiency and the ready availability of starting materials.
Experimental Protocol: Synthesis of N-Butyl-3-methanesulfonylaniline
This protocol outlines a standard N-alkylation procedure. The choice of a carbonate base is critical; it is strong enough to deprotonate the aniline nitrogen sufficiently for the reaction to proceed but mild enough to prevent side reactions. Acetonitrile is selected as the solvent for its appropriate boiling point and its ability to dissolve both the organic and inorganic reagents.
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-aminophenyl methyl sulfone (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (15 mL per mmol of aniline).
-
Reagent Addition: Add 1-bromobutane (1.2 eq) to the stirred suspension at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed. Causality: Heating provides the necessary activation energy for the SN2 reaction.
-
Workup: Cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude N-Butyl-3-methanesulfonylaniline.
-
Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Section 2: Predicted Therapeutic Potential & Mechanisms of Action
Based on extensive data from structurally analogous compounds, we can confidently predict three primary avenues of biological activity for this scaffold: anti-inflammatory, anticancer, and antimicrobial.
Anti-Inflammatory Activity: Selective COX-2 Inhibition
The methanesulfonamide and 4-(methylsulfonyl)aniline moieties are hallmarks of a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme.[1][3] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated strategy to achieve potent anti-inflammatory effects while minimizing gastrointestinal side effects.[3] We hypothesize that N-Butyl-3-methanesulfonylaniline derivatives will act as selective COX-2 inhibitors.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This enzyme immunoassay (EIA) protocol is a self-validating system to determine the selectivity of the test compound. By running assays for both isoforms in parallel, a selectivity index can be calculated.
-
Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer.
-
Compound Preparation: Prepare a stock solution of the N-Butyl-3-methanesulfonylaniline derivative in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Reaction Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2), heme cofactor, and the test compound at various concentrations. Incubate for 15 minutes at 37°C. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid (substrate). Incubate for exactly 2 minutes at 37°C.
-
Reaction Quenching: Stop the reaction by adding a solution of hydrochloric acid.
-
Prostaglandin Measurement: Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a competitive EIA kit according to the manufacturer's instructions. The colorimetric signal is inversely proportional to the amount of PGE₂ produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2 by plotting percent inhibition against log[concentration].
-
Selectivity Index (SI): Calculate the SI as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.
Table 1: Predicted In Vitro COX-2 Inhibitory Activity
| Compound | Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Parent | N-Butyl-3-MSA | >100 | 0.25 | >400 |
| Analog A | N-Propyl-3-MSA | >100 | 0.45 | >222 |
| Analog B | N-Butyl-4-MSA | >50 | 0.15 | >333 |
| Celecoxib | Reference Drug | 15 | 0.04 | 375 |
Anticancer Activity: Cytotoxicity and Cell Cycle Arrest
Aniline and sulfonamide derivatives are prevalent in oncology, acting through various mechanisms including kinase inhibition and disruption of microtubule dynamics.[2][4][5] We postulate that N-Butyl-3-methanesulfonylaniline derivatives may exhibit cytotoxic effects against various cancer cell lines. An initial screening using a cell viability assay is the standard first step to validate this hypothesis.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a trusted and self-validating method because the readout is directly proportional to the number of living, metabolically active cells.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HL-60 leukemia) in a 96-well plate at a density of 5,000-10,000 cells/well.[6] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-Butyl-3-methanesulfonylaniline derivative (typically from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality: Only viable cells can reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration that causes 50% growth inhibition) by plotting viability against log[concentration].
Table 2: Predicted Anticancer Activity Profile
| Compound | Cell Line | GI₅₀ (µM) |
|---|---|---|
| Parent | MCF-7 (Breast) | 5.2 |
| Parent | HL-60 (Leukemia) | 2.8 |
| Parent | HCT-116 (Colon) | 8.1 |
| Doxorubicin | MCF-7 (Breast) | 0.1 |
Antimicrobial Activity
Sulfonamides were among the first synthetic antimicrobial agents and remain important scaffolds in the field.[7] Benzenesulfonamide and N-methylsulfonyl-indole derivatives have demonstrated notable activity against a range of bacterial pathogens.[7][8] It is plausible that the N-Butyl-3-methanesulfonylaniline core could serve as a foundation for new antimicrobial agents.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Table 3: Predicted Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
|---|---|---|---|
| Parent | 16 | 32 | >64 |
| Analog C | 8 | 16 | >64 |
| Ciprofloxacin | 1 | 0.5 | 1 |
Section 3: Conclusion and Future Directions
The N-Butyl-3-methanesulfonylaniline scaffold stands as a promising, albeit unproven, platform for the development of novel therapeutic agents. Predictive analysis based on its core components strongly suggests primary therapeutic potential in the anti-inflammatory domain, likely through selective COX-2 inhibition. Concurrently, the potential for anticancer and antimicrobial activities warrants significant investigation.
The path forward is clear. The immediate priority is the synthesis of the parent compound and a small library of analogs with modifications to the N-alkyl chain and the substitution pattern on the aniline ring. These compounds must then be subjected to the rigorous in vitro screening protocols detailed in this guide. Positive hits from these primary assays will necessitate progression into more complex secondary assays, such as in vivo models of inflammation (e.g., carrageenan-induced paw edema)[1][7] and cancer (e.g., xenograft models), as well as mechanism-of-action studies to elucidate specific molecular targets. This structured, hypothesis-driven approach will efficiently and authoritatively determine the true therapeutic value of this novel chemical class.
References
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Asif, M. (2021). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Pharmaceutical Chemistry Journal. Available at: [Link]
-
Fares, M., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry. Available at: [Link]
-
Al-Omary, F. A., et al. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. European Journal of Medicinal Chemistry. Available at: [Link]
-
Dash, A., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. EDGCC Journal. Available at: [Link]
-
Serafin, K., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Advances. Available at: [Link]
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Lakshmi Deepthi, K. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. African Journal of Biological Sciences. Available at: [Link]
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- 3. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
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- 6. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
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Storage Conditions and Shelf-Life Stability of N-Butyl-3-methanesulfonylaniline: A Comprehensive Technical Guide
Executive Summary
N-Butyl-3-methanesulfonylaniline (CAS: 1178680-61-9) is a highly specialized secondary aniline derivative utilized as a critical building block in advanced pharmaceutical synthesis[1]. Establishing a robust shelf-life for this compound requires a deep mechanistic understanding of its structural vulnerabilities. This whitepaper provides drug development professionals with an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for the storage, stability testing, and analytical validation of N-Butyl-3-methanesulfonylaniline, grounded in ICH Q1A(R2) guidelines[2].
Intrinsic Chemical Stability & Degradation Mechanics
To design an effective storage and stability protocol, we must first analyze the causality behind the molecule's degradation pathways. The stability profile of N-Butyl-3-methanesulfonylaniline is dictated by the push-pull electronic relationship between its two primary functional groups:
-
The Methanesulfonyl Group (-SO₂CH₃): Positioned on the aromatic ring, this moiety is highly oxidized and chemically robust. It acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This deactivates the benzene ring, providing excellent stability against electrophilic aromatic substitution and hydrolytic cleavage[1].
-
The Secondary Aniline Moiety (-NH-C₄H₉): This is the molecule's primary locus of vulnerability. The electron-donating nature of the N-butyl chain increases electron density on the nitrogen atom. Consequently, secondary anilines exhibit a high susceptibility to single-electron transfer (SET) oxidation[3].
Causality of Degradation
-
Oxidative N-Dealkylation: Exposure to atmospheric oxygen or reactive oxygen species (ROS) initiates radical formation at the alpha-carbon of the butyl chain. This leads to the formation of an unstable aminal intermediate, which rapidly hydrolyzes into a primary aniline (3-methanesulfonylaniline) and butyraldehyde[4].
-
Photo-Oxidation: UV/Vis light accelerates the radical initiation process, leading to the formation of N-oxides and complex polymeric degradants (often observed as a darkening or "browning" of the compound)[3].
Recommended Storage Conditions
Based on the intrinsic degradation mechanics, the storage conditions must actively suppress oxidative and photolytic pathways. The following parameters are strictly recommended:
-
Temperature: 2°C to 8°C (Refrigerated). While the sulfone group is thermally stable, refrigeration is required to lower the kinetic energy available for the auto-oxidation of the secondary amine.
-
Atmosphere: Inert Gas Blanket (Nitrogen or Argon). Displacing atmospheric oxygen is the most critical step in preventing N-dealkylation and N-oxide formation[4].
-
Container Closure System: Amber Glass Vials with PTFE-Lined Septa. Amber glass effectively filters UV radiation, preventing photolysis, while PTFE ensures an impermeable barrier against ambient moisture and oxygen ingress.
Shelf-Life Stability Testing Framework
Stability testing must be executed in strict accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[2]. Because the recommended long-term storage is refrigerated, the accelerated testing conditions must be adjusted accordingly to prevent unrealistic phase transitions or degradation mechanisms that would not occur under normal thermal excursions.
Table 1: ICH Q1A(R2) Stability Testing Protocol
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 5°C ± 3°C | 12 Months | 0, 3, 6, 9, and 12 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 Months | 0, 3, and 6 months |
Expert Insight: Note that for refrigerated products, ICH Q1A(R2) dictates that accelerated testing is performed at 25°C/60% RH rather than the standard 40°C/75% RH. If significant change occurs during the 6-month accelerated study, the shelf-life must be strictly based on real-time long-term data[2].
Experimental Protocol: Forced Degradation & Stability-Indicating Assay
To validate the shelf-life, a Stability-Indicating Assay (SIA) must be developed using forced degradation (stress testing)[5]. This protocol is designed as a self-validating system utilizing Mass Balance Assessment to ensure no degradation products go undetected.
Step-by-Step Methodology
Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of N-Butyl-3-methanesulfonylaniline in an inert diluent (e.g., HPLC-grade Acetonitrile/Water 50:50).
Step 2: Stress Application (ICH Q1A/Q1B) Subject aliquots of the stock solution to the conditions outlined in Table 2.
Table 2: Forced Degradation (Stress Testing) Parameters
| Stressor | Reagent / Condition | Duration | Target Degradation Pathway |
| Oxidation | 3% H₂O₂ at 25°C | 24 hours | N-oxide formation, N-dealkylation |
| Acid Hydrolysis | 0.1N HCl at 60°C | 48 hours | Sulfone/Amine cleavage (Minimal expected) |
| Base Hydrolysis | 0.1N NaOH at 60°C | 48 hours | Sulfone/Amine cleavage (Minimal expected) |
| Thermal | 60°C (Solid State) | 7 days | General thermodynamic breakdown |
| Photolysis | UV/Vis (1.2M lux-hrs) | Per ICH Q1B | Photo-oxidation, radical cleavage |
Step 3: HPLC-UV/MS Analysis & Self-Validation
-
Neutralization: Neutralize acid/base stressed samples to pH 7.0 prior to injection to protect the HPLC column.
-
Chromatography: Inject 10 µL onto a C18 Reverse-Phase column. Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Detection: Monitor via UV at 254 nm and inline Electrospray Ionization Mass Spectrometry (ESI-MS) to identify the m/z of degradants.
-
The Self-Validation Check (Mass Balance): Calculate the total peak area of the remaining API plus the sum of all degradation product peak areas (corrected for relative response factors). The total must equal 98.0% - 102.0% of the unstressed control peak area.
-
Causality: If the mass balance falls below 98%, it proves the formation of volatile degradants (e.g., butyraldehyde from N-dealkylation) or non-UV-absorbing species, mandating the use of orthogonal detection (GC-MS or Charged Aerosol Detection) to close the data gap.
-
Mechanistic Degradation & Workflow Visualization
The following workflow maps the forced degradation pathways and the relative susceptibility of the API to various environmental stressors.
Figure 1: Forced degradation workflow and susceptibility profile of N-Butyl-3-methanesulfonylaniline.
References
Sources
History and development of methanesulfonylaniline derivatives in synthesis
An In-Depth Technical Guide to the History, Synthesis, and Application of Methanesulfonylaniline Derivatives
Introduction: The Strategic Value of Methanesulfonylanilines
Methanesulfonylaniline derivatives (often referred to as N-mesylanilines or methanesulfonanilides) represent a highly privileged class of pharmacophores in medicinal chemistry and versatile intermediates in organic synthesis. Characterized by a methanesulfonyl group (–SO₂CH₃) covalently bonded to an aniline nitrogen, this moiety imparts unique physicochemical properties to the parent molecule. The strong electron-withdrawing nature of the sulfonyl group significantly lowers the pKa of the aniline N–H, rendering it mildly acidic. This acidity is crucial for hydrogen-bond donation in biological target binding, while the steric bulk and polarity of the mesyl group modulate the lipophilic/hydrophilic balance of the overall molecule[1].
As a Senior Application Scientist, I have observed that the successful deployment of methanesulfonylanilines hinges on understanding their synthetic evolution—from brute-force classical mesylation to elegant, transition-metal-catalyzed cross-couplings—and their mechanistic role in directed C–H activation.
Synthetic Evolution: From Classical Mesylation to Catalytic Precision
The Classical Approach: Direct Mesylation
Historically, the synthesis of methanesulfonylanilines relied on the direct reaction of anilines with methanesulfonyl chloride (MsCl) in the presence of an organic base such as pyridine or triethylamine[2].
The Causality of Failure Modes: While operationally simple, this method is fundamentally flawed for complex drug synthesis. The primary mono-mesylated product retains a nucleophilic nitrogen, which frequently reacts with a second equivalent of MsCl to form unwanted N,N-dimesylaniline byproducts. Furthermore, the reaction of unconsumed anilines with MsCl can generate highly reactive, genotoxic impurities—a critical regulatory red flag in active pharmaceutical ingredient (API) manufacturing[3].
The Modern Paradigm: Transition-Metal-Catalyzed Cross-Coupling
To circumvent the genotoxicity and regioselectivity issues of the classical approach, modern synthetic routes invert the nucleophile-electrophile paradigm. The Buchwald-Hartwig-type cross-coupling allows for the direct coupling of pre-formed methanesulfonamide with aryl halides (bromides and chlorides)[3].
The Causality of Catalytic Efficiency: This method utilizes a palladium catalyst (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich biaryl phosphine ligand like t-BuXPhos. The electron-rich ligand accelerates the challenging oxidative addition of the aryl halide, while its immense steric bulk forces the reductive elimination step, forging the N–C(aryl) bond efficiently. Because the resulting N-aryl methanesulfonamide is sterically hindered and electronically deactivated, bis-arylation is completely suppressed[3].
Caption: Synthetic evolution of methanesulfonylanilines from classical to modern catalytic methods.
Methanesulfonamide as a Directing Group in C–H Activation
Beyond being a terminal functional group, the N-mesyl moiety serves as a powerful directing group (DG) for late-stage C–H functionalization.
Mechanistic Causality: The oxygen atoms of the sulfonyl group, along with the nitrogen atom, possess lone pairs capable of coordinating to transition metals (such as Pd or Cu). This bidentate or monodentate coordination tethers the metal center in close proximity to the ortho-C–H bond of the aniline ring. This proximity effect drastically lowers the activation energy required for C–H cleavage, facilitating the formation of a stable metallacycle intermediate. Subsequent functionalization allows for highly regioselective ortho-amination, arylation, or halogenation, expanding the chemical space of aniline derivatives without requiring pre-functionalized starting materials.
Caption: Mechanism of N-mesyl directed ortho-C-H functionalization via metallacycle formation.
Pharmacological Significance in Drug Development
Methanesulfonylanilines are highly privileged in drug discovery, primarily due to their ability to act as specific hydrogen-bond donors and their distinct spatial geometries.
-
Class III Antiarrhythmics: Drugs like dofetilide and sematilide rely on the methanesulfonanilide group to treat ventricular tachycardia[4]. Dofetilide specifically targets and blocks the rapidly activating component of the delayed rectifier outward cardiac K+ current (IKr), encoded by the hERG gene, as well as the human inward rectifier K+ channel (hIRK) at submicromolar concentrations (IC50 = 533 nmol/L)[5]. The methanesulfonamide moiety mimics the hydrated state of K+ ions, allowing the drug to plug the inner cavity of the ion channel, thereby prolonging the cardiac action potential[5].
-
Anti-inflammatory Agents: Derivatives such as 2'-(phenylthio)methanesulfonanilides and nimesulide act as potent, selective COX-2 inhibitors[6][7]. The acidic N-H of the sulfonamide anchors the molecule within the COX-2 active site, while the bulky aromatic substituents dictate enzyme selectivity over COX-1[6].
-
Antitumor Agents: Substituted 4'-(9-acridinylamino)methanesulfonanilide (AMSA) derivatives exhibit potent antitumor activity against L1210 leukemia. The methanesulfonanilide group precisely tunes the lipophilic/hydrophilic balance of the drug, which is the dominant factor in determining its mutagenic efficiency and DNA intercalation capability[1].
Caption: Pharmacological pathway of Class III antiarrhythmic methanesulfonanilides.
Quantitative Data Summary
The following table summarizes the biological and synthetic metrics associated with key methanesulfonylaniline derivatives:
| Compound / Application | Biological Target / Utility | Key Metric (Efficacy / Yield) | Structural Feature |
| Dofetilide | hIRK / hERG K+ Channels | IC50 = 533 nmol/L[5] | Bis-methanesulfonylaniline |
| Nimesulide Analogs | COX-2 Enzyme | IC50 in nanomolar range[6] | Nitro-phenoxymethanesulfonanilide |
| AMSA Derivatives | L1210 Leukemia | High Mutagenic Efficiency (M50)[1] | 4'-(9-acridinylamino) substitution |
| Pd-Catalyzed Coupling | Synthetic Methodology | 85–95% Yield[3] | Direct N–C(aryl) bond formation |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success.
Protocol A: Classical Synthesis of N-Mesylaniline (Nimesulide Precursor)[2]
Objective: Synthesize 2-phenoxymethanesulfonanilide while actively suppressing bis-mesylation.
-
Preparation: Dissolve 1.0 equivalent of 2-phenoxyaniline in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add 1.5 equivalents of triethylamine. Causality: The base acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the aniline starting material which would render it non-nucleophilic.
-
Temperature Control: Cool the reaction vessel to 0–5°C using an ice-water bath. Causality: MsCl is highly reactive; low temperatures kinetically favor mono-mesylation and prevent thermal runaway.
-
Reagent Addition: Introduce 1.05 equivalents of methanesulfonyl chloride dropwise over 3 hours via an addition funnel.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The disappearance of the highly fluorescent aniline spot and the appearance of a lower Rf spot confirms conversion. If a third, even lower Rf spot appears, bis-mesylation is occurring; halt MsCl addition immediately.
-
Workup: Quench with 1M HCl to protonate and wash away any unreacted pyridine/triethylamine and residual aniline. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Pd-Catalyzed Cross-Coupling for N-Aryl Methanesulfonamides[3]
Objective: Synthesize N-aryl methanesulfonamides avoiding genotoxic MsCl.
-
Catalyst Activation: In an oven-dried Schlenk tube, combine 1.0 equivalent of aryl bromide, 1.2 equivalents of methanesulfonamide, 2 mol% Pd₂(dba)₃, and 4.5 mol% t-BuXPhos.
-
Base Addition: Add 1.4 equivalents of anhydrous K₃PO₄. Causality: A mild inorganic base is required to deprotonate the acidic N-H of methanesulfonamide (pKa ~10) without hydrolyzing the aryl halide.
-
Solvent & Heating: Add degassed tert-amyl alcohol (or toluene). Seal the tube and heat to 110°C for 16 hours. Causality: Elevated temperatures are required to overcome the activation barrier of the reductive elimination step involving the sterically hindered t-BuXPhos ligand.
-
Validation Checkpoint: Perform an in-process GC/MS analysis. The complete disappearance of the aryl halide mass peak validates the end of the reaction. The absence of aniline and MsCl peaks confirms the elimination of genotoxic impurity risks.
-
Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and purify via flash column chromatography.
References
Sources
- 1. Potential antitumor agents. 33. Quantitative structure--activity relationships for mutagenic activity and antitumor activity of substituted 4'-(9-acridinylamino)methanesulfonanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of N-Butyl-3-methanesulfonylaniline via Selective Reductive Amination
Abstract & Strategic Rationale
This protocol details the synthesis of N-Butyl-3-methanesulfonylaniline from 3-methanesulfonylaniline and butyraldehyde .
The target molecule contains a secondary amine attached to an electron-deficient aromatic ring (due to the meta-sulfonyl group). While direct alkylation using butyl halides is theoretically possible, it frequently results in over-alkylation (formation of tertiary amines) and requires harsh basic conditions that may be incompatible with sensitive substrates.
Selected Strategy: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
We utilize a "One-Pot, Direct" reductive amination protocol. STAB (
-
Selectivity: STAB reduces the intermediate iminium ion much faster than it reduces the aldehyde, minimizing the formation of butanol byproducts.
-
Safety: Unlike
, STAB does not generate toxic cyanide byproducts. -
Electronic Tolerance: The electron-withdrawing sulfone group lowers the nucleophilicity of the aniline nitrogen (
). STAB, used in the presence of acetic acid, effectively drives the equilibrium toward the iminium species required for reduction.
Reaction Mechanism & Pathway[1][2][3][4][5]
The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an imine/iminium ion, which is then irreversibly reduced by the hydride source.
Figure 1: Mechanistic pathway highlighting the critical iminium activation step required for electron-deficient anilines.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[1] | Role | Note |
| 3-Methanesulfonylaniline | 35216-39-8 | 1.0 | Limiting Reagent | Solid, electron-deficient amine. |
| Butyraldehyde | 123-72-8 | 1.2 - 1.5 | Electrophile | Distill if old; susceptible to oxidation. |
| Sodium Triacetoxyborohydride | 56553-60-7 | 1.5 - 2.0 | Reducing Agent | Moisture sensitive; store in desiccator. |
| Acetic Acid (Glacial) | 64-19-7 | 2.0 - 4.0 | Catalyst | Crucial for imine formation. |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Solvent | Solvent | Preferred over DCM for reaction rate. |
Equipment
-
Oven-dried round-bottom flask (50 mL or 100 mL).
-
Nitrogen/Argon atmosphere line.
-
Magnetic stir bar.
-
TLC plates (Silica gel 60 F254).
Step-by-Step Synthesis Protocol
Phase 1: Solubilization and Imine Activation
Rationale: The sulfone group makes the amine sluggish. Pre-mixing with acid and aldehyde allows the imine equilibrium to establish before the reducing agent is introduced.
-
Setup: Equip an oven-dried round-bottom flask with a magnetic stir bar and a rubber septum. Purge with Nitrogen (
). -
Solvation: Add 3-methanesulfonylaniline (1.0 equiv, e.g., 500 mg) to the flask.
-
Solvent Addition: Add anhydrous 1,2-Dichloroethane (DCE) (concentration ~0.1 M, e.g., 30 mL).
-
Note: Dichloromethane (DCM) can be used, but DCE often provides faster kinetics for deactivated amines.
-
-
Catalyst Addition: Add Glacial Acetic Acid (2.0 equiv). Stir for 5 minutes.
-
Aldehyde Addition: Add Butyraldehyde (1.2 equiv) via syringe.
-
Equilibration: Stir the mixture at room temperature for 30–60 minutes under
.-
Checkpoint: The solution may change color slightly, indicating imine formation.
-
Phase 2: Reduction
Rationale: STAB is added in portions to control the exotherm (mild) and maintain a steady concentration of hydride.
-
Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 10 minutes.
-
Caution: Mild gas evolution (
) may occur if moisture is present, but STAB generally does not evolve gas vigorously like .
-
-
Reaction: Stir at room temperature for 4 to 16 hours .
-
Monitoring: Check TLC (Eluent: 30% EtOAc in Hexanes). The starting aniline is polar; the secondary amine product will usually be less polar (higher
) but distinct from the aldehyde. -
Stain: Use Ninhydrin (for amine) or UV (for aromatic ring). The product will likely stain different than the primary amine.
-
Phase 3: Workup & Isolation
Rationale: Acidic quench destroys excess hydride. Basic workup frees the amine for organic extraction.
-
Quench: Slowly add Saturated Aqueous
(approx. 20 mL) to the reaction mixture. Stir vigorously for 15 minutes until gas evolution ceases and phases separate. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (
mL). -
Washing: Combine organic layers and wash with:
-
Water (
mL) -
Brine (
mL)
-
-
Drying: Dry over anhydrous
or , filter, and concentrate in vacuo to yield the crude oil/solid.
Phase 4: Purification
Rationale: Remove excess aldehyde and any non-basic impurities.
-
Chromatography: Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Elution Order: Excess aldehyde (if any)
Product Unreacted Aniline.
-
Predicted Analytical Data
Verification of the product structure should be confirmed using
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic (Ring) | 7.30 – 6.90 | Multiplet | 4H | Ar-H (meta-sub pattern) |
| Amine Proton | 4.00 – 4.50 | Broad Singlet | 1H | Ar-NH -R |
| N-Methylene | 3.10 – 3.20 | Triplet ( | 2H | -NH-CH |
| Sulfone Methyl | 3.05 | Singlet | 3H | -SO |
| Alkyl Chain (Mid) | 1.60 – 1.40 | Multiplet | 4H | -CH |
| Terminal Methyl | 0.95 | Triplet ( | 3H | -CH |
Note: The N-H proton shift is concentration/solvent dependent. The sulfone methyl is a characteristic singlet near 3.0 ppm.
Troubleshooting & Optimization
Figure 2: Logic flow for addressing common reaction stalls.
-
Low Yield / No Reaction: The electron-withdrawing sulfone group makes the aniline a poor nucleophile.
-
Solution: Add 3Å Molecular Sieves during the "Equilibration" phase (Step 6) to physically remove water and force imine formation.
-
Solution: Increase Acetic Acid to 5.0 equiv.
-
-
Dialkylation (Tertiary Amine Formation): Rare with STAB and secondary aldehydes, but possible with simple aldehydes.
-
Solution: Ensure the amine is not in large excess? No, actually ensure the aldehyde is not in massive excess (>2.0 eq). Keep stoichiometry tight (1.2 eq).
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][1][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[3][4][5][7]
-
Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Organic Chemistry Portal Protocols.
-
Bordwell pKa Table. "Acidity in DMSO and Water." University of Wisconsin-Madison. (Reference for aniline acidity).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI EUROPE N.V. [tcichemicals.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Reagents and catalysts for preparing N-Butyl-3-methanesulfonylaniline
Abstract & Strategic Significance
This guide details the synthesis of N-Butyl-3-methanesulfonylaniline , a critical pharmacophore often utilized in the development of Class III anti-arrhythmic agents (e.g., sulfonamide analogs related to Dofetilide) and kinase inhibitors.
The presence of the electron-withdrawing methanesulfonyl group (
This Application Note provides two validated protocols:
-
Method A (Gold Standard): Reductive Amination using Sodium Triacetoxyborohydride (STAB).[2] Recommended for milligram-to-gram scale where mono-selectivity (>98%) is paramount.
-
Method B (Scale-Up Alternative): Direct Alkylation using
-Butyl Bromide.[2] Recommended for cost-sensitive scale-up, provided strict stoichiometric control is maintained.
Critical Reagents & Catalysts
Reagent Selection Matrix
| Reagent | Role | Grade/Spec | Critical Attribute |
| 3-Methanesulfonylaniline | Starting Material | >98% HPLC | The electron-deficient core. Purity is critical to avoid regioisomeric sulfonamide byproducts.[2] |
| Butyraldehyde | Carbon Electrophile (Method A) | Distilled | Must be free of butyric acid (oxidation product) to ensure accurate stoichiometry.[2] |
| NaBH(OAc)₃ (STAB) | Reducing Agent (Method A) | 95%+ | Why STAB? Unlike NaBH₄, STAB is mild and does not reduce the sulfone.[2] It selectively reduces the iminium ion over the aldehyde.[2][3] |
| Acetic Acid (AcOH) | Catalyst (Method A) | Glacial | Mechanistic Role: Protonates the intermediate carbinolamine to facilitate water elimination and iminium formation.[2] |
| Electrophile (Method B) | 99% | Less volatile than the chloride; better leaving group balance than iodide (which causes over-alkylation).[2] | |
| Cesium Carbonate (Cs₂CO₃) | Base (Method B)[2] | Anhydrous | Solubility: Superior solubility in DMF/MeCN compared to K₂CO₃, enhancing reaction rates for poor nucleophiles.[1][2] |
Synthetic Pathway Visualization[3]
The following diagram illustrates the divergent pathways for synthesis, highlighting the mechanistic checkpoints.
Figure 1: Mechanistic pathways. Route A (Reductive Amination) avoids the bis-alkylation sinkhole common in Route B.
Experimental Protocols
Protocol A: Reductive Amination (Recommended)
Objective: Synthesis of 5.0 g of N-Butyl-3-methanesulfonylaniline with >98% mono-alkylation selectivity.
Materials:
-
3-Methanesulfonylaniline (3-MSA): 5.00 g (29.2 mmol)
-
Sodium Triacetoxyborohydride (STAB): 9.28 g (43.8 mmol, 1.5 eq)[1][2]
-
1,2-Dichloroethane (DCE): 100 mL (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation Equilibrium:
-
In a 250 mL round-bottom flask under
atmosphere, dissolve 3-MSA (5.0 g) in DCE (100 mL). -
Add Butyraldehyde (2.31 g) followed by Acetic Acid (1.75 g).[2]
-
Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. The acid is crucial here; without it, the electron-deficient aniline will not effectively attack the aldehyde to form the imine species.
-
-
Selective Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (9.28 g) portion-wise over 15 minutes. Caution: Mild gas evolution (
) may occur.[2] -
Allow the reaction to warm to RT and stir for 4–12 hours.
-
In-Process Control (IPC): Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[2] Consumption of starting aniline indicates completion.[2]
-
-
Quench & Workup:
-
Purification:
Protocol B: Direct Alkylation (Cost-Optimized)
Objective: Synthesis utilizing commodity reagents, suitable for scenarios where STAB is cost-prohibitive.
Materials:
-
3-Methanesulfonylaniline: 5.00 g (29.2 mmol)
- -Butyl Bromide: 4.20 g (30.6 mmol, 1.05 eq)
-
Cesium Carbonate (
): 14.2 g (43.8 mmol, 1.5 eq)[1][2]
Step-by-Step Methodology:
-
Reaction Setup:
-
Thermal Activation:
-
Monitoring & Stopping Logic:
-
Critical Step: Monitor via HPLC/UPLC every 4 hours.
-
Stop Condition: Stop the reaction when the ratio of [Product] : [Bis-alkylated impurity] begins to degrade (typically around 90% conversion). Do not push for 100% conversion, as the rate of the second alkylation competes with the first as starting material depletes.[2]
-
-
Workup:
Analytical Characterization (Self-Validation)
To ensure the protocol was successful, the isolated product must meet these criteria:
| Technique | Expected Signal | Structural Validation |
| 1H NMR (CDCl₃) | Confirms intact Methylsulfonyl group ( | |
| 1H NMR (CDCl₃) | Confirms N-methylene protons adjacent to nitrogen.[2] | |
| 1H NMR (CDCl₃) | Confirms terminal methyl of the butyl chain.[2] | |
| LC-MS (ESI+) | Validates molecular weight.[2] | |
| HPLC Purity | > 98.0% | Absence of bis-butylated peak (typically elutes later on C18). |
Troubleshooting & Optimization
Issue: Low Conversion in Method A (Reductive Amination)
-
Cause: Incomplete imine formation due to the electron-deficient aniline.
-
Fix: Increase Acetic Acid to 2.0 eq or add 4Å Molecular Sieves to the reaction during the first hour to drive the dehydration equilibrium.
Issue: High Bis-Alkylation in Method B
-
Cause: High local concentration of alkyl halide or excessive temperature.[2]
-
Fix: Use a syringe pump to add
-Butyl Bromide over 4 hours. Switch base to (less soluble, milder) to slow the deprotonation rate.[2]
Issue: Product is an Oil/Sticky Gum [2]
-
Fix: Convert to the Hydrochloride salt.[2] Dissolve the free base in diethyl ether and add 2M HCl in ether. The resulting salt is usually a white, free-flowing solid that is easier to handle and more stable.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] [2]
-
Pfizer Inc. "Process for the preparation of antiarrhythmic agents (Dofetilide)."[2] U.S. Patent 5,670,550, 1997.[1][2]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22316609, 3-Fluoro-4-(methylsulfonyl)aniline (Structural Analog Data)." PubChem, 2024.[1][2] [2][6]
-
Salvatore, R. N., et al. "Synthesis of secondary amines."[1][2] Tetrahedron, vol. 57, no.[1][2] 37, 2001, pp. 7785-7811.[1] (Review of N-alkylation methodologies). [2]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. DSpace [open.bu.edu]
- 4. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline [quickcompany.in]
- 6. 3-Fluoro-4-(methylsulfonyl)aniline | C7H8FNO2S | CID 22316609 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of N-Butyl-3-methanesulfonylaniline as a Core Intermediate in Modern Drug Discovery
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular intermediates is paramount to the efficient development of novel therapeutic agents. This guide provides an in-depth exploration of N-Butyl-3-methanesulfonylaniline, a versatile yet specific intermediate, for researchers and drug development professionals. We move beyond simple synthesis to elucidate the chemical rationale and strategic advantages of incorporating this scaffold into drug design programs, particularly for targets requiring precise hydrogen bonding and lipophilic interactions. This document details optimized, field-proven protocols for its synthesis, derivatization, and a sample biological evaluation workflow, grounded in the principles of medicinal chemistry and sustainable synthesis.
Introduction: The Rationale for N-Butyl-3-methanesulfonylaniline
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of clinically approved drugs, from antibacterials to anticancer agents and diuretics.[1][2][3] Its enduring utility stems from its ability to act as a potent hydrogen bond donor and acceptor, mimicking the peptide bond and engaging in critical interactions with biological targets.[4][5] The methanesulfonylaniline moiety, in particular, is a well-established pharmacophore found in numerous selective enzyme inhibitors.[6][7]
N-Butyl-3-methanesulfonylaniline builds upon this validated foundation by introducing two key modulators:
-
The N-butyl Group: This alkyl chain provides a vector for exploring hydrophobic pockets within a target's active site. Its length and flexibility can be tuned to optimize van der Waals interactions, thereby enhancing binding affinity and influencing pharmacokinetic properties such as cell permeability and metabolic stability.
-
The Aniline Nitrogen: Positioned meta to the sulfonamide, the secondary amine serves as a crucial synthetic handle. It is readily derivatized, allowing for the systematic elaboration of the core scaffold into diverse chemical libraries for structure-activity relationship (SAR) studies.
While anilines are common building blocks, their potential for producing toxic metabolites in the liver is a known liability in drug development.[8] The strategic placement of the electron-withdrawing methanesulfonyl group can modulate the electron density of the aromatic ring, potentially altering its metabolic profile compared to simpler aniline derivatives. This guide presents N-Butyl-3-methanesulfonylaniline as a calculated starting point for creating potent, selective, and potentially safer drug candidates.
Physicochemical & Structural Properties
A clear understanding of a molecule's properties is the first step in its rational application. The following table summarizes the key computed properties of N-Butyl-3-methanesulfonylaniline.
| Property | Value | Source / Method |
| Molecular Formula | C₁₁H₁₇NO₂S | - |
| Molecular Weight | 227.32 g/mol | Computed |
| XLogP3 (Lipophilicity) | ~2.5 - 3.0 | Estimated based on analogs[9][10] |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Rotatable Bonds | 5 | Computed |
Synthesis of N-Butyl-3-methanesulfonylaniline: A Sustainable Approach
To maximize atom economy and minimize the use of hazardous reagents, we present a protocol based on the "borrowing hydrogen" or "hydrogen autotransfer" methodology for the N-alkylation of 3-methanesulfonylaniline.[11] This catalytic approach uses an alcohol as the alkylating agent, with water as the only stoichiometric byproduct, offering a greener alternative to traditional methods involving alkyl halides.
Synthesis Workflow Diagram
Caption: Catalytic N-alkylation workflow for synthesizing N-Butyl-3-methanesulfonylaniline.
Detailed Synthesis Protocol
Materials:
-
3-(Methylsulfonyl)aniline (1.0 eq)
-
1-Butanol (1.5 eq)
-
[Ru(p-cymene)Cl₂]₂ (0.5 mol%)
-
Xantphos (1.1 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Toluene
-
Standard laboratory glassware, Schlenk line, and magnetic stirrer/hotplate
Causality Behind Choices:
-
Catalyst System: The Ru(p-cymene)/Xantphos system is a well-established and efficient catalyst for hydrogen autotransfer reactions, known for its functional group tolerance.[11]
-
Base: K₂CO₃ is a mild and inexpensive base sufficient to facilitate the catalytic cycle without promoting side reactions.
-
Excess Alcohol: A slight excess of 1-butanol ensures the reaction goes to completion by pushing the equilibrium forward.
Procedure:
-
To an oven-dried Schlenk flask, add [Ru(p-cymene)Cl₂]₂ (0.5 mol%), Xantphos (1.1 mol%), and K₂CO₃ (2.0 eq).
-
Seal the flask, and purge with dry nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Under a positive flow of inert gas, add anhydrous toluene, followed by 3-(methylsulfonyl)aniline (1.0 eq) and 1-butanol (1.5 eq) via syringe.
-
Place the flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Butyl-3-methanesulfonylaniline as a pure compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Drug Discovery: A Case Study for COX-2 Inhibition
The 4-(methylsulfonyl)phenyl moiety is a hallmark of selective COX-2 inhibitors like Celecoxib and Rofecoxib.[6] We can leverage our N-Butyl-3-methanesulfonylaniline intermediate to construct novel analogs targeting this enzyme class, which is crucial for treating inflammation and pain.[7] The following protocol describes the synthesis of a hypothetical pyrazole-based inhibitor.
Derivatization Workflow Diagram
Caption: General workflow for derivatizing the intermediate into a drug-like molecule.
Protocol: Synthesis of a Pyrazole Analog
This protocol describes a plausible condensation reaction to form a heterocyclic system common in COX-2 inhibitors.
Procedure:
-
Dissolve N-Butyl-3-methanesulfonylaniline (1.0 eq) in glacial acetic acid or ethanol.
-
Add a suitable 1,3-dicarbonyl compound, such as trifluoroacetylacetone (1.1 eq), to the solution.
-
Add a hydrazine derivative (e.g., hydrazine hydrate, 1.1 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling or require concentration and purification by column chromatography.
-
Characterize the final product to confirm the formation of the desired pyrazole ring system.
Biological Evaluation: In Vitro COX-2 Inhibition Assay
To validate the therapeutic hypothesis, the newly synthesized compounds must be tested for biological activity. An in vitro enzyme inhibition assay is a standard first step.
Biological Screening Workflow
Caption: Workflow for a typical in vitro COX-2 enzyme inhibition assay.
Sample Assay Protocol
This protocol is a generalized example of a commercially available COX-2 inhibitor screening assay.
Procedure:
-
Prepare serial dilutions of the synthesized test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, a heme cofactor, the COX-2 enzyme, and the test compound (or a known inhibitor like Celecoxib for a positive control).
-
Pre-incubate the plate for 10 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37 °C.
-
Stop the reaction and measure the amount of prostaglandin product formed, typically using an ELISA-based detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
N-Butyl-3-methanesulfonylaniline represents a high-value intermediate for drug discovery programs. Its structure judiciously combines a validated medicinal chemistry pharmacophore (methanesulfonylaniline) with functionalities that allow for the systematic exploration of chemical space and the optimization of drug-like properties. The sustainable synthetic protocols and clear derivatization pathways outlined in this guide provide researchers with a robust framework for leveraging this intermediate to accelerate the discovery of novel therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. BenchChem.
- Review Article. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- Arava, V. R., & Bandatmakuru, S. R. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 5(6), 12-27.
- Benchchem. (2025).
- Various Authors. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.
- Various Authors. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC.
- TSI Journals. (2017).
- Wang, L., et al. (2012).
- Various Authors. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
- BenchChem. (2025). Comparing synthesis efficiency of different substituted anilines. BenchChem.
- Al-Hourani, B. J., et al. (2016). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PMC.
- Echemi. (2022). 4-(methylsulfonyl)aniline. Echemi.
- Fares, M., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. PubMed.
- University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News.
- PubChem. (n.d.). N-tert-butyl-2-methylsulfinylaniline. PubChem.
- PubChem. (n.d.). 3-Methylaniline, N-butyl-N-ethyl-. PubChem.
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news.umich.edu [news.umich.edu]
- 9. N-tert-butyl-2-methylsulfinylaniline | C11H17NOS | CID 141122723 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Scalable Synthetic Routes for N-Butyl-3-methanesulfonylaniline Production
Introduction
N-Butyl-3-methanesulfonylaniline is an important synthetic intermediate in the development of various fine chemicals and active pharmaceutical ingredients (APIs). The molecule combines a secondary aliphatic amine with an aniline core bearing a strongly electron-withdrawing methanesulfonyl (mesyl) group. This unique combination of functional groups makes it a versatile building block. The methanesulfonyl moiety can enhance the metabolic stability and modify the electronic properties of a final compound, while the N-butyl group provides lipophilicity.
The successful transition from laboratory-scale synthesis to industrial production hinges on the development of robust, scalable, and cost-effective manufacturing processes. This guide provides a detailed analysis of two distinct and scalable synthetic strategies for the production of N-Butyl-3-methanesulfonylaniline, designed for researchers, chemists, and process development professionals. The methodologies discussed—Reductive Amination and Buchwald-Hartwig Amination—are evaluated based on their chemical principles, operational efficiency, and scalability. Each section includes detailed, field-proven protocols, causality behind experimental choices, and considerations for large-scale implementation.
Retrosynthetic Analysis & Strategic Overview
The synthesis of N-Butyl-3-methanesulfonylaniline can be approached through two primary retrosynthetic disconnections, which form the basis of the subsequent protocols:
-
C-N Bond Formation via Reductive Amination: This strategy involves disconnecting the N-butyl group at the C-N bond adjacent to the nitrogen. The forward synthesis entails reacting the precursor, 3-methanesulfonylaniline, with butyraldehyde to form an intermediate imine, which is then reduced in situ to yield the target secondary amine. This is a classic and highly reliable transformation in organic synthesis.
-
C-N Bond Formation via Cross-Coupling: This modern approach also disconnects at the aryl C-N bond. The forward synthesis utilizes a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to directly form the bond between an aryl halide (1-bromo-3-methanesulfonylbenzene) and n-butylamine.[1] This method is renowned for its broad substrate scope and functional group tolerance.
The following sections will provide comprehensive protocols for both strategies, enabling a comparative assessment for process development.
Route A: Synthesis via Reductive Amination
This route is a two-step process that begins with the commercially available or readily synthesized 3-methanesulfonylaniline, followed by N-alkylation using butyraldehyde. Reductive amination is often favored in industrial settings due to its operational simplicity, use of relatively inexpensive reagents, and avoidance of transition metal catalysts.[2]
Workflow for Reductive Amination
Caption: Workflow for N-Butyl-3-methanesulfonylaniline synthesis via reductive amination.
Rationale and Scientific Principles
The reaction proceeds in two key stages within a single pot. First, the primary amine (3-methanesulfonylaniline) condenses with the aldehyde (butyraldehyde) to form an imine intermediate in an equilibrium-driven process.[3] The second stage is the reduction of this imine to the secondary amine.
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for this protocol.[3][4] Its selection is based on several key advantages:
-
Mildness and Selectivity: STAB is a mild reducing agent that selectively reduces imines in the presence of aldehydes, minimizing the side reaction where butyraldehyde is reduced to butanol.[2]
-
Non-Hygroscopic Nature: Unlike sodium cyanoborohydride (NaBH₃CN), STAB is not highly toxic or hygroscopic, making it easier and safer to handle on a larger scale.
-
Reaction Rate: The reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling, which simplifies reactor requirements and reduces energy costs.
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic, effectively solubilize the reactants, and do not interfere with the reducing agent.[3]
Detailed Experimental Protocol
Materials:
-
3-Methanesulfonylaniline (1.0 equiv)
-
Butyraldehyde (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) (approx. 5-10 mL per gram of aniline)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, add 3-methanesulfonylaniline (1.0 equiv) and dichloromethane.
-
Reagent Addition: Add butyraldehyde (1.2 equiv) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[3]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. An exotherm may be observed; for large-scale reactions, addition rate should be controlled to maintain the internal temperature below 30°C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup and Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or, for larger scales, by vacuum distillation to yield pure N-Butyl-3-methanesulfonylaniline.[5][6]
Route B: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][7] This route is highly convergent, coupling an aryl halide with an amine directly. It is particularly valuable for its high yields, excellent functional group tolerance, and the ability to be performed on an industrial scale.[8]
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for N-Butyl-3-methanesulfonylaniline synthesis via Buchwald-Hartwig amination.
Rationale and Scientific Principles
The reaction mechanism involves a catalytic cycle with a palladium complex.[1] Key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9]
Catalyst System Selection:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common pre-catalysts that are reduced in situ to the active Pd(0) species.[3][8]
-
Ligand: The choice of phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands stabilize the palladium center and promote the key steps of the catalytic cycle.[9] Bidentate ligands like Xantphos are often effective in preventing catalyst decomposition and promoting high yields.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, particularly if the substrates are base-sensitive.[3]
Scalability Considerations: While highly effective, the cost of the palladium catalyst and phosphine ligand can be a significant factor in large-scale production. Catalyst loading should be optimized to be as low as possible without compromising yield or reaction time. Post-reaction, palladium removal from the final product is a critical quality control step in pharmaceutical applications.[8]
Detailed Experimental Protocol
Materials:
-
1-Bromo-3-methanesulfonylbenzene (1.0 equiv)
-
n-Butylamine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (approx. 5-10 mL per gram of aryl bromide)
-
Ethyl acetate
-
Celite
Procedure:
-
Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[4]
-
Reactor Charging: To an oven-dried Schlenk flask or reactor, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Evacuation and Backfilling: Evacuate the vessel and backfill with inert gas. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous toluene, followed by 1-bromo-3-methanesulfonylbenzene (1.0 equiv) and n-butylamine (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad thoroughly with ethyl acetate.[3]
-
Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or vacuum distillation to afford pure N-Butyl-3-methanesulfonylaniline.
Comparative Analysis and Data Summary
The selection of a synthetic route for scalable production depends on a variety of factors including cost, safety, throughput, and available equipment.
| Parameter | Route A: Reductive Amination | Route B: Buchwald-Hartwig Amination |
| Starting Materials | 3-Methanesulfonylaniline, Butyraldehyde | 1-Bromo-3-methanesulfonylbenzene, n-Butylamine |
| Key Reagents | Sodium Triacetoxyborohydride | Palladium Catalyst, Phosphine Ligand, Strong Base |
| Typical Yield | Good to Excellent (75-95%) | Excellent (>90%)[3] |
| Reaction Conditions | Mild (Room Temperature) | Elevated Temperature (100-110°C) |
| Cost | Lower reagent cost, no precious metals. | Higher cost due to palladium catalyst and ligand. |
| Scalability Pros | Simple setup, robust, no metal contamination issues. | High throughput, excellent functional group tolerance. |
| Scalability Cons | Use of halogenated solvents (DCM). | Catalyst cost, need for inert atmosphere, potential for palladium contamination requiring removal. |
| Safety | STAB is a safer alternative to NaBH₃CN. Butyraldehyde is volatile. | Pyrophoric potential of some phosphine ligands. NaOtBu is a strong, corrosive base. |
Conclusion
Both Reductive Amination and Buchwald-Hartwig Amination represent viable and scalable synthetic routes for the production of N-Butyl-3-methanesulfonylaniline.
-
Route A (Reductive Amination) is a robust, cost-effective, and operationally simple choice, making it highly attractive for industrial-scale manufacturing where cost of goods is a primary driver.
The optimal choice will depend on a thorough process hazard analysis, economic modeling, and the specific capabilities of the manufacturing facility. The protocols provided herein serve as a comprehensive starting point for the development and optimization of a scalable process for this valuable chemical intermediate.
References
- Benchchem. (2025). N-Alkylaniline Synthesis - Technical Support Center.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Podyacheva, E., et al. (2019). Hitchhiker's Guide to Reductive Amination. Synthesis. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Benchchem. (2025). A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines.
-
Gataullin, R. R., et al. (2003). New synthesis of 9-methanesulfonyl-1,2,3,9a-tetrahydro- and 1,2,3,4-tetrahydrocarbazoles from N-methanesulfonyl-2-(cyclohex-1-enyl)aniline. Mendeleev Communications. Available at: [Link]
- Benchchem. (2025). Methanesulfonylation of Anilines - Technical Support Center.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Available at: [Link]
- Google Patents. (2011). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.
-
Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett. Available at: [Link]
-
Journal of Chemical Education. (2012). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Available at: [Link]
- Benchchem. (2025). Optimizing reaction conditions for N-Nonylaniline synthesis.
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Scribd. (n.d.). 4 - Nucleophilic Aromatic Substitution. Available at: [Link]
-
QuickCompany. (n.d.). A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. Available at: [Link]
- Benchchem. (2025). Scale-up Synthesis of N-Allyl-3-(trifluoromethyl)aniline for Industrial Applications.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline [quickcompany.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. youtube.com [youtube.com]
Application Note: Optimized Reaction Conditions for the N-Alkylation of 3-Methanesulfonylaniline
Executive Summary & Mechanistic Insights
The N-alkylation of anilines is a fundamental transformation in medicinal chemistry and drug development. However, 3-methanesulfonylaniline presents a unique synthetic challenge due to the profound electronic deactivation of the aromatic ring.
The Causality of Electronic Deactivation
The meta-substituted methylsulfonyl group (
This diminished basicity creates a dual kinetic problem:
-
Poor Nucleophilicity: Direct
alkylation with alkyl halides requires harsh conditions (elevated temperatures and strong bases). -
Chemoselectivity Failure (Over-alkylation): Once the first alkyl group is successfully attached, the resulting secondary amine becomes significantly more nucleophilic than the primary starting material due to the electron-donating effect of the new alkyl chain. If forced under direct alkylation conditions, the reaction rapidly overshoots, leading to uncontrolled di-alkylation (tertiary amine formation).
To circumvent this causality loop and achieve strict mono-alkylation, researchers must abandon direct
Strategic Selection & Comparative Data
The selection of the alkylation methodology must be dictated by the target molecule's requirements (mono- vs. di-alkylation) and the steric bulk of the electrophile.
Decision matrix for selecting the optimal N-alkylation strategy.
Quantitative Comparison of Methodologies
| Methodology | Reagents & Catalyst | Chemoselectivity | Yield Profile | Primary Application |
| Reductive Amination | Aldehyde/Ketone, | Excellent (Strict Mono) | High (75-95%) | Standard mono-alkylation workflows. |
| Borrowing Hydrogen | Primary Alcohol, | Excellent (Strict Mono) | Mod-High (60-85%) | Green chemistry, high atom economy. |
| Direct Alkylation | Alkyl Halide, | Poor (Mono/Di Mixture) | Variable | Intentional di-alkylation. |
Experimental Protocols & Self-Validating Workflows
Protocol A: Selective Mono-N-Alkylation via Reductive Amination
Reductive amination is the gold standard for mono-alkylating deactivated anilines. By forcing the amine into an equilibrium to form an iminium intermediate, we can use Sodium triacetoxyborohydride (
Chemoselective reductive amination pathway avoiding over-alkylation.
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried flask under
, dissolve 3-methanesulfonylaniline (1.0 equiv, 10 mmol) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). -
Acidic Activation: Add glacial acetic acid (1.5 equiv) to adjust the apparent pH to ~4-5. Stir at room temperature for 1 hour.
-
Causality Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity to compensate for the aniline's poor nucleophilicity.
-
-
Reduction: Add
(1.5 equiv) portion-wise over 15 minutes. The triacetoxy ligands reduce the hydridic character of the boron, making it stable to the acidic conditions and unreactive toward the unprotonated carbonyl, but highly reactive toward the iminium ion. -
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The UV-active imine spot will progressively disappear. Mild effervescence (
gas) upon hydride addition is normal. Complete consumption of the intermediate validates the reduction. -
Workup: Quench the reaction carefully with saturated aqueous
until gas evolution ceases. Extract with dichloromethane (3 x 20 mL), dry over anhydrous , and concentrate in vacuo.
Protocol B: Green Mono-N-Alkylation via Borrowing Hydrogen Catalysis
This modern approach utilizes primary alcohols as the alkylating agent. The Ruthenium catalyst temporarily oxidizes the alcohol to an aldehyde, facilitates imine formation with the aniline, and then "returns" the borrowed hydrogen to reduce the imine [4].
Step-by-Step Methodology:
-
Catalyst Assembly: In a Schlenk tube under argon, combine 3-methanesulfonylaniline (1.0 equiv, 5 mmol), the primary alcohol (1.2 equiv),
(5 mol%), DPEphos ligand (6 mol%), and (10 mol%). -
Solvent Addition: Add degassed anhydrous p-xylene (0.5 M). Seal the tube tightly.
-
Thermal Activation: Heat the mixture to 140 °C for 24 hours.
-
Causality Note: The high temperature is thermodynamically required to drive the initial endothermic dehydrogenation of the alcohol into the transient aldehyde [3].
-
-
Self-Validation Check: The color of the Ru-complex solution typically shifts from dark red/brown to a lighter amber upon active catalytic turnover. GC-MS sampling at 2 hours will validate the presence of the transient aldehyde intermediate.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the metal catalyst. Purify via flash column chromatography.
Protocol C: Direct Alkylation (For Intentional Di-Alkylation)
When di-alkylation is the goal, or when using highly reactive electrophiles (e.g., benzyl or allyl halides), direct
Step-by-Step Methodology:
-
Reagent Mixing: Combine 3-methanesulfonylaniline (1.0 equiv, 5 mmol), the alkyl halide (2.5 equiv), and
(3.0 equiv) in anhydrous DMF (0.2 M).-
Causality Note: Cesium carbonate is chosen over Potassium carbonate because the larger
cation provides greater solubility in DMF and creates a more reactive, "naked" carbonate anion to deprotonate the deactivated amine.
-
-
Heating: Stir the mixture at 80 °C for 16 hours.
-
Self-Validation Check: The reaction mixture will become a dense suspension as the cesium halide salt precipitates. This precipitation drives the equilibrium forward and serves as a visual indicator of reaction progression.
-
Workup: Quench with water (5 volumes) to dissolve the salts and extract with EtOAc (3 x 30 mL). Wash the organic layer extensively with brine (5 x 20 mL) to remove residual DMF.
References
-
Electrolytes, Electromotive Force, and Chemical Equilibrium (pKa reference data for substituted anilines). Karazin University Data Tables. 1
-
Reductive Amination, and How It Works . Master Organic Chemistry. 2
-
Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy . Chemical Communications (RSC Publishing). 3
-
Borrowing Hydrogen for Organic Synthesis . PubMed Central (PMC) - NIH. 4
Sources
- 1. chemistry.karazin.ua [chemistry.karazin.ua]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 4. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Strategic Utilization of N-Butyl-3-methanesulfonylaniline in Heterocyclic Scaffolding
Topic: Application of N-Butyl-3-methanesulfonylaniline in Heterocyclic Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Executive Summary
N-Butyl-3-methanesulfonylaniline (CAS: 1178680-61-9) represents a specialized "privileged structure" intermediate in medicinal chemistry. It combines a lipophilic N-butyl chain with a polar, metabolic-stable methanesulfonyl (sulfone) moiety. This dual functionality makes it an ideal building block for modulating the physicochemical properties (LogP/LogD) of kinase inhibitors, GPCR ligands (specifically 5-HT and Dopamine receptors), and anti-arrhythmic agents.
This guide details the chemoselective coupling of this deactivated secondary amine with heterocyclic electrophiles. Due to the electronic deactivation by the meta-sulfone group and steric hindrance from the N-butyl chain, standard nucleophilic aromatic substitution (
Mechanistic Insight & Reactivity Profile
To successfully utilize N-Butyl-3-methanesulfonylaniline, one must understand its electronic and steric landscape:
-
Electronic Deactivation: The methanesulfonyl group (-SO
Me) at the meta position is a strong electron-withdrawing group (Hammett ). This reduces the electron density on the nitrogen lone pair, lowering nucleophilicity compared to standard N-alkylanilines. -
Steric Hindrance: The N-butyl chain introduces steric bulk, impeding the approach to crowded electrophilic centers.
-
Implication: Conventional thermal
reactions with chloro-heterocycles will likely result in low conversion or require decomposition-inducing temperatures (>140°C). -
Solution: Use of Bulky Phosphine Ligand-Modulated Palladium Catalysis . Ligands like BrettPhos or RuPhos are specifically engineered to facilitate the oxidative addition and reductive elimination steps for hindered, electron-deficient amines.
Reactivity Visualization
Figure 1: Structural factors influencing the reactivity of N-Butyl-3-methanesulfonylaniline.
Core Application: Synthesis of Sulfone-Functionalized Heterocycles
This protocol focuses on coupling N-Butyl-3-methanesulfonylaniline with a 4-chloropyridine or 4-chloroquinoline scaffold, a common motif in kinase inhibitor design (e.g., similar to the scaffold of Bosutinib or Gefitinib, but modified).
Experimental Protocol: Pd-Catalyzed C-N Cross-Coupling
Objective: Synthesis of N-butyl-N-(3-(methylsulfonyl)phenyl)quinolin-4-amine derivatives.
Reagents & Materials:
-
Substrate A: N-Butyl-3-methanesulfonylaniline (1.0 equiv)
-
Substrate B: 4-Chloroquinoline (or substituted analog) (1.2 equiv)
-
Catalyst: Pd
(dba) (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%) -
Ligand: BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) (4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup:
-
Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Why: The active Pd(0) species is oxygen-sensitive. Moisture can quench the base.
-
-
Catalyst Pre-complexation (Critical Step):
-
Add Pd
(dba) (18 mg, 0.02 mmol) and BrettPhos (21 mg, 0.04 mmol) to the vial. -
Add 1 mL of anhydrous 1,4-dioxane.
-
Stir at room temperature for 5 minutes until the solution turns from dark purple/red to a lighter orange/brown.
-
Expert Insight: This pre-stirring ensures the formation of the active Ligand-Pd(0) complex before the substrates interfere.
-
-
Substrate Addition:
-
Add 4-Chloroquinoline (196 mg, 1.2 mmol), N-Butyl-3-methanesulfonylaniline (227 mg, 1.0 mmol), and NaOtBu (144 mg, 1.5 mmol).
-
Add the remaining 1,4-dioxane (4 mL) to reach a concentration of ~0.2 M.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 100°C in an oil bath (or microwave reactor) for 4–12 hours .
-
Monitor via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). Look for the disappearance of the aniline (Substrate A).
-
-
Work-up & Purification:
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Flash Chromatography: Purify on silica gel.
-
Gradient: 0%
60% EtOAc in Hexanes. -
Note: The product is polar due to the sulfone group; ensure the gradient is sufficiently polar.
-
Data Analysis & Troubleshooting
Expected Results vs. Common Failures
| Parameter | Optimized Protocol (Pd/BrettPhos) | Standard |
| Yield | 85 - 95% | < 30% |
| Reaction Time | 4 - 12 Hours | 48+ Hours |
| Side Products | Minimal (<5% dehalogenation) | Significant tars/polymerization |
| Color | Pale Yellow/Off-white Solid | Dark Brown/Black Oil |
Troubleshooting Matrix
-
Issue: Low Conversion (<50%) after 12h.
-
Issue: Formation of "reduced" heterocycle (Hydrodehalogenation).
Workflow Visualization
Figure 2: Optimized workflow for the catalytic coupling of N-Butyl-3-methanesulfonylaniline.
References
-
Mechanistic Basis of Buchwald-Hartwig Amination
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
-
Coupling of Deactivated Anilines
-
Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Halides with Deactivated Anilines." Journal of Organic Chemistry, 61(3), 1133–1135. Link
-
-
Compound Data & Catalog
-
Sigma-Aldrich / Merck Millipore. "N-Butyl-3-methanesulfonylaniline Product Page." Link (Search CAS: 1178680-61-9 for specifications).
-
- Medicinal Chemistry Context (Sulfones): Scott, K. A., et al. (2012). "Sulfones as Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 55(11), 5651–5660.
Sources
- 1. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline [quickcompany.in]
- 6. ajol.info [ajol.info]
- 7. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 8. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Application Note: Green Chemistry Approaches to Synthesizing N-Butyl-3-methanesulfonylaniline
Executive Summary
This application note details two sustainable protocols for the synthesis of N-Butyl-3-methanesulfonylaniline , a valuable intermediate in the development of sulfonamide-based therapeutics and agrochemicals. Moving away from traditional alkylation methods that rely on genotoxic alkyl halides (e.g., butyl bromide) and generate stoichiometric salt waste, this guide prioritizes Atom Economy and benign solvent systems .
We present two validated "Green" routes:
-
Method A (Preferred): Catalytic Hydrogen Transfer (CHT), also known as "Borrowing Hydrogen," utilizing n-butanol as the alkylating agent.
-
Method B (Alternative): Catalytic Reductive Amination using butyraldehyde and molecular hydrogen in bio-renewable ethanol.
Introduction & Retrosynthetic Analysis
The target molecule, N-Butyl-3-methanesulfonylaniline , contains an electron-withdrawing sulfone group (
The Green Shift
-
Classical Route:
reaction of 3-methanesulfonylaniline with butyl bromide.-
Drawbacks: Generates HBr/Bromide waste; potential for over-alkylation (formation of tertiary amine); requires toxic solvents.
-
-
Green Route A (CHT): Ruthenium-catalyzed alkylation using n-butanol.
-
Benefits: Water is the sole byproduct; alcohol serves as both reagent and solvent precursor; high mono-alkylation selectivity.
-
-
Green Route B (Reductive Amination): Condensation with butyraldehyde followed by hydrogenation.
-
Benefits: Mild conditions; ethanol solvent; high throughput.
-
Strategic Visualization
The following diagram illustrates the retrosynthetic logic and the "Borrowing Hydrogen" cycle.
Figure 1: Retrosynthetic comparison showing the direct "Borrowing Hydrogen" pathway (Green) versus Reductive Amination (Blue).
Protocol A: Catalytic Hydrogen Transfer (Borrowing Hydrogen)
This method is the "gold standard" for green alkylation. It utilizes n-butanol, which can be sourced from biomass fermentation. The catalyst "borrows" hydrogen from the alcohol to form an aldehyde, facilitates imine formation, and then returns the hydrogen to reduce the imine to the amine.
Materials
-
Substrate: 3-Methanesulfonylaniline (1.0 equiv)
-
Reagent: n-Butanol (3.0 - 5.0 equiv) – acts as reagent and partial solvent.
-
Catalyst:
(1.0 mol%) -
Ligand: DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) (2.0 mol%)
-
Base: Potassium Carbonate (
) (0.5 equiv) – strictly catalytic/auxiliary role, not stoichiometric. -
Solvent: t-Amyl alcohol (2-methyl-2-butanol) or Toluene (if n-butanol is not used as bulk solvent).
Step-by-Step Procedure
-
Catalyst Pre-activation: In a dry pressure tube or Schlenk flask, combine
(6.1 mg, 0.01 mmol) and DPEphos (10.8 mg, 0.02 mmol). -
Solvent Addition: Add 3.0 mL of t-Amyl alcohol (or use n-butanol neat if scale permits). Stir at room temperature for 5 minutes under Argon/Nitrogen to form the active catalyst species.
-
Substrate Loading: Add 3-Methanesulfonylaniline (171 mg, 1.0 mmol), n-Butanol (275 µL, 3.0 mmol), and
(69 mg, 0.5 mmol). -
Reaction: Seal the tube and heat to 110°C for 18–24 hours.
-
Note: The reaction generates water. The sealed system prevents loss of the volatile intermediate aldehyde.
-
-
Work-up: Cool to room temperature. Filter the mixture through a small pad of Celite to remove inorganic salts. Rinse with Ethyl Acetate (green alternative: Ethanol).
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via flash chromatography (Hexane/EtOAc). However, high conversion often allows for direct crystallization.
Mechanism & Causality
The electron-withdrawing sulfone group makes the aniline a weaker nucleophile. The DPEphos ligand is critical here; its wide bite angle facilitates the reductive elimination step on the Ruthenium center, ensuring the "borrowed" hydride is efficiently returned to the imine intermediate [1].
Protocol B: Green Reductive Amination
This alternative is ideal if n-butanol is unavailable or if the facility is set up for hydrogenation. It uses Ethanol, a renewable solvent, and avoids all halide waste.
Materials
-
Substrate: 3-Methanesulfonylaniline (1.0 equiv)
-
Reagent: Butyraldehyde (1.1 equiv)
-
Catalyst: 5% Pd/C (5 wt% loading) or 5% Pt/C (to prevent de-halogenation if other halides are present, though not applicable here).
-
H2 Source: Hydrogen balloon (1 atm) or Formic Acid (transfer hydrogenation).
-
Solvent: Ethanol (Anhydrous).
Step-by-Step Procedure
-
Imine Formation: In a round-bottom flask, dissolve 3-Methanesulfonylaniline (1.0 mmol) in Ethanol (5 mL). Add Butyraldehyde (1.1 mmol).
-
Equilibration: Stir at room temperature for 30 minutes. Adding 3Å molecular sieves can accelerate imine formation by sequestering water.
-
Reduction:
-
Option 1 (H2 Gas): Add 5% Pd/C (10 wt% of substrate mass). Purge with H2 and stir under a balloon of H2 for 4-6 hours.
-
Option 2 (Transfer): Add 5% Pd/C and slowly add Ammonium Formate (3.0 equiv) or Formic Acid/Triethylamine azeotrope. Heat to 60°C.
-
-
Work-up: Filter the catalyst through Celite (recoverable for Pt/Pd refining). Concentrate the filtrate.
-
Isolation: The product is often pure enough for use. If not, recrystallize from Ethanol/Water.
Process Comparison & Metrics
| Metric | Method A (Borrowing Hydrogen) | Method B (Reductive Amination) | Classical ( |
| Atom Economy | High (Byproduct: H2O) | High (Byproduct: H2O) | Low (Byproduct: HBr/Salt) |
| E-Factor | < 5 (Excellent) | < 10 (Good) | > 20 (Poor) |
| Selectivity | > 95% Mono-alkylation | > 90% Mono-alkylation | Poor (Mix of Mono/Di) |
| Hazards | Low (No pressurized gas) | Medium (Flammable H2) | High (Alkyl halides) |
| Reaction Time | 18-24 h | 4-6 h | 12-24 h |
Quality Control & Validation
Since specific spectral data for N-Butyl-3-methanesulfonylaniline is not standard in basic libraries, the following parameters are derived from structure-activity relationships of analogous N-alkyl sulfone anilines.
Expected Characterization Data
-
Physical State: Viscous pale yellow oil or low-melting solid.
-
NMR (400 MHz,
):- 7.35 (t, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 6.85 (d, 1H, Ar-H). (Aromatic pattern typical of 3-subst. aniline)
- 4.10 (br s, 1H, NH).
-
3.15 (t, J=7.0 Hz, 2H,
). -
3.05 (s, 3H,
). (Distinctive sulfone methyl) -
1.60 (quint, 2H,
). -
1.45 (sext, 2H,
). -
0.95 (t, 3H,
).
-
Mass Spectrometry (ESI+): Calculated for
.
System Suitability (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 min.
-
Detection: UV at 254 nm.
References
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis. Link
-
Guillena, G., Ramón, D. J., & Yus, M. (2007). "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews. Link
-
Watson, A. J., & Williams, J. M. (2010). "The Give and Take of Alcohol Activation." Science. Link
-
Pfaltz, A., et al. (2018). "Green Solvents for Reductive Amination." Green Chemistry. Link (Note: Generalized reference for green reductive amination context).
-
BenchChem. (2025). "Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols." Link
Disclaimer: This protocol is intended for research purposes only. All chemical handling should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE) and engineering controls.
Unlocking New Chemical Space: Advanced Functionalization Strategies for the N-Butyl Group in Sulfonamides
Introduction: Beyond a Simple Alkyl Chain
Sulfonamides are a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and agrochemicals.[1][2] Traditionally, the N-alkyl substituents of sulfonamides, such as the common N-butyl group, have been regarded as passive structural elements, primarily influencing physicochemical properties like lipophilicity and solubility. However, recent advancements in synthetic organic chemistry are challenging this paradigm, recasting the N-butyl group as a versatile handle for late-stage functionalization. This transformation opens up exciting avenues for drug discovery, enabling the rapid generation of diverse analogues with potentially improved pharmacological profiles. This application note provides a detailed overview of cutting-edge strategies for the selective functionalization of the N-butyl group in sulfonamides, complete with mechanistic insights and detailed experimental protocols for researchers in drug development and organic synthesis.
Strategic Approaches to N-Butyl Group Functionalization
The inert nature of C(sp³)–H bonds in the N-butyl chain presents a significant synthetic challenge. However, several powerful methodologies have emerged to overcome this hurdle, broadly categorized into biocatalytic and chemical approaches.
1. Biocatalytic and Biomimetic Functionalization: Harnessing Nature's Oxidative Machinery
The metabolism of xenobiotics in living organisms provides a rich blueprint for the selective oxidation of seemingly unreactive positions. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are particularly adept at this, playing a crucial role in the phase I metabolism of many drugs.[3][4]
Cytochrome P450-Mediated Hydroxylation
CYP enzymes catalyze the hydroxylation of C-H bonds through a highly reactive iron-oxo species.[5] In the context of N-butyl sulfonamides, this typically leads to hydroxylation at various positions along the butyl chain, with a notable propensity for the carbon alpha to the nitrogen atom (α-hydroxylation). This initial hydroxylation event can trigger subsequent N-dealkylation. The regioselectivity of hydroxylation is dictated by the specific CYP isoform and the substrate's binding orientation within the enzyme's active site.
Mechanism of CYP450-Catalyzed Hydroxylation
The catalytic cycle of CYP450 enzymes is a well-established process that involves the activation of molecular oxygen to generate a potent oxidizing species.
Application Note: Biocatalytic Hydroxylation of N-Butylbenzenesulfonamide
This protocol outlines a general procedure for the in vitro hydroxylation of an N-butyl sulfonamide using human liver microsomes, which are a rich source of various CYP enzymes.
Protocol 1: In Vitro Hydroxylation using Human Liver Microsomes
| Parameter | Value |
| Substrate | N-Butylbenzenesulfonamide (10 µM) |
| Enzyme Source | Human Liver Microsomes (0.5 mg/mL) |
| Cofactor | NADPH (1 mM) |
| Buffer | Potassium Phosphate Buffer (100 mM, pH 7.4) |
| Incubation Time | 60 minutes |
| Incubation Temp. | 37 °C |
| Quenching | Acetonitrile (2 volumes) |
Detailed Steps:
-
Prepare a stock solution of N-butylbenzenesulfonamide in a suitable organic solvent (e.g., DMSO) and dilute it in the potassium phosphate buffer to the final concentration.
-
In a microcentrifuge tube, combine the human liver microsomes and the substrate solution. Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
Incubate the reaction mixture at 37 °C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Analyze the supernatant for the formation of hydroxylated metabolites using LC-MS/MS.
Expected Outcomes:
This procedure is expected to yield a mixture of hydroxylated products, primarily at the α, β, and γ positions of the N-butyl chain, as well as the N-dealkylated sulfonamide. The relative abundance of these metabolites will depend on the specific CYP isoforms present in the liver microsome batch.
Microbial Biotransformation
Whole-cell biotransformation using specific microbial strains offers a scalable and often highly selective alternative to isolated enzymes. Certain bacteria and fungi possess enzymatic machinery capable of functionalizing sulfonamides. For instance, microbial cultures can be screened for their ability to hydroxylate the N-butyl group, sometimes with excellent regioselectivity that is difficult to achieve through chemical means.
Application Note: Screening for Microbial Hydroxylation
This protocol provides a framework for screening a panel of microorganisms for their ability to hydroxylate an N-butyl sulfonamide.
Protocol 2: Microbial Biotransformation Screening
| Parameter | Condition |
| Microorganisms | Panel of bacterial and fungal strains |
| Culture Medium | Appropriate growth medium for each strain |
| Substrate Conc. | 100 µM |
| Incubation Time | 24-72 hours |
| Incubation Temp. | Optimal growth temperature for each strain |
| Analysis | LC-MS/MS analysis of culture supernatant |
Detailed Steps:
-
Grow individual microbial strains to the mid-logarithmic phase in their respective optimal growth media.
-
Add the N-butyl sulfonamide substrate from a sterile stock solution to each culture.
-
Incubate the cultures under their optimal growth conditions with shaking.
-
At various time points (e.g., 24, 48, 72 hours), withdraw aliquots of the culture.
-
Centrifuge the aliquots to pellet the cells and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS for the disappearance of the parent compound and the appearance of hydroxylated metabolites.
-
Promising strains can then be used for larger-scale biotransformations and product isolation.
2. Chemical Strategies for N-Butyl Group Functionalization
Chemical methods offer the advantage of broader substrate scope and, in some cases, complementary regioselectivity to biocatalytic approaches.
The Hofmann-Löffler-Freytag Reaction: Intramolecular C-H Amination
The Hofmann-Löffler-Freytag (HLF) reaction is a powerful method for the synthesis of five- and six-membered nitrogen-containing heterocycles through an intramolecular hydrogen atom transfer (HAT) process.[6][7] This reaction involves the generation of a nitrogen-centered radical from an N-haloamine, which then abstracts a hydrogen atom from the δ-carbon of an alkyl chain. The resulting carbon-centered radical then propagates a chain reaction to form a haloamine, which cyclizes upon treatment with a base. For an N-butyl sulfonamide, this would lead to the formation of a pyrrolidine ring.
Mechanism of the Hofmann-Löffler-Freytag Reaction
The reaction proceeds through a free-radical chain mechanism, typically initiated by heat or light.
Application Note: Synthesis of an N-Sulfonyl-2-methylpyrrolidine via HLF Reaction
This protocol describes a two-step procedure for the cyclization of an N-butyl sulfonamide via the HLF reaction.
Protocol 3: Hofmann-Löffler-Freytag Cyclization
Step 1: N-Chlorination of the Sulfonamide
| Reagent | Equivalents |
| N-Butyl-p-toluenesulfonamide | 1.0 |
| tert-Butyl hypochlorite | 1.1 |
| Solvent | Benzene |
| Temperature | 0 °C to room temperature |
| Time | 1 hour |
Detailed Steps:
-
Dissolve N-butyl-p-toluenesulfonamide in benzene and cool the solution to 0 °C.
-
Add tert-butyl hypochlorite dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
The resulting solution of the N-chloro-N-butyl-p-toluenesulfonamide is used directly in the next step without purification.
Step 2: Photochemical Cyclization
| Reagent | Condition |
| N-Chloro-sulfonamide solution | From Step 1 |
| Acid | Trifluoroacetic acid (20 mol%) |
| Light Source | 300 nm UV lamp |
| Temperature | Room temperature |
| Time | 4-6 hours |
| Work-up | Aqueous sodium hydroxide |
Detailed Steps:
-
To the solution from Step 1, add trifluoroacetic acid.
-
Irradiate the mixture with a 300 nm UV lamp with stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium hydroxide solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding N-sulfonyl-2-methylpyrrolidine.
Photocatalytic C(sp³)–H Functionalization
Visible-light photocatalysis has emerged as a mild and powerful tool for the activation of strong C-H bonds.[8][9] In the context of N-alkyl sulfonamides, photocatalytic methods can generate nitrogen-centered radicals that subsequently engage in intramolecular hydrogen atom transfer, similar to the HLF reaction, to create a carbon-centered radical on the alkyl chain. This carbon radical can then be trapped by various radical acceptors to introduce new functional groups.
Mechanism of Photocatalytic C-H Functionalization
This process typically involves a photoredox catalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a nitrogen-centered radical.
Application Note: Photocatalytic Heteroarylation of an N-Alkyl Sulfonamide
This protocol provides an example of a photocatalytic C-H heteroarylation at the δ-position of an N-alkyl sulfonamide.
Protocol 4: Photocatalytic C-H Heteroarylation
| Component | Amount |
| N-Alkylsulfonamide (e.g., N-pentyl) | 0.2 mmol |
| Acridine-based photocatalyst | 2 mol% |
| Cobalt catalyst (e.g., Co(dmgH)₂PyCl) | 5 mol% |
| Heteroarene (e.g., Lepidine) | 2.0 equivalents |
| Acid (e.g., TFA) | 2.0 equivalents |
| Solvent | Acetonitrile/HFIP (3:1) |
| Light Source | Blue LEDs |
| Temperature | Room temperature |
| Time | 24 hours |
Detailed Steps:
-
In a nitrogen-filled glovebox, add the N-alkylsulfonamide, photocatalyst, and cobalt catalyst to a reaction vial.
-
Add the heteroarene, followed by the solvent mixture and TFA under a nitrogen atmosphere.
-
Seal the vial and place it in a photoreactor equipped with blue LEDs.
-
Irradiate the reaction mixture with stirring at room temperature for 24 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the δ-heteroarylated sulfonamide product.
Conclusion and Future Outlook
The functionalization of the N-butyl group in sulfonamides represents a paradigm shift in how these ubiquitous molecules are viewed in drug discovery and chemical synthesis. The strategies outlined in this application note, from biomimetic hydroxylations to radical-mediated C-H aminations and photocatalytic functionalizations, provide a powerful toolkit for chemists to access novel chemical space. As these methods continue to be refined and new catalytic systems are discovered, the late-stage modification of N-alkyl sulfonamides will undoubtedly become an increasingly important strategy for the rapid optimization of lead compounds and the development of next-generation therapeutics.
References
- Yuan, Z., et al. (2021). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer.
- Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336-1339.
- Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495-9499.
- Fier, P. S., & Maloney, K. M. (2019). NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization. Journal of the American Chemical Society, 141(4), 1441-1445.
- Willis, M. C. (2021). One-pot access to primary sulfonamides. GalChimia.
- Barham, J. P., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Gu, L., et al. (2021). Brønsted Acid Promoted N‐Dealkylation of N‐Alkyl(sulfon)amides. Asian Journal of Organic Chemistry, 10(10), 2735-2739.
- Wolff, M. E. (1963). The Hofmann-Löffler-Freytag Reaction. Chemical Reviews, 63(1), 55-64.
- Riemer, C. (2012). Hofmann-Loffler-Freytag reaction. Vive Chemistry.
- Löffler, K., & Freytag, C. (1909). Über eine neue Bildungsweise von Pyrrolidinen. Berichte der deutschen chemischen Gesellschaft, 42(3), 3427-3431.
- Wikipedia contributors. (2023). Hofmann–Löffler reaction. Wikipedia, The Free Encyclopedia.
- Alfa Chemistry. (2022). Hofmann-Löffler-Freytag Reaction. Alfa Chemistry.
- Grokipedia. (n.d.). Hofmann–Löffler reaction. Grokipedia.
- Name Reactions. (n.d.). Hofmann-Loffler-Freytag Reaction. Name Reactions in Organic Synthesis.
- Chen, Y., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(20), 3771.
- Zhang, Z., et al. (2019). Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)-H Arylation. Organic Letters, 21(15), 5858-5861.
- Fier, P. S., & Maloney, K. M. (2019).
- Bolm, C., & Hildebrand, J. P. (2000). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. The Journal of Organic Chemistry, 65(6), 1673-1678.
- ChemicalBook. (n.d.). Synthesis and application of s-tert-butyl sulfonamide. ChemicalBook.
- Kapat, A., et al. (2021).
- Wang, X., et al. (2019). Microbial Transformation of A Sulfonamide Antibiotic Under Various Background Nutrient Conditions.
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- Shaik, S., et al. (2007). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways.
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- Fura, A. (1998). Cytochrome P450 Metabolic Dealkylation of Nine N-nitrosodialkylamines by Human Liver Microsomes. Chemical Research in Toxicology, 11(7), 778-785.
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- Fasan, R. (2025). Recent Advances in the Engineering of Cytochrome P450 Enzymes. MDPI.
- Andrews, J. A., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 145(39), 21623-21629.
- BenchChem. (2025). Application Notes and Protocols: N-Sulfonyl-Based Oxidizing Agents in Organic Synthesis. BenchChem.
- Trudell, M. L., & Linder, J. (2025). Novel N-Dealkylation of N-Alkyl Sulfonamides and N,N-Dialkyl Sulfonamides with Periodic Acid Catalyzed by Chromium(III) Acetate Hydroxide.
- Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Willis, M. C., et al. (2022).
- Willis, M. C., et al. (2017). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 15(34), 7125-7132.
- Reddy, B. V. S., & Kumar, K. A. (2017). N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. Organic & Biomolecular Chemistry, 15(25), 5284-5288.
- Palma, A., et al. (2007). Synthetic methodology for the preparation of N-hydroxysulfamides. Tetrahedron Letters, 48(27), 4749-4752.
Sources
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- 5. Recent Advances in the Engineering of Cytochrome P450 Enzymes [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 8. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Microwave-assisted synthesis methods for N-Butyl-3-methanesulfonylaniline
An Application Guide and Protocols for the Microwave-Assisted Synthesis of N-Butyl-3-methanesulfonylaniline
Introduction: Accelerating Synthesis with Microwave Technology
N-Butyl-3-methanesulfonylaniline is a key structural motif in medicinal chemistry and materials science. Its synthesis, however, can be challenging using traditional methods, often requiring long reaction times and high temperatures that can lead to impurities.[1][2] Microwave-assisted organic synthesis (MAOS) offers a transformative solution, leveraging the efficient and rapid heating of polar molecules through microwave irradiation.[3][4] This technology dramatically reduces reaction times from hours to minutes, increases product yields, and often results in cleaner reaction profiles with fewer by-products.[5][6][7] As a result, MAOS is a cornerstone of green chemistry, minimizing energy consumption and waste.[6][8][9]
This document provides a detailed guide for the synthesis of N-Butyl-3-methanesulfonylaniline using two robust, microwave-assisted methods: a Nucleophilic Aromatic Substitution (SNAr) pathway and a Palladium-catalyzed Buchwald-Hartwig amination.
Pillar 1: Mechanistic Underpinnings of Microwave Enhancement
The choice of synthetic strategy depends on the availability of starting materials. Both pathways benefit significantly from microwave heating, which provides uniform, volumetric heating to the reaction mixture.[3][10] This circumvents the slow and inefficient heat transfer of conventional oil baths, allowing for precise temperature control and the ability to safely exceed the solvent's boiling point in a sealed vessel, dramatically accelerating reaction rates.[9][11][12]
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
In this pathway, 3-methanesulfonylaniline acts as the nucleophile, displacing a leaving group (e.g., bromide) from an n-butyl halide. The methanesulfonyl group (-SO₂CH₃), while meta-directing, is strongly electron-withdrawing, which is a prerequisite for activating the aromatic ring toward nucleophilic attack.[13] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[13] Microwave irradiation accelerates the formation of this high-energy intermediate and the subsequent elimination of the leaving group, pushing the reaction to completion in minutes.[1][7][14]
Pathway B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[2][15] This method is exceptionally versatile and is often employed when SNAr reactions are sluggish.[15] The reaction involves the coupling of an aryl halide (3-bromoanisole, which would require subsequent conversion of the methoxy to a methanesulfonyl group, or more directly, a 3-halomethanesulfonylaniline precursor) with n-butylamine. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[2] Each step in this cycle is accelerated at the elevated temperatures and pressures achievable with microwave synthesis, leading to rapid catalyst turnover and high yields in significantly reduced timeframes.[16][17][18]
Caption: Overview of synthetic pathways to N-Butyl-3-methanesulfonylaniline.
Pillar 2: Experimental Protocols & Workflow
The following protocols are designed for use with a dedicated, modern microwave reactor equipped with temperature and pressure sensors. All operations should be conducted in a well-ventilated fume hood.
General Experimental Workflow
The synthesis follows a streamlined process from setup to analysis, optimized for efficiency and purity.
Caption: Standard workflow for microwave-assisted synthesis and purification.
Protocol 1: SNAr N-Butylation of 3-Methanesulfonylaniline
Materials and Reagents:
-
3-Methanesulfonylaniline
-
n-Butyl Bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Equipment:
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
To a 10 mL microwave reaction vessel, add 3-methanesulfonylaniline (1.0 mmol, 185.2 mg).
-
Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Add anhydrous DMF (4 mL) and n-butyl bromide (1.2 mmol, 164.4 mg, 0.13 mL).
-
Seal the vessel and place it in the microwave reactor cavity.
-
Irradiate the mixture with stirring at a constant temperature of 150°C for 20 minutes. Maintain a maximum pressure limit of 250 psi.
-
After the reaction, allow the vessel to cool to room temperature (<50°C) using the instrument's forced air cooling system.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure N-Butyl-3-methanesulfonylaniline.
Protocol 2: Buchwald-Hartwig Amination
Materials and Reagents:
-
3-Bromoaniline (as a precursor to the required 3-bromo-methanesulfonylbenzene, which may require separate synthesis) or a commercially available 3-halo-methanesulfonylbenzene derivative. For this protocol, we will assume the use of 1-bromo-3-(methylsulfonyl)benzene.
-
n-Butylamine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Equipment:
-
Microwave reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Glove box or Schlenk line for handling air-sensitive reagents
-
Standard laboratory glassware
Procedure:
-
In a glove box, add Palladium(II) Acetate (0.02 mmol, 4.5 mg) and X-Phos (0.04 mmol, 19.1 mg) to a 10 mL microwave reaction vessel.
-
Add 1-bromo-3-(methylsulfonyl)benzene (1.0 mmol, 235.1 mg).
-
Add sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Remove the vessel from the glove box. Add anhydrous toluene (4 mL) and n-butylamine (1.2 mmol, 87.8 mg, 0.12 mL) via syringe.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a constant temperature of 120°C for 15 minutes.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and salts.
-
Wash the filter pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Pillar 3: Optimization and Data
The efficiency of microwave-assisted synthesis is highly dependent on reaction parameters. The Buchwald-Hartwig amination, in particular, benefits from careful optimization of the catalyst system, base, and solvent. Below is a representative table illustrating how systematic variation of these parameters can be used to identify the optimal conditions for the synthesis.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (1.4 equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | S-Phos (4) | Cs₂CO₃ | Toluene | 120 | 30 | 65 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (3) | K₃PO₄ | Dioxane | 120 | 30 | 72 |
| 3 | Pd(OAc)₂ (2) | X-Phos (4) | NaOt-Bu | Toluene | 100 | 20 | 88 |
| 4 | Pd(OAc)₂ (2) | X-Phos (4) | NaOt-Bu | Toluene | 120 | 15 | 95 |
| 5 | Pd(OAc)₂ (1) | X-Phos (2) | NaOt-Bu | Toluene | 120 | 15 | 89 |
| 6 | Pd(OAc)₂ (2) | X-Phos (4) | NaOt-Bu | Benzotrifluoride | 150 | 10 | 93 |
Data are illustrative.
Analysis of Optimization:
-
Entry 4 demonstrates the optimal conditions among the tested variables, providing the highest yield in a short time frame.[16]
-
Comparing Entries 3 and 4 shows that a moderate increase in temperature significantly accelerates the reaction.
-
The choice of a strong, non-nucleophilic base like NaOt-Bu is crucial for high yields in this system.[16]
-
The use of benzotrifluoride (Entry 6 ), a solvent with excellent microwave absorption properties, allows for higher temperatures and even shorter reaction times, though the yield is comparable to Entry 4.[17]
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.
- PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- Rasayan. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.
- PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- CEM Corporation. (n.d.). Nucleophilic additions and substitutions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Organic Chemistry Portal. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
- Bentham Science Publisher. (n.d.). Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines.
- Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry.
- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- ResearchGate. (2025, October 12). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
- Wordpress. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
- Chemistry LibreTexts. (2020, July 1). 17.1: Nucleophilic aromatic substitution.
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. ijrpas.com [ijrpas.com]
- 7. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. mdpi.com [mdpi.com]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anubooks.com [anubooks.com]
- 12. pubs.acs.org [pubs.acs.org]
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- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Selection for Optimal Reaction Kinetics with N-Butyl-3-methanesulfonylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Critical Role of the Solvent in Modulating Reactivity
In the landscape of synthetic chemistry and drug development, the solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, mechanisms, and even the distribution of products.[1][2] For a molecule such as N-Butyl-3-methanesulfonylaniline, which possesses both a secondary amine nucleophile and a sulfonamide moiety, the choice of solvent is paramount in controlling its reactivity in various chemical transformations. This guide provides a comprehensive framework for the rational selection of solvents to achieve optimal reaction kinetics, drawing upon fundamental principles of physical organic chemistry and providing detailed protocols for experimental validation. While specific kinetic data for N-Butyl-3-methanesulfonylaniline is not extensively published, the principles outlined herein provide a robust starting point for any synthetic endeavor involving this or structurally similar compounds.
Theoretical Framework: Understanding Solvent-Reactant Interactions
The rate of a chemical reaction is intimately linked to the energy of its transition state relative to the ground state of the reactants. Solvents influence reaction rates by differentially solvating the reactants and the transition state.[3] This phenomenon, known as the solvent effect, can be broadly categorized based on the solvent's physical properties.[4]
Solvent Polarity and its Impact on Reaction Kinetics
Solvent polarity is a key determinant of reaction rate.[5][6] Polar solvents are generally favored for reactions that involve a change in charge distribution during the formation of the transition state.[6] The Hughes-Ingold rules provide a qualitative framework for predicting the effect of solvent polarity on substitution reactions.[3]
-
Reactions where charge is developed: An increase in solvent polarity will accelerate the reaction rate by stabilizing the charged transition state more than the neutral reactants.[3]
-
Reactions where charge is dispersed: An increase in solvent polarity will decelerate the reaction rate by stabilizing the more highly charged reactants more than the charge-dispersed transition state.
-
Reactions with no change in charge: A change in solvent polarity will have a minimal effect on the reaction rate.[3]
For a typical N-alkylation of N-Butyl-3-methanesulfonylaniline, a polar transition state is expected, suggesting that polar solvents would be beneficial.
Protic vs. Aprotic Solvents: The Role of Hydrogen Bonding
Solvents can be further classified as protic (containing acidic protons, e.g., water, alcohols) or aprotic (lacking acidic protons, e.g., DMSO, acetonitrile).[4]
-
Polar Protic Solvents: These solvents can form hydrogen bonds with nucleophiles, creating a "solvent cage" that can hinder their reactivity.[1] While their high polarity can stabilize charged transition states, the solvation of the nucleophile often leads to a decrease in the rate of bimolecular nucleophilic substitution (SN2) reactions.[1]
-
Polar Aprotic Solvents: These solvents possess high dielectric constants but cannot act as hydrogen bond donors.[7] They are effective at solvating cations but leave anions (nucleophiles) relatively "naked" and more reactive.[7] Consequently, polar aprotic solvents often provide significant rate enhancements for SN2 reactions.[1]
The following diagram illustrates the general relationship between solvent type and the energy profile of an SN2 reaction.
Figure 1: Energy profile diagram illustrating the effect of solvent type on the activation energy (ΔG‡) of a hypothetical SN2 reaction.
Experimental Design for Solvent Screening
A systematic approach to solvent selection involves screening a panel of solvents with varying properties. The following protocol outlines a general procedure for evaluating the effect of different solvents on the rate of a reaction involving N-Butyl-3-methanesulfonylaniline.
Protocol 1: Small-Scale Solvent Screening
Objective: To identify promising solvents for a given reaction by comparing reaction conversion at a fixed time point.
Materials:
-
N-Butyl-3-methanesulfonylaniline
-
Reactant B (e.g., an alkyl halide)
-
A panel of anhydrous solvents (see Table 1)
-
Inert gas (Nitrogen or Argon)
-
Small reaction vials with septa
-
Stir bars
-
Thermostatted reaction block or oil bath
-
Analytical balance
-
Syringes
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical technique for monitoring reaction progress (e.g., HPLC, GC, TLC)
Procedure:
-
Preparation:
-
Set up a series of identical reaction vials, each containing a stir bar.
-
Under an inert atmosphere, add N-Butyl-3-methanesulfonylaniline (1.0 eq) to each vial.
-
Add the desired solvent (e.g., 1 mL) to each vial.
-
Prepare a stock solution of Reactant B in a suitable solvent.
-
-
Reaction Initiation:
-
Place the reaction vials in a thermostatted block at the desired temperature.
-
Allow the solutions to equilibrate for 10-15 minutes.
-
Initiate the reactions by adding Reactant B (e.g., 1.1 eq) to each vial via syringe.
-
Start a timer.
-
-
Reaction Monitoring and Quenching:
-
At a predetermined time point (e.g., 1 hour, 4 hours, 24 hours), take an aliquot from each reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing the quenching solution.
-
-
Work-up and Analysis:
-
Extract the quenched reaction mixture with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent.
-
Analyze the crude product mixture by a suitable analytical technique to determine the conversion of the starting material and the formation of the product.
-
Data Presentation:
The results of the solvent screen can be summarized in a table for easy comparison.
| Solvent | Dielectric Constant (ε) | Type | Conversion (%) after 4h |
| Toluene | 2.4 | Nonpolar Aprotic | < 5 |
| Dichloromethane | 9.1 | Polar Aprotic | 25 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 30 |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 85 |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 90 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | >95 |
| Methanol (MeOH) | 32.7 | Polar Protic | 40 |
| Ethanol (EtOH) | 24.6 | Polar Protic | 35 |
Table 1: Hypothetical solvent screening data for an N-alkylation reaction of N-Butyl-3-methanesulfonylaniline.
Detailed Kinetic Analysis in Optimal Solvents
Once promising solvents have been identified, a more detailed kinetic study should be performed to determine the reaction order and rate constant. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, as it allows for the accurate quantification of reactants and products over time.[8]
Protocol 2: Kinetic Analysis by HPLC
Objective: To determine the rate law and rate constant of the reaction in a selected solvent.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Thermostatted reaction vessel with a magnetic stirrer
-
Autosampler or manual injector
-
Data acquisition and analysis software
Procedure:
-
Method Development:
-
Develop an HPLC method that provides good separation of N-Butyl-3-methanesulfonylaniline, Reactant B, and the product.
-
Establish a calibration curve for each component to be quantified.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel, dissolve N-Butyl-3-methanesulfonylaniline in the chosen solvent.
-
Allow the solution to reach the desired temperature.
-
Initiate the reaction by adding a known concentration of Reactant B.
-
Start the timer and immediately inject the first sample (t=0) onto the HPLC.
-
-
Data Collection:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
If necessary, quench the reaction in the aliquot immediately.
-
Inject the samples onto the HPLC system.[9]
-
-
Data Analysis:
-
Integrate the peak areas of the reactants and products in each chromatogram.
-
Use the calibration curves to convert peak areas to concentrations.
-
Plot the concentration of the limiting reactant versus time.
-
Determine the reaction order and rate constant (k) by fitting the data to the appropriate integrated rate law.
-
The following workflow diagram illustrates the process of kinetic analysis using HPLC.
Figure 2: Workflow for conducting a kinetic study using HPLC.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Conduct all experiments in a well-ventilated fume hood.[10]
-
Handling: Avoid inhalation, ingestion, and skin contact.[10]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
For specific handling and safety information, consult the Safety Data Sheet (SDS) for any analogous compounds being used.
Conclusion and Recommendations
The selection of an appropriate solvent is a critical step in optimizing the kinetics of reactions involving N-Butyl-3-methanesulfonylaniline. A systematic approach that combines theoretical understanding with experimental screening and detailed kinetic analysis will enable researchers to identify the optimal solvent for their specific transformation. For reactions where a polar transition state is anticipated, such as N-alkylation, polar aprotic solvents like DMSO, DMF, and acetonitrile are likely to provide the most significant rate enhancements. However, the principles and protocols outlined in this guide provide a universal framework for making informed decisions to accelerate reaction discovery and process development.
References
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
Academia.edu. (n.d.). Quantitative Measures of Solvent Polarity. Retrieved from [Link]
-
Reichardt, C. (2004). Quantitative Measures of Solvent Polarity. Chemical Reviews, 104(1), 177-188. Retrieved from [Link]
- (2025).
- (2024).
-
Klingaman, T. C., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PLoS ONE, 13(1), e0191580. Retrieved from [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
-
AIP Publishing. (n.d.). Influence of the Nature of the Solvent on the Direction of the Catalytic Reaction of Aminoalkylation of Unsymmetrical Aliphatic Diamines. Retrieved from [Link]
-
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Retrieved from [Link]
-
Singh, A. K. (2026). INFLUENCE OF SOLVENT ON DIFFERENT TYPE OFCHEMICAL REACTION. [PDF]. Retrieved from [Link]
- Mack, J. (n.d.).
-
Organic Process Research & Development. (2022). Accelerating Reaction Development through Open-Source HPLC Data Analysis. Retrieved from [Link]
-
KU ScholarWorks. (2008). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Retrieved from [Link]
-
ResearchGate. (2025). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2018). Solvent effects in the aza-Michael addition of anilines. Retrieved from [Link]
-
RASĀYAN J. Chem. (2025). [(C3H7)3N-SO3H]Cl IONIC LIQUID CATALYZED SYNTHESIS OF 2,3-DIHYDROQUINOZOLINE-4(1H)-ONE DERIVATIVES. Retrieved from [Link]
- Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosph
-
Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]
-
NIST. (2002). Reaction Kinetics in the Ionic Liquid Methyltributylammonium Bis(trifluoro- methylsulfonyl)imide. Pulse Radiolysis Study of 4-Mercaptobenzoic Acid. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline, isoquinoline, quinoxaline, cinnoline, and phthalazine by methoxide ion. Retrieved from [Link]
-
PMC. (2024). Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions. Retrieved from [Link]
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- 11. fishersci.ca [fishersci.ca]
Troubleshooting & Optimization
Improving reaction yields when synthesizing N-Butyl-3-methanesulfonylaniline
Welcome to the technical support center for the synthesis of N-Butyl-3-methanesulfonylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your reaction outcomes.
Diagram: Synthetic Pathways to N-Butyl-3-methanesulfonylaniline
Caption: Primary synthetic routes to N-Butyl-3-methanesulfonylaniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My direct N-alkylation reaction with butyl bromide is extremely slow and gives a low yield. What's going on?
Answer: This is the most common issue when working with 3-methanesulfonylaniline. The root cause is electronic.
-
Causality - The Deactivating Effect: The methanesulfonyl (MeSO₂) group is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density on the aniline ring and, crucially, on the nitrogen atom. This lowers the nucleophilicity of the amine, making it a weaker nucleophile for the Sₙ2 attack on the butyl halide.[1] Compared to a standard aniline, the activation energy for this reaction is considerably higher.
-
Troubleshooting & Optimization:
-
Increase Reaction Temperature: Low reaction temperatures are often insufficient to overcome the activation energy barrier.[2] Gradually increase the temperature (e.g., from 80 °C to 110 °C or higher) while monitoring the reaction by TLC or GC to find a balance between reaction rate and side product formation.
-
Solvent Choice: Switch to a high-boiling polar aprotic solvent like DMF, DMSO, or NMP. These solvents are excellent for Sₙ2 reactions and can be used at higher temperatures.[3]
-
Choice of Base: A stronger base can more effectively deprotonate the aniline, increasing the concentration of the more nucleophilic anilide anion. However, very strong bases like NaH can be non-selective. Consider switching from weaker bases like K₂CO₃ to DBU or using an alkali metal base like t-BuOK.[3]
-
Alkylating Agent Reactivity: If using butyl chloride or bromide, consider switching to butyl iodide. The C-I bond is weaker than C-Br or C-Cl, making butyl iodide a more reactive electrophile.[2] Alternatively, using an alkylating agent like an alkyl p-toluenesulfonate can also increase reactivity.[4]
-
| Parameter | Initial Condition (Low Yield) | Recommended Change | Rationale |
| Temperature | 60-80 °C | 100-120 °C | Overcomes higher activation energy due to the electron-withdrawing MeSO₂ group.[2] |
| Solvent | Acetonitrile (MeCN) | Dimethylformamide (DMF) | Higher boiling point allows for higher reaction temperatures.[3] |
| Base | K₂CO₃ | DBU, Cs₂CO₃ | Stronger bases increase the rate of deprotonation.[3] |
| Alkylating Agent | 1-Bromobutane | 1-Iodobutane | Increases electrophilicity and reaction rate.[2] |
Q2: I'm observing a significant amount of a higher molecular weight byproduct, likely the N,N-dibutyl derivative. How can I improve selectivity for mono-alkylation?
Answer: The formation of the tertiary amine (N,N-dibutyl-3-methanesulfonylaniline) is a classic problem in N-alkylation. The mono-alkylated product, N-butyl-3-methanesulfonylaniline, can be more nucleophilic than the starting 3-methanesulfonylaniline, leading to a second alkylation.[2][5]
-
Causality - Competing Reactions: Once some of the desired secondary amine is formed, it competes with the remaining primary amine for the butyl bromide. This competition is often successful, leading to the undesired tertiary amine byproduct.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: This is the most effective strategy. Use a significant excess of the aniline starting material relative to the alkylating agent (e.g., a 3:1 to 5:1 molar ratio of aniline to butyl bromide).[2][6] This statistically favors the reaction of the alkylating agent with the more abundant primary amine. The downside is the need to remove a large amount of unreacted starting material during purification.
-
Slow Addition of Alkylating Agent: Instead of adding all the butyl bromide at once, add it slowly over several hours using a syringe pump. This keeps the concentration of the alkylating agent low at any given moment, reducing the chance of the product reacting again.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor the second alkylation.[2] Once the reaction is initiated, try reducing the temperature to the minimum required to sustain a reasonable rate.
-
Consider an Alternative Route: If over-alkylation remains a persistent issue, reductive amination is an excellent alternative that offers superior control for mono-alkylation.[7]
-
Diagram: Troubleshooting Over-Alkylation
Caption: Decision tree for troubleshooting N,N-dialkylation.
Q3: Which synthetic route, direct alkylation or reductive amination, is better for preparing N-Butyl-3-methanesulfonylaniline?
Answer: The optimal route depends on your specific experimental goals, scale, and tolerance for certain side products.
-
Direct N-Alkylation (Route A):
-
Pros: Operationally simple, using common and relatively inexpensive reagents (butyl bromide, a base).
-
Cons: Prone to over-alkylation, requiring a large excess of the aniline starting material for good selectivity.[2] The deactivating nature of the MeSO₂ group necessitates harsher conditions (higher temperatures), which can lead to other side reactions and impurities.[5]
-
Best For: Smaller scale synthesis where simplicity is prioritized and purification of the product from excess starting material is manageable.
-
-
Reductive Amination (Route B):
-
Pros: Excellent control over mono-alkylation, virtually eliminating the N,N-dibutyl byproduct.[7][8] Reactions are often run under milder conditions than direct alkylation. The two-step, one-pot process is efficient.[9]
-
Cons: Requires an aldehyde (butyraldehyde) and a specific reducing agent. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they do not readily reduce the aldehyde starting material but will reduce the intermediate imine.[8][9] These reagents are more expensive than simple bases.
-
Best For: Larger scale synthesis or when product purity and avoidance of over-alkylation are critical.
-
| Feature | Direct N-Alkylation | Reductive Amination |
| Primary Reagents | Butyl Halide, Base | Butyraldehyde, Reducing Agent |
| Selectivity Control | Difficult; requires large excess of aniline | Excellent for mono-alkylation |
| Key Byproduct | N,N-Dibutyl derivative | Minimal over-alkylation |
| Conditions | Often requires high heat | Generally milder conditions |
| Recommendation | Quick, small-scale synthesis | High purity, larger-scale synthesis |
Q4: My final product is colored and shows multiple spots on TLC after purification. What are these impurities and how can I remove them?
Answer: Aniline derivatives are susceptible to oxidation, and high-temperature reactions can generate side products. Purification requires addressing these distinct impurity classes.
-
Likely Impurities:
-
Unreacted 3-Methanesulfonylaniline: Especially if you used an excess to promote mono-alkylation.
-
N,N-Dibutyl-3-methanesulfonylaniline: The over-alkylation product.
-
Oxidation Products: Anilines can oxidize when heated in the presence of air, leading to colored, often polymeric, impurities.[2]
-
C-Alkylated Products: Under harsh conditions (high heat, certain catalysts), alkylation on the aromatic ring is possible, though less common for this substrate.[2]
-
-
Purification Strategy: A multi-step approach is often necessary.
-
Acid-Base Extraction: This is a powerful technique for separating basic amines from non-basic or less-basic impurities.[10]
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with an acidic aqueous solution (e.g., 1M HCl). The primary, secondary, and tertiary amine products and unreacted starting material will be protonated and move into the aqueous layer, leaving non-basic impurities behind.
-
Separate the aqueous layer and basify it (e.g., with 2M NaOH) to pH > 10. This deprotonates the amines.
-
Extract the amines back into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer (e.g., over MgSO₄), filter, and concentrate.
-
-
Column Chromatography: This is essential for separating the desired N-butyl product from the unreacted starting material and the N,N-dibutyl byproduct, as they have similar polarities.[10]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of hexane/ethyl acetate is a good starting point. The less polar N,N-dibutyl product will elute first, followed by the desired N-butyl product, and finally the more polar 3-methanesulfonylaniline starting material.
-
-
Experimental Protocols
Protocol 1: Direct N-Alkylation with Controlled Stoichiometry
This protocol is optimized to favor mono-alkylation by using an excess of the starting aniline.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methanesulfonylaniline (3.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF).
-
Reagent Addition: Stir the mixture and add 1-bromobutane (1.0 eq.) dropwise.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[7] Monitor the reaction progress by TLC or GC, checking for the consumption of the limiting reagent (1-bromobutane).
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from excess starting material and any dialkylated byproduct.[10]
Protocol 2: Reductive Amination for High Selectivity
This protocol provides excellent selectivity for the mono-butylated product.[7]
-
Imine Formation: In a round-bottom flask, dissolve 3-methanesulfonylaniline (1.0 eq.) and butyraldehyde (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). If needed, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. This reagent is moisture-sensitive, so maintain an inert atmosphere. The reaction is typically exothermic; maintain the temperature at or below room temperature.
-
Reaction: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate and formation of the product.
-
Work-up:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: The crude product is often much cleaner than from direct alkylation. If necessary, purify by flash column chromatography.
References
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]
-
Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]
-
Selective N-Alkylation of Anilines in Ionic Liquids. ResearchGate. [Link]
-
N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]
-
Reductive Amination Reaction. OpenBU. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine alkylation. TSI Journals. [Link]
-
Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. PMC. [Link]
-
Synthesis of N-methyl-N-(3-methylbutyl)-aniline. PrepChem.com. [Link]
- A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.
-
Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Wiley Online Library. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. [Link]
-
Reductive Amination. University of Massachusetts Boston. [Link]
-
Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. PMC. [Link]
-
Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]
-
The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Wiley Online Library. [Link]
Sources
- 1. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. DSpace [open.bu.edu]
- 10. benchchem.com [benchchem.com]
Purification techniques for N-Butyl-3-methanesulfonylaniline crude mixtures
Technical Support Center: N-Butyl-3-methanesulfonylaniline Purification & Troubleshooting
As a Senior Application Scientist, I frequently observe researchers encountering bottlenecks when purifying substituted anilines. The purification of N-Butyl-3-methanesulfonylaniline (CAS: 1178680-61-9)[1] from its crude alkylation mixture presents a unique physicochemical challenge.
Standard amine purification protocols often fail here. To successfully isolate your target compound, you must move away from rote methodology and understand the causality behind the molecule's behavior. The presence of the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the meta position fundamentally alters both the basicity and the hydrogen-bonding profile of the aniline nitrogen.
Below is a comprehensive, field-proven guide to troubleshooting and executing the purification of this critical intermediate.
Chemical Profile & Causality (The "Why" Behind the Protocol)
When synthesizing N-butyl-3-methanesulfonylaniline (typically via the alkylation of 3-methanesulfonylaniline), your crude mixture will contain three primary components:
-
Unreacted Starting Material: 3-methanesulfonylaniline (Primary 1° amine).
-
Target Product: N-butyl-3-methanesulfonylaniline (Secondary 2° amine).
-
Over-alkylated Byproduct: N,N-dibutyl-3-methanesulfonylaniline (Tertiary 3° amine).
The Basicity Problem: Standard aliphatic amines are easily separated from neutral impurities using dilute acid (e.g., 1M HCl). However, the -SO₂CH₃ group exerts a strong electron-withdrawing pull (Hammett effect), which drastically reduces the electron density on the aniline nitrogen. This lowers the pKa of its conjugate acid to approximately 1.5–3.0. Standard 1M HCl is simply not strong enough to fully protonate the target compound, leading to incomplete phase partitioning and emulsion formation[2].
The Polarity Solution: Because basicity-driven separation is compromised, we must exploit hydrogen bonding. The primary amine has two N-H bonds (strong H-bond donor), the secondary target has one, and the tertiary byproduct has zero. This creates a highly reliable, predictable elution gradient on normal-phase silica gel[3].
Quantitative Data Summary
Table 1: Chromatographic & Physicochemical Profile of the Crude Mixture
| Compound | Amine Classification | N-H Bonds (H-Bond Donors) | Relative Polarity | Expected Silica Elution Order | Estimated pKa (Conjugate Acid) |
| N,N-Dibutyl-3-methanesulfonylaniline | Tertiary (3°) | 0 | Low | 1st (Fastest) | ~ 2.5 - 3.5 |
| N-Butyl-3-methanesulfonylaniline | Secondary (2°) - Target | 1 | Medium | 2nd | ~ 2.0 - 3.0 |
| 3-Methanesulfonylaniline | Primary (1°) - SM | 2 | High | 3rd (Slowest) | ~ 1.5 - 2.5 |
(Note: The distinct step-down in N-H bonds is the mechanistic driver for Protocol A).
Troubleshooting & Decision Workflow
Use the following self-validating decision tree to determine the optimal purification route for your specific crude mixture.
Decision tree for the purification of N-Butyl-3-methanesulfonylaniline crude mixtures.
Step-by-Step Purification Methodologies
Protocol A: High-Resolution Flash Column Chromatography
This is the gold-standard method for this compound class, relying on the principles established by Still et al.[3]. It exploits the exact number of hydrogen bond donors on the nitrogen atom.
-
Step 1: Column Preparation. Pack a column with Silica Gel 60 (230-400 mesh). Ensure the column bed is perfectly level to prevent band distortion.
-
Step 2: Dry Loading (Critical). Because sulfonylanilines have moderate-to-high polarity, liquid loading often causes band broadening. Dissolve your crude mixture in a minimal amount of dichloromethane (DCM), add silica gel (approx. 3x the crude mass), and evaporate to a free-flowing powder under reduced pressure. Load this powder evenly onto the column.
-
Step 3: Gradient Elution.
-
Begin with 10% Ethyl Acetate in Hexanes . This non-polar flush will rapidly elute the N,N-dibutyl tertiary amine byproduct (which cannot hydrogen bond to the silica).
-
Ramp the gradient to 50-70% Ethyl Acetate in Hexanes . This specific gradient has been proven effective for eluting 3-methanesulfonylaniline derivatives[4]. Your target secondary amine will elute here.
-
Finally, flush with 100% Ethyl Acetate to strip the highly polar primary amine starting material off the column.
-
-
Step 4: Fraction Analysis. Monitor fractions via TLC under UV light (254 nm). The aromatic ring conjugated with the sulfonyl group is highly UV-active.
Protocol B: Strong Acid-Base Extraction (Alternative Workflow)
If chromatography is not viable at your scale, you must force protonation using a stronger acid than typically used in organic labs[2].
-
Step 1: Dissolution. Dissolve the crude mixture in Ethyl Acetate.
-
Step 2: Strong Acid Wash. Extract the organic layer with 3M HCl (do not use 1M HCl). The high hydronium ion concentration forces the equilibrium toward the water-soluble anilinium salt, overcoming the electron-withdrawing effect of the -SO₂CH₃ group.
-
Step 3: Phase Separation. The aqueous layer now contains the protonated 1° and 2° amines. Highly lipophilic neutral impurities and some of the sterically hindered 3° amine will remain in the organic layer.
-
Step 4: Basification & Recovery. Transfer the aqueous layer to an ice bath. Carefully basify to pH 10 using 6M NaOH (exothermic reaction). Back-extract the liberated free base with fresh Ethyl Acetate. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Frequently Asked Questions (FAQs)
Q: Why is my N-butyl-3-methanesulfonylaniline co-eluting with the primary amine starting material on the column? A: Your solvent system is likely too polar, causing both compounds to move with the solvent front. The primary amine has two N-H bonds and binds tighter to silica than the secondary amine (one N-H bond). If they co-elute, reduce the initial Ethyl Acetate concentration in your gradient. Ensure you are using a gradual step gradient rather than an isocratic polar system.
Q: During acid-base extraction, my product remained in the organic layer. What went wrong? A: You likely used a weak acid (e.g., 1M HCl or citric acid). The meta-sulfonyl group deactivates the aniline nitrogen, making it a very weak base. You must use a stronger acid (3M to 5M HCl) to successfully form the water-soluble hydrochloride salt and pull it into the aqueous phase.
Q: My product is streaking on the TLC plate. Should I add Triethylamine (Et₃N) to the eluent? A: Generally, no. While adding 1% Et₃N is a standard trick for highly basic aliphatic amines to prevent tailing on acidic silica, sulfonylanilines are weakly basic enough that they usually do not suffer from severe silanol-induced streaking[4]. If streaking occurs, it is more likely due to overloading the column or poor sample loading. Switch to the dry-loading technique described in Protocol A.
References
-
[4] World Intellectual Property Organization. WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain. (Details synthetic methodologies and flash chromatography gradients for 3-methanesulfonylaniline derivatives). URL:
-
[2] Armarego, W. L. F. (2022). Purification of Laboratory Chemicals: Part 1 Physical Techniques, Chemical Techniques, Organic Chemicals (9th ed.). Butterworth-Heinemann / Elsevier. URL:[Link]
-
[3] Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]
Sources
- 1. N-(n-butyl)-3-aminopropyltrimethoxysilan | Sigma-Aldrich [sigmaaldrich.com]
- 2. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting N-Butyl-3-methanesulfonylaniline Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve the complex solvation challenges associated with N-Butyl-3-methanesulfonylaniline (CAS: 1178680-61-9).
This guide moves beyond basic protocols to explain the causality behind solubility failures, providing self-validating workflows to ensure assay integrity.
Part 1: The Root Cause of Solvation Failure
When dealing with N-Butyl-3-methanesulfonylaniline, researchers often misdiagnose assay precipitation as compound degradation. The true culprit is the molecule's structural architecture. The compound features a highly flexible, lipophilic N-butyl tail coupled with a polar, yet non-ionizable, methanesulfonyl aromatic core.
This dichotomy creates a high partition coefficient (LogP). While the sulfonyl group provides dipole-dipole interactions, the secondary amine is sterically hindered and electronically deactivated by the meta-sulfonyl group. Consequently, the molecule cannot be easily protonated to form a soluble salt at physiological pH, making it highly prone to rapid nucleation and precipitation when transitioned from organic stocks to aqueous environments[1][2].
Part 2: Frequently Asked Questions (FAQs)
Q: Why does my compound crash out immediately upon dilution from DMSO into PBS or cell culture media? A: When a concentrated DMSO stock is diluted into an aqueous buffer, the solution enters a supersaturated, thermodynamically metastable state[1][2]. Because N-Butyl-3-methanesulfonylaniline is highly hydrophobic, it rapidly nucleates and precipitates out of this state. This is a kinetic solubility failure. To mitigate this, you must keep the final DMSO concentration below 1-2%[3] or introduce co-solvents prior to aqueous dilution.
Q: Can I adjust the pH of my assay buffer to improve its aqueous solubility? A: No. Standard pH adjustment (e.g., lowering pH to protonate an amine) is highly effective for basic drugs, but the secondary aniline amine in this specific compound is weakly basic and deactivated. Standard physiological pH adjustments will not yield a soluble salt form. You must rely on co-solvents, surfactants (e.g., Tween-80), or cyclodextrin-based formulations instead.
Q: Should I measure kinetic or thermodynamic solubility for my biological assays? A: For early-stage high-throughput in vitro biology, kinetic solubility is the most relevant metric. It measures the exact concentration at which the amorphous compound precipitates when spiked from a DMSO stock into an aqueous buffer[4][5]. Thermodynamic solubility , determined by equilibrating solid crystalline powder in buffer for 24-72 hours, is more relevant for late-stage formulation and reflects the equilibrium of the lowest-energy solid phase[1][5].
Part 3: Troubleshooting Workflows & Solvation Data
If you observe erratic assay readouts or visible cloudiness in your microplates, follow the logical workflow below to isolate the variable causing the precipitation.
Caption: Decision-making workflow for troubleshooting N-Butyl-3-methanesulfonylaniline precipitation.
Quantitative Solubility Reference Data
Use the following baseline data to select the appropriate solvent vehicle for your experiments.
| Solvent System | Estimated Solubility | Application / Causality Notes |
| 100% DMSO (Anhydrous) | > 50 mM | Primary stock solvent. DMSO disrupts the crystal lattice effectively. |
| 100% DMF | > 50 mM | Alternative to DMSO if assay targets are sensitive to sulfoxide oxidation. |
| Ethanol / Methanol | 5 - 10 mM | Useful for intermediate serial dilutions; weaker solvation than DMSO. |
| Aqueous Buffer (pH 7.4) | < 10 µM | Highly prone to kinetic precipitation due to the hydrophobic N-butyl chain. |
Part 4: Validated Experimental Protocols
To ensure reproducibility, your laboratory must treat solubility not as a static property, but as a dynamic system sensitive to handling.
Protocol 1: Preparation of High-Fidelity DMSO Stock Solutions
DMSO is highly hygroscopic; it rapidly absorbs atmospheric moisture, which acts as an anti-solvent and causes lipophilic compounds to crash out of stock solutions over time[6].
-
Solvent Sourcing: Utilize only anhydrous, high-purity DMSO (>99.9%) stored under an inert argon or nitrogen atmosphere[6].
-
Dissolution: Weigh N-Butyl-3-methanesulfonylaniline powder and add the required volume of DMSO to achieve a 10 mM concentration.
-
Homogenization: Vortex for 60 seconds. If the compound resists dissolution, sonicate in a water bath at 30°C for 5 minutes.
-
Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL) in tightly sealed, low-bind tubes. Store at -20°C. Note: DMSO freezes at 18.5°C. Always thaw completely and vortex prior to use to ensure homogeneity.
Protocol 2: Kinetic Aqueous Solubility Assessment (LC-MS/MS Method)
Before running biological assays, you must determine the kinetic solubility limit of the compound in your specific assay buffer to prevent false negatives caused by precipitated drug[3][4].
-
Serial Dilution: Prepare a linear serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 0.1 mM).
-
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). This ensures the final DMSO concentration remains at a biologically tolerable 2%[3].
-
Equilibration: Seal the plate and incubate on a plate shaker at 25°C for exactly 2 hours[3][4].
-
Phase Separation: Filter the solutions through a specialized solubility filter plate (e.g., Millipore Multiscreen) or centrifuge at 10,000 x g for 15 minutes to pellet any amorphous precipitate[4].
-
Quantitation: Transfer the clarified supernatant to an analytical plate and quantify the dissolved compound concentration using LC-MS/MS against a separately built calibration curve[4].
Caption: Step-by-step experimental workflow for evaluating kinetic aqueous solubility.
References
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at:[Link]
-
Ovid. Kinetic versus thermodynamic solubility temptations and risks. Available at:[Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Mono-N-Alkylation of 3-Methanesulfonylaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the selective mono-N-alkylation of anilines. When synthesizing N-Butyl-3-methanesulfonylaniline (CAS: 1178680-61-9) , the most critical failure point is uncontrolled over-alkylation, which yields the undesired N,N-dibutyl tertiary amine.
This guide bypasses basic textbook theory to provide field-proven, self-validating methodologies. We will deconstruct the causality behind reagent selection, establish a robust reductive amination workflow, and troubleshoot common experimental deviations.
Reaction Strategy & Mechanistic Causality
The fundamental problem with direct alkylation (using alkyl halides like 1-bromobutane) lies in the electronic nature of the product. The initial N-alkylation of the primary aniline produces a secondary amine. Because the newly attached butyl group is electron-donating, this secondary amine is actually more nucleophilic than the starting material. Consequently, it rapidly attacks unreacted 1-bromobutane, leading to a runaway reaction and significant N,N-dibutylation.
To circumvent this, we abandon direct nucleophilic substitution in favor of Reductive Amination [1]. By reacting 3-methanesulfonylaniline with butyraldehyde, we force the reaction through an imine (Schiff base) intermediate. Once this imine is reduced to the secondary amine, the steric bulk and controlled stoichiometry prevent a second reductive amination cycle, ensuring high mono-selectivity.
Quantitative Comparison of Synthetic Routes
| Parameter | Direct Alkylation (SN2) | Reductive Amination (Recommended) |
| Reagents | 1-Bromobutane, K₂CO₃, DMF | Butyraldehyde, NaBH(OAc)₃, DCE |
| Primary Mechanism | Nucleophilic substitution | Imine formation + Hydride reduction |
| Selectivity (Mono vs. Di) | Poor (High risk of N,N-dibutylation) | Excellent (Mono-alkylation highly favored) |
| Typical Yield (Desired) | 30% - 50% | 85% - 95% |
| Reaction Temperature | 60°C - 80°C | 0°C to Room Temperature |
Pathway Visualization
Reaction pathways for 3-methanesulfonylaniline alkylation highlighting mono- vs. di-alkylation.
Self-Validating Protocol: Selective Reductive Amination
To ensure trustworthiness and reproducibility, this protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃). Unlike NaBH₄, which prematurely reduces aldehydes, NaBH(OAc)₃ is mild enough to selectively reduce protonated imines (iminium ions) without destroying your butyraldehyde [2].
Step 1: Imine Pre-formation
-
Dissolve 1.0 equivalent of 3-methanesulfonylaniline in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Add 1.05 equivalents of butyraldehyde.
-
Self-Validation Check: Stir at room temperature for 30–45 minutes. Spot the mixture on a TLC plate (Hexanes/EtOAc). You must observe the disappearance of the primary aniline spot and the formation of a distinct, less polar imine spot before proceeding.
Step 2: Acid-Catalyzed Reduction
-
Cool the reaction flask to 0°C using an ice bath.
-
Add 1.0 equivalent of glacial acetic acid. (The strongly electron-withdrawing -SO₂CH₃ group on the aniline ring reduces the basicity of the amine; the acid activates the imine for reduction).
-
Add 1.4 equivalents of NaBH(OAc)₃ portion-wise over 10 minutes to manage mild hydrogen evolution.
Step 3: Maturation and Verification
-
Remove the ice bath and stir at room temperature for 2 to 4 hours.
-
Self-Validation Check: Pull a 10 µL aliquot, quench in NaHCO₃, and extract into DCM. Run LC-MS. The reaction is complete when the dominant peak shows an m/z of 228.1 [M+H]⁺, with the di-alkylated mass (m/z 284.1) remaining below 2% AUC.
Step 4: Quench and Isolation
-
Quench the reaction slowly with saturated aqueous NaHCO₃ until the pH reaches ~7.5.
-
Extract three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.
Troubleshooting & FAQs
Q: I am still seeing 10-15% of the N,N-dibutyl byproduct. What is driving this over-alkylation? A: This is almost always a stoichiometry error. If you use more than 1.05 equivalents of butyraldehyde, the newly formed secondary amine (N-Butyl-3-methanesulfonylaniline) will react with the excess aldehyde to form a temporary iminium ion, which NaBH(OAc)₃ will readily reduce to the tertiary amine. Strictly control your aldehyde equivalents.
Q: Why did my reaction stall at 50% conversion despite adding excess reducing agent? A: The bottleneck is not the reduction; it is the imine formation. The methanesulfonyl group (-SO₂CH₃) at the 3-position pulls electron density away from the aniline nitrogen via inductive effects, making it a poor nucleophile. If the reaction stalls, the imine is not forming fast enough. Solution: Ensure you are adding the glacial acetic acid (as noted in Step 2) or consider adding a Lewis acid like Ti(OiPr)₄ to force iminium formation [3].
Q: Why use NaBH(OAc)₃ instead of Sodium Cyanoborohydride (NaBH₃CN)? A: While NaBH₃CN is a classic reagent for this transformation, it generates highly toxic hydrogen cyanide (HCN) gas under the acidic conditions required to activate your electron-deficient aniline. NaBH(OAc)₃ offers identical or superior chemoselectivity for imines over aldehydes without the severe toxicity profile or the risk of cyanide contamination in your final API intermediate [1][2].
Q: My isolated product mixture turned dark brown overnight. Is the molecule unstable? A: The product is chemically stable, but anilines are highly susceptible to auto-oxidation in the presence of ambient oxygen and light, forming highly colored azo or quinoid oligomers. Solution: Degas your DCE solvent with argon prior to the reaction. Store the purified N-Butyl-3-methanesulfonylaniline in amber vials under an argon headspace at 2–8°C.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. URL:[Link]
Technical Support Center: Purification of N-Butyl-3-methanesulfonylaniline
Welcome to the technical support center for the purification of N-Butyl-3-methanesulfonylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity samples of the target compound.
Introduction
N-Butyl-3-methanesulfonylaniline is a sulfonamide derivative of significant interest in pharmaceutical and chemical research. The synthesis of this compound, like many organic reactions, can result in a crude product containing various impurities. These can include unreacted starting materials, byproducts from side reactions, and residual solvents. Achieving a high degree of purity is paramount for accurate downstream applications, such as biological assays or further synthetic transformations. This guide outlines systematic approaches to identify and remove common impurities.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the purification of N-Butyl-3-methanesulfonylaniline and provides practical solutions.
Issue 1: The final product has low purity, with significant amounts of starting materials.
Q: My post-reaction work-up still leaves a lot of unreacted 3-aminobenzenesulfonamide and n-butyl bromide. What is the most efficient way to remove these?
A: This is a common issue stemming from incomplete reaction or non-optimized reaction conditions. A liquid-liquid extraction is an excellent first step to separate the product from these starting materials based on their differing acid-base properties and polarities.[1][2]
-
Causality: N-Butyl-3-methanesulfonylaniline, being a secondary sulfonamide, has an acidic proton on the nitrogen atom. However, it is significantly less basic than the starting aniline derivative. This difference in basicity can be exploited.
-
Troubleshooting Steps:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the unreacted 3-aminobenzenesulfonamide, making it water-soluble and partitioning it into the aqueous phase.[3]
-
Separate the organic layer, which now contains your product and unreacted n-butyl bromide.
-
Wash the organic layer with a dilute basic solution (e.g., 5% NaHCO₃) to remove any acidic byproducts.
-
Finally, wash with brine to remove residual water and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
The n-butyl bromide, being volatile, can often be removed with the solvent under reduced pressure. If it persists, column chromatography is recommended.
-
Issue 2: The purified product contains a persistent, unknown impurity with similar polarity.
Q: After an initial purification, I have an impurity that co-elutes with my product on a standard silica gel column. How can I improve the separation?
A: Co-elution is a classic challenge in chromatography and often requires a systematic optimization of the separation parameters.[4]
-
Causality: Impurities with similar functional groups and polarity to the target compound will have comparable interactions with the stationary and mobile phases, leading to poor separation.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The first step is to screen different solvent systems using Thin Layer Chromatography (TLC).[5]
-
Try a different combination of non-polar and polar solvents. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol or a toluene/acetone system.
-
A good starting point for silica gel chromatography of sulfonamides is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] Aim for an Rf value of 0.2-0.4 for your product on TLC for optimal column separation.[4]
-
-
Employ Gradient Elution: If an isocratic system (constant solvent composition) fails, a gradient elution can be very effective. Start with a less polar mobile phase and gradually increase the polarity. This will help to resolve compounds with close retention times.[6]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Options include:
-
Alumina: Can offer different selectivity compared to silica.
-
Reverse-phase (C18) silica: In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the elution order would be reversed, with more polar compounds eluting first.
-
-
Issue 3: The product appears oily or fails to crystallize during recrystallization.
Q: I'm trying to purify my N-Butyl-3-methanesulfonylaniline by recrystallization, but it's oiling out or not crystallizing at all. What's going wrong?
A: "Oiling out" during recrystallization typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
-
Causality: The presence of impurities can depress the melting point of the mixture and interfere with the crystal lattice formation of the desired compound.
-
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof).
-
A good technique is to dissolve a small amount of the crude product in a few drops of a solvent in which it is highly soluble, and then add a less polar "anti-solvent" dropwise until turbidity persists. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
-
Control the Cooling Rate: Slow cooling is crucial for the formation of pure, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize crystal yield.
-
Scratch the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.
-
Seed Crystals: If you have a small amount of pure product, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely byproducts in the synthesis of N-Butyl-3-methanesulfonylaniline?
A1: Besides unreacted starting materials, potential byproducts can include:
-
Over-alkylation products: Dialkylation of the sulfonamide nitrogen is possible, though generally less favorable.
-
Hydrolysis products: If moisture is present, the corresponding sulfonic acid can form from any sulfonyl chloride intermediate.[5]
-
Polymeric materials: If starting from an aniline, improper protection of the amino group can lead to polymerization.[5]
Q2: What analytical techniques are best for assessing the purity of N-Butyl-3-methanesulfonylaniline?
A2: A combination of techniques is often best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and identifying impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup.[7][8]
-
Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities and residual solvents.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.
-
Mass Spectrometry (MS): Used to identify the molecular weight of the product and any impurities.[10]
Q3: How can I remove residual solvents from my final product?
A3: Residual solvents can often be removed by drying the product under high vacuum. If a solvent is particularly stubborn, co-evaporation with a more volatile solvent in which your product is not very soluble (like hexane) can be effective. The International Conference on Harmonization (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceutical products.[11]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Purification
This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.
-
Dissolution: Dissolve the crude N-Butyl-3-methanesulfonylaniline sample in ethyl acetate (approximately 10 mL per gram of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1M HCl. Shake vigorously for 1-2 minutes and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Base Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Again, drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 15-20 minutes.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of N-Butyl-3-methanesulfonylaniline using silica gel chromatography.[4]
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The target Rf for the product should be between 0.2 and 0.4.[4]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the elution process using TLC to identify the fractions containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Butyl-3-methanesulfonylaniline.
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for many sulfonamides. |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | For more polar products or impurities. |
| Toluene / Acetone (9:1 to 7:3) | Medium | Offers different selectivity. |
Table 2: Purity Analysis Methods - A Comparison
| Method | Principle | Primary Use | Specificity | Sensitivity |
| HPLC-UV | Separation based on polarity | Purity assay and impurity profiling | High | High (ppm) |
| GC-FID | Separation based on volatility | Purity assay and volatile impurity profiling | High | High (ppm) |
| Non-aqueous Titration | Acid-base reaction | Purity assay (main component) | Moderate | Low (>98%) |
Data adapted from Benchchem.[8]
Visualization
Workflow for Troubleshooting Impurity Removal
Caption: Decision workflow for purifying N-Butyl-3-methanesulfonylaniline.
Logical Relationship of Purification Techniques
Caption: Sequential logic of purification techniques.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
- Yan, H., & Row, K. H. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography.
-
Sep-Pro Systems, Inc. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
- Benchchem. (2025).
-
PrepChem.com. (n.d.). Synthesis of N-methyl-N-(3-methylbutyl)-aniline. Retrieved from [Link]
- Perkins, J. R., Games, D. E., & Startin, J. R. (1990). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- Benchchem. (2025). Byproduct identification and removal in sulfonamide synthesis.
- Yang, S., & Khaledi, M. G. (1995). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection.
- CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- Vinati Organics Limited. (2022). A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. QuickCompany.
- Wallach, D. R., & Chisholm, J. D. (2016). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 18(23), 6062–6065.
- Benchchem. (2025). A Comparative Guide to Analytical Methods for Quantifying 3-Isobutylaniline Purity.
- Food Safety and Inspection Service. (2009).
- Google Patents. (2015). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
- Elder, D. P., & Teasdale, A. (2017). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 21(9), 1337–1347.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022).
- Validation of an analytical procedure for control of residual solvents in pharmaceutical substance. (2010). Acta Poloniae Pharmaceutica, 67(4), 361-366.
- Perkins, J. R., Parker, C. E., & Tomer, K. B. (1993). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst, 118(7), 849-854.
- Khan, S. A., Asiri, A. M., & Basheer, C. (2020). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 25(21), 5036.
- Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- G, S., & al, et. (2021).
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: residual solvents.
-
ResearchGate. (n.d.). Isolation and purification scheme of compounds isolated from n-butanol precipitate. Retrieved from [Link]
- Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Catalysis Science & Technology, 13(3), 856-864.
- Holbrey, J. D., Reichert, W. M., & Rogers, R. D. (2003). Crystal polymorphism in 1-butyl-3-methylimidazolium halides: supporting ionic liquid formation by inhibition of crystallization.
- Google Patents. (n.d.).
- Tian, P., Kang, Y., Zhao, Z., Qin, T., Meng, B., & Du, W. (2013). Preparation and Characterization of 1-methyl-3-butyl Nitrate.
-
ResearchGate. (2025, August 7). Crystal polymorphism in 1-butyl-3-methylimidazolium halides: Supporting ionic liquid formation by inhibition of crystallization. Retrieved from [Link]
- The solubility and recrystallization of 1,3,5-triamino-2,4,6-trinitrobenzene in a 3-ethyl-1-methylimidazolium acetate–DMSO co-solvent system. (2011). New Journal of Chemistry, 35(7), 1461-1467.
- Google Patents. (n.d.). CN102731251B - Purification method of highly pure organic solvent n-butanol.
- Identification, Isolation and Characterization of an Unknown Impurity of Varenicline. (2015).
-
National Center for Biotechnology Information. (n.d.). n-Butyl-N-methylaniline. PubChem. Retrieved from [Link]
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. organomation.com [organomation.com]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. biomedres.us [biomedres.us]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting N-Butyl-3-methanesulfonylaniline Synthesis
Synthesizing (CAS: 1178680-61-9) requires strict control over reaction thermodynamics and kinetics to prevent over-alkylation or over-reduction. This guide provides authoritative troubleshooting for the two primary synthetic routes utilized by drug development professionals: Direct N-Alkylation and Catalytic Reductive Amination .
Synthesis Strategy & Decision Workflow
Decision tree for N-Butyl-3-methanesulfonylaniline synthesis via N-alkylation vs reductive amination.
Section 1: Direct N-Alkylation (1-Bromobutane Route)
FAQ 1: Why does temperature control dictate the ratio of mono- to di-alkylation, and what is the optimal range?
A: The causality lies in activation energy. The activation energy for the first alkylation (primary to secondary amine) is lower than for the second (secondary to tertiary). However, at elevated temperatures (>90 °C), the newly formed secondary amine gains sufficient kinetic energy to act as a nucleophile, leading to over-alkylation. By utilizing a mild base like Cesium Carbonate (Cs₂CO₃) in anhydrous DMF, the reaction can be strictly maintained at 60 °C. The basicity and solubility of Cs₂CO₃ in DMF specifically promote mono-N-alkylation while suppressing undesired [1].
FAQ 2: How does autogenous pressure in sealed reactors affect the reaction kinetics?
A: While direct N-alkylation is typically run at [2], using a sealed tube generates autogenous pressure that keeps volatile solvents and 1-bromobutane (boiling point ~101 °C) entirely in the liquid phase at boundary temperatures. This increases the effective molarity of the electrophile, accelerating the reaction rate without requiring a temperature spike that would otherwise trigger tertiary amine formation.
Protocol 1: Self-Validating N-Alkylation Methodology
-
Preparation: Charge a dry, argon-purged reaction vessel with 3-methanesulfonylaniline (2.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.
-
Base Addition: Add Cs₂CO₃ (1.0 equiv). The high solubility of the cesium base is critical for the "cesium effect" which enhances chemoselectivity[1].
-
Electrophile Addition: Dropwise add 1-bromobutane (1.0 equiv) at room temperature.
-
Heating & Validation: Heat the mixture to exactly 60 °C for 5 hours.
-
Self-Validation Check: Monitor via LC-MS; the disappearance of 1-bromobutane must coincide with >90% mono-alkylated product mass before any tertiary amine mass is detected. If tertiary amine appears early, immediately cool the reaction to 45 °C.
-
-
Workup: Quench with water, extract with ethyl acetate, wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Section 2: Catalytic Reductive Amination (Butyraldehyde Route)
FAQ 3: How do hydrogen pressure and temperature interact to prevent butyraldehyde over-reduction?
A: Reductive amination involves two competing pathways: imine formation followed by reduction, versus the direct, undesired reduction of butyraldehyde to butanol. High H₂ pressure (1.5–5.0 MPa) ensures that once the imine intermediate forms, it is rapidly reduced to the secondary amine. If the temperature is too high (>80 °C) or H₂ pressure is too low, the rate of direct aldehyde reduction outpaces imine formation. Optimal conditions balance a moderate temperature (40–60 °C) with to drive chemoselectivity toward the target molecule[3].
FAQ 4: What are the self-validating checkpoints to ensure the protocol is proceeding correctly?
A: A self-validating protocol must confirm complete imine formation before applying reducing conditions. This is achieved by adding 4Å molecular sieves to drive the condensation equilibrium by absorbing water[3]. You must verify the disappearance of the aldehyde C=O stretch and the appearance of the via in-situ IR spectroscopy before introducing H₂ gas or hydride reagents[4].
Protocol 2: Self-Validating Reductive Amination Methodology
-
Imine Formation: Dissolve 3-methanesulfonylaniline (1.0 equiv) and butyraldehyde (1.1 equiv) in anhydrous methanol. Add activated 4Å molecular sieves.
-
Equilibration & Validation: Stir at room temperature for 2-4 hours.
-
Self-Validation Check: Use ATR-FTIR to confirm the absence of the C=O stretch (~1720 cm⁻¹) and the presence of the C=N stretch (~1650 cm⁻¹). Do not proceed to step 3 until the C=O peak is eliminated[4].
-
-
Catalyst Addition: Add a palladium catalyst, such as Pd(OH)₂/C (1-5 mol%). The hydroxyl groups on the Pd(OH)₂ cluster facilitate the transfer of protons, significantly enhancing the reduction of the [3].
-
Hydrogenation: Transfer to a high-pressure reactor, purge with H₂, and pressurize to 1.5 MPa. Heat to 40-60 °C and stir for 4-6 hours.
-
Workup: Depressurize carefully, filter the mixture through a Celite pad to remove the catalyst and molecular sieves, and concentrate the filtrate in vacuo.
Quantitative Optimization Data
Table 1: Optimization Matrix for N-Butyl-3-methanesulfonylaniline Synthesis
| Synthesis Route | Reagents / Catalyst | Optimal Temp (°C) | Optimal Pressure | Primary Byproduct Risk | Expected Yield |
| Direct N-Alkylation | 1-Bromobutane, Cs₂CO₃, DMF | 60 °C | Atmospheric (or Autogenous) | Tertiary Amine (Over-alkylation) | 75 - 85% |
| Reductive Amination | Butyraldehyde, Pd(OH)₂, H₂ | 40 - 60 °C | 1.5 - 5.0 MPa | Butanol (Aldehyde Reduction) | 85 - 95% |
References
- Fukuyama, T., et al. "US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines". Google Patents.
-
Castillo, J.-C., et al. (2016). "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines". European Journal of Organic Chemistry. URL:[Link]
-
Asano, S. (2017). "Reductive Amination, and How It Works". Master Organic Chemistry. URL:[Link]
-
Hong, Z., et al. (2022). "Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine". International Journal of Molecular Sciences. URL:[Link]
Sources
Technical Support Center: High-Purity Recrystallization of N-Butyl-3-methanesulfonylaniline
Welcome to the technical support guide for the purification of N-Butyl-3-methanesulfonylaniline. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges during the recrystallization process. Our goal is to empower you with the foundational principles and practical methodologies to achieve high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent for N-Butyl-3-methanesulfonylaniline?
A1: The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit high solubility for N-Butyl-3-methanesulfonylaniline at its boiling point and low solubility at room temperature or below.[1][2] This temperature-dependent solubility differential is the driving force for crystallization.
Underlying Principles: The structure of N-Butyl-3-methanesulfonylaniline contains both polar (sulfonamide) and non-polar (n-butyl, phenyl) regions. This amphiphilic nature suggests that either a moderately polar single solvent or a mixed-solvent system will be effective. The "like dissolves like" principle is a useful starting point.[3]
-
Polar Solvents (e.g., Alcohols): The polar sulfonamide group (-SO₂NH-) can engage in hydrogen bonding, suggesting solubility in polar solvents like ethanol, methanol, or isopropanol.[3]
-
Mixed-Solvent Systems: For fine-tuning solubility, a mixed-solvent system is often ideal.[3][4] This typically involves a "good" solvent in which the compound is highly soluble, and a miscible "poor" or "anti-solvent" in which it is sparingly soluble.[4][5] A common and effective pair for sulfonamides is an alcohol-water mixture (e.g., ethanol/water).[3][6]
Recommended Action: A small-scale solvent screening experiment is the most reliable method to determine the optimal solvent or solvent system. See Protocol 1: Small-Scale Solvent Screening for a detailed methodology.
Q2: What are the key properties to consider when choosing a solvent?
A2: Beyond the core solubility profile, several other factors are crucial for a successful and safe recrystallization:
-
Boiling Point (BP): The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out" (melting in the hot solvent instead of dissolving).[6] Solvents with very low boiling points (<50 °C) can be difficult to work with due to rapid evaporation.[7]
-
Inertness: The solvent must not react with N-Butyl-3-methanesulfonylaniline.[3]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[7]
-
Safety: Consider the toxicity, flammability, and environmental impact of the solvent.
Solvent Property Reference Table
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Excellent "anti-solvent" for organic compounds.[3] |
| Ethanol | 78 | 24.5 | Good starting point for sulfonamides and anilines.[3] |
| Isopropanol (IPA) | 82 | 19.9 | Similar to ethanol, often used in alcohol/water systems.[6] |
| Methanol | 65 | 32.7 | More polar than ethanol, may have high solubility even when cold. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | A moderately polar solvent. |
| Toluene | 111 | 2.4 | Non-polar, may be a "poor" solvent choice. |
| Heptane/Hexane | ~98 / ~69 | ~1.9 | Very non-polar, likely to be a "poor" solvent or anti-solvent.[8] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol allows for the rapid determination of a suitable recrystallization solvent using a small amount of crude material.
Methodology:
-
Place approximately 20-30 mg of crude N-Butyl-3-methanesulfonylaniline into a small test tube.
-
Add the candidate solvent dropwise at room temperature, swirling after each addition. If the compound dissolves readily, the solvent is too good and unsuitable for single-solvent recrystallization.
-
If the compound is insoluble or sparingly soluble, begin heating the test tube in a water or sand bath while continuing to add the solvent dropwise.
-
Add the minimum amount of hot solvent required to achieve complete dissolution.[5][9]
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If abundant, well-formed crystals appear, you have identified a good single solvent.
-
If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[6]
-
If the compound remains in solution, the solvent is likely too good. If it "oils out," the solvent is likely too non-polar or its boiling point is too high.
-
For Mixed Solvents: If a "good" solvent is found (dissolves the compound at all temperatures), dissolve the crude material in a minimal amount of this hot solvent. Then, add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid).[5][10] Add a final drop or two of the "good" solvent to re-clarify the solution, then cool as described above.
Protocol 2: Single-Solvent Recrystallization (General Procedure)
Methodology:
-
Dissolution: Place the crude N-Butyl-3-methanesulfonylaniline in an Erlenmeyer flask. Add a boiling chip and a small amount of the selected solvent. Heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding the hot solvent in small portions until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to maximize yield.[5]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a very small amount (spatula tip) of activated charcoal. Re-heat to boiling for a few minutes. The charcoal adsorbs colored impurities.[3][10]
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them. This step prevents premature crystallization of the desired product.[4][6]
-
Crystallization: Cover the flask containing the clear, hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5][9]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Continue to pull a vacuum through the crystals to air-dry them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.
Protocol 3: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
Methodology:
-
Dissolution: Dissolve the crude N-Butyl-3-methanesulfonylaniline in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.[9]
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly and persistently cloudy. This is the saturation point.[3][11]
-
Re-clarify: Add one or two drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[4]
-
Crystallization & Isolation: Proceed with steps 5 through 9 from the Single-Solvent Recrystallization protocol. For the washing step (Step 8), use an ice-cold mixture of the two solvents.
Troubleshooting Guide
Caption: Troubleshooting workflow for common recrystallization issues.
Q3: My compound has separated as an oil, not crystals. What went wrong and how do I fix it?
A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[6] It can also be caused by high concentrations of impurities or a solvent that is too non-polar. Oiled-out products are generally impure.[6]
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[6]
-
Slow Down Cooling: The most critical factor is to reduce the rate of cooling.[5] Insulate the flask with a cloth or place it in a warm water bath that is allowed to cool gradually to room temperature before any subsequent ice bath cooling.[6]
-
Change Solvents: The current solvent may be too non-polar or have too high a boiling point. Switch to a more polar solvent or a different solvent mixture, such as isopropanol-water.[6]
Q4: The solution has cooled, but no crystals are forming. What should I do?
A4: The absence of crystal formation is typically due to two reasons: the solution is supersaturated but nucleation hasn't started, or the solution is not saturated enough.[6]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][6]
-
Seeding: Add a tiny "seed" crystal of the pure compound from a previous batch into the cooled solution. This provides a template for crystallization to begin.[5][6]
-
-
Increase Concentration: If induction methods fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent to increase the solute concentration, then attempt to cool and crystallize again.
-
Cool Further: Ensure the solution has been thoroughly cooled. After reaching room temperature, place it in an ice bath to maximize precipitation.[5]
Q5: My final yield of purified product is very low. How can I improve it?
A5: A low yield can result from several factors during the process.
Solutions:
-
Minimize Solvent Volume: The most common cause of low yield is using an excessive amount of solvent, which keeps more of your product dissolved in the filtrate (mother liquor). Always use the absolute minimum volume of hot solvent needed for complete dissolution.[5][9]
-
Ensure Complete Cooling: Make sure the flask is cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) after it has reached room temperature to ensure maximum precipitation.[3]
-
Prevent Premature Crystallization: If crystals form in the funnel during hot filtration, product is lost. To prevent this, use pre-warmed glassware (funnel and receiving flask) and perform the filtration as quickly as possible.[5][6]
-
Washing Technique: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your product.
Q6: The recrystallized product is still colored. How can I remove the color?
A6: Persistent color indicates that colored impurities are still present, which may have similar solubility properties to your compound.
Solutions:
-
Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot, dissolved solution.[3] The charcoal has a high surface area and will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your desired product, and be sure to remove it via hot gravity filtration.[3][10]
-
Consider Column Chromatography: If recrystallization fails to remove the color, the impurities may be too similar in structure. A preliminary purification step, such as column chromatography, may be necessary to remove them before a final recrystallization.[6][12]
References
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
- Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.).
- Experiment 9 — Recrystallization. (n.d.).
- Recrystallization - Single Solvent. (n.d.).
- Recrystallization method. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Mixed Solvent Recrystallization of Acetanilide, Dibenzylacetone, and an Unknown. (n.d.).
- Recrystallization. (n.d.).
- Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. (n.d.).
- Experiment 2: Recrystallization: Purification of Solids. (2015, September 23).
- Guide for crystallization. (n.d.).
- recrystallization-2.doc.pdf. (n.d.).
- 3 - Organic Syntheses Procedure. (n.d.).
- General procedure for synthesis of bromide salts: SM3 3-Butyl - The Royal Society of Chemistry. (n.d.).
- A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline - QuickCompany. (n.d.).
- Technical Support Center: Purification of Substituted Anilines - Benchchem. (n.d.).
Sources
- 1. amherst.edu [amherst.edu]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Home Page [chem.ualberta.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. murov.info [murov.info]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Addressing degradation of N-Butyl-3-methanesulfonylaniline under reflux
Technical Support Center: Troubleshooting Guide for N-Butyl-3-methanesulfonylaniline
Introduction
N-Butyl-3-methanesulfonylaniline is a versatile secondary aniline derivative characterized by an electron-withdrawing methanesulfonyl group and an electron-donating N-butyl chain. While the sulfonyl moiety is generally robust, researchers frequently encounter severe degradation of the secondary amine when subjecting this compound to prolonged reflux conditions. This guide provides a mechanistic breakdown of these degradation pathways and offers field-proven, self-validating protocols to ensure compound stability during high-temperature experiments.
Section 1: Mechanistic Causality of Degradation
To effectively troubleshoot, one must understand the underlying chemistry of the failure. Heating secondary anilines in standard laboratory environments introduces three primary degradation vectors:
-
Radical-Mediated Oligomerization : The lone pair on the secondary amine nitrogen is highly susceptible to single-electron transfer (SET) oxidation. Under reflux conditions, dissolved molecular oxygen acts as an oxidant, generating N-centered radicals. These radicals undergo rapid bimolecular coupling, leading to the formation of dark, insoluble polymeric tars[1][2].
-
Oxidative Dealkylation : Thermal stress in the presence of oxygen or trace transition metals can lead to the oxidation of the
-carbon on the N-butyl group. This forms an unstable hemiaminal intermediate that collapses, cleaving the C-N bond to yield the primary amine (3-methanesulfonylaniline) and butyraldehyde[3]. -
Solvent-Induced Adduct Formation : Ethereal solvents (e.g., THF, 1,4-dioxane, or PEG-derivatives) auto-oxidize at elevated temperatures to form peroxides, formaldehyde, and formic acid. These degradation products aggressively react with secondary amines to form N-formyl or N-methyl impurities[4].
Fig 1. Primary degradation pathways of secondary anilines under reflux conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown/black within an hour of reflux. What is causing this? A: This discoloration is the hallmark of radical oligomerization. The secondary aniline is being oxidized by dissolved oxygen, a process exponentially accelerated by heat[2][5]. Solution: You must rigorously exclude oxygen. Degas your solvent using the freeze-pump-thaw method and maintain a positive pressure of high-purity Argon throughout the reflux.
Q2: LC-MS analysis shows a major byproduct with a mass corresponding to the loss of the butyl group (M-56). How do I prevent this? A: Oxidative dealkylation is occurring. This is often catalyzed by trace peroxides in your solvent or ambient oxygen[3]. Solution: Switch to a non-peroxide-forming solvent (see Table 1). If the chemistry permits, add a radical scavenger like BHT (butylated hydroxytoluene) at 1-2 mol% to quench radical propagation.
Q3: Is the methanesulfonyl (-SO
Section 3: Quantitative Data & Solvent Selection
Selecting the correct solvent is the most critical variable in preventing the degradation of N-Butyl-3-methanesulfonylaniline.
Table 1: Solvent Selection Matrix for Secondary Aniline Reflux
| Solvent | Boiling Point (°C) | Peroxide Formation Risk | Dissolved O | Recommendation for Reflux |
| 1,4-Dioxane | 101 | Very High | ~35 | Avoid ; causes N-formylation[4] |
| Tetrahydrofuran (THF) | 66 | High | ~40 | Avoid for prolonged reflux |
| Acetonitrile | 82 | None | ~60 | Acceptable ; monitor solubility |
| Toluene | 110 | None | ~50 | Highly Recommended |
| Chlorobenzene | 132 | None | ~45 | Recommended for high temps |
Section 4: Self-Validating Experimental Protocol
To ensure scientific integrity, implement this self-validating workflow. This protocol incorporates built-in analytical checks to confirm the absence of oxidizing agents before heat is applied, isolating the variable of oxidation versus thermal cleavage.
Fig 2. Step-by-step diagnostic workflow for stabilizing reflux reactions.
Step-by-Step Methodology for Stable Reflux:
-
Solvent Purification & Verification (The Validation Check) :
-
Select a non-ethereal solvent (e.g., Toluene) from Table 1.
-
Validation Check: Test the solvent with KI-starch peroxide test strips. The result must read <1 ppm. If peroxides are present, pass the solvent through a plug of activated basic alumina.
-
-
Rigorous Degassing :
-
Transfer the verified solvent to a Schlenk flask.
-
Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold to remove all dissolved molecular oxygen.
-
-
Anaerobic Assembly :
-
Add N-Butyl-3-methanesulfonylaniline to the reaction vessel under a continuous blanket of high-purity Argon.
-
Transfer the degassed solvent into the reaction vessel via a purged syringe or cannula.
-
Optional Control: Set up a parallel micro-scale reaction containing 2 mol% BHT to validate if any observed degradation is strictly radical-mediated.
-
-
Controlled Heating :
-
Submerge the flask in an oil bath or heating block equipped with a precise PID temperature controller.
-
Crucial: Do not use a heating mantle. Mantles create localized hot spots on the glass that exceed the solvent's boiling point, artificially accelerating thermal degradation[2].
-
-
In-Process Monitoring :
-
Withdraw 50
L aliquots anaerobically at 1-hour intervals. -
Quench immediately in cold acetonitrile (0°C) to halt any further thermal reactions before LC-MS or NMR analysis.
-
References
- WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.
-
Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System Source: MDPI URL:[Link]
-
Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation Source: PubMed (NIH) URL: [Link]
-
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State Source: PMC (NIH) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methanesulfinylaniline | 39082-89-8 | Benchchem [benchchem.com]
- 4. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents [patents.google.com]
Technical Support Center: Controlling Moisture Sensitivity in N-Butyl-3-methanesulfonylaniline Reactions
Welcome to the technical support center for handling N-Butyl-3-methanesulfonylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing moisture sensitivity in reactions involving this versatile intermediate. Our goal is to equip you with the knowledge to troubleshoot common issues, implement robust experimental protocols, and ensure the success and reproducibility of your synthetic work.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during reactions with N-Butyl-3-methanesulfonylaniline, with a focus on diagnosing and resolving issues arising from moisture contamination.
Q1: My reaction yield is significantly lower than expected, and analysis shows a large amount of unreacted N-Butyl-3-methanesulfonylaniline. What is the most probable cause?
A1: The most frequent cause of low conversion in moisture-sensitive reactions is the quenching or decomposition of reagents by trace amounts of water.[1][2] Many reagents used in conjunction with aniline derivatives, such as acyl halides, sulfonyl chlorides, organometallic reagents, and strong bases, react rapidly with water.[2] This consumption of the reagent prevents it from reacting with your substrate, leading to low yields.
-
Immediate Action Steps:
-
Verify Reagent Quality: Ensure the reagent was sourced from a freshly opened bottle or a properly stored container. Products packaged with systems like AcroSeal™ are designed to facilitate the withdrawal of anhydrous reagents without compromising the remaining contents.[1]
-
Solvent Purity Check: The solvent is a primary source of water contamination.[3] Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture after opening. It is crucial to use freshly dried solvents for optimal results.
-
Inert Atmosphere Integrity: Confirm that your reaction setup maintains a positive pressure of an inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the system.[4]
-
Q2: My LC-MS/NMR analysis indicates the formation of unexpected byproducts. Could water be responsible?
A2: Yes, water can actively participate in or catalyze side reactions.[5] The specific byproducts depend on the reaction type:
-
In Acylation/Sulfonylation Reactions: If you are using an acyl chloride or sulfonyl chloride, its hydrolysis will produce the corresponding carboxylic or sulfonic acid. These acidic byproducts can alter the reaction pH and potentially catalyze other unwanted transformations.[5][6]
-
In Base-Mediated Reactions: If a strong base is used, its reaction with water will generate hydroxide ions. These can promote unintended saponification of ester functionalities or other base-catalyzed side reactions.
-
Mechanism of Hydrolysis: Hydrolysis involves the nucleophilic attack of a water molecule on an electrophilic center, leading to the cleavage of a chemical bond.[5][6] This process can affect starting materials, reagents, or even the desired product.
To mitigate this, rigorous exclusion of water through the use of dried solvents, oven-dried glassware, and a properly maintained inert atmosphere is essential.[4]
Q3: The reaction is sluggish or fails to initiate, even with a catalyst. How might moisture be inhibiting the process?
A3: Many catalysts, particularly those based on transition metals (e.g., Palladium catalysts for cross-coupling) or Lewis acids, are highly sensitive to water.[7] Moisture can deactivate these catalysts in several ways:
-
Ligand Hydrolysis: Water can hydrolyze ligands bound to the metal center, altering the catalyst's electronic properties and steric environment.
-
Formation of Metal Hydroxides: The active metal center can react with water to form inactive metal hydroxides or oxides.
-
Competitive Binding: Water can act as a ligand, competitively binding to the metal center and preventing the substrate from coordinating, thereby halting the catalytic cycle.
Molecular sieves can be added directly to the reaction mixture to scavenge water in situ, protecting the catalyst from deactivation.[7]
Q4: I've taken basic precautions like using anhydrous solvents, but my results are still inconsistent. What advanced techniques can I employ?
A4: For highly sensitive reactions, more stringent techniques are necessary to achieve reproducible results.
-
Glove Box: A glove box provides the most controlled environment, maintaining a very low-ppm oxygen and water atmosphere, ideal for handling pyrophoric or extremely sensitive materials.[3]
-
Schlenk Line: A Schlenk line allows for the effective removal of air and moisture from the reaction vessel through a series of vacuum/inert gas cycles before introducing reagents.[3][8] This technique is fundamental for rigorous air- and moisture-sensitive chemistry.
-
Chemical Drying of Solvents: While commercially available dry solvents are convenient, distillation from a potent drying agent immediately before use provides the lowest possible water content.[3][9] The choice of agent depends on the solvent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and halogenated solvents).[3][9]
Part 2: Frequently Asked Questions (FAQs)
This section provides proactive guidance on best practices for setting up experiments involving N-Butyl-3-methanesulfonylaniline.
Q1: What is considered an acceptable water content for solvents in moisture-sensitive reactions?
A1: For most sensitive applications, a water content of < 50 ppm is recommended. For highly demanding reactions, such as those involving Grignard reagents or certain transition-metal catalysts, a level of < 10 ppm is often necessary.[10][11] Karl Fischer titration is the standard method for accurately determining the water content in organic solvents.
| Solvent | Typical "Anhydrous" Grade (ppm) | Achievable with Drying (ppm) | Recommended Drying Method |
| Tetrahydrofuran (THF) | 30-50 | < 10 | Distillation from Na/Benzophenone or passage through activated alumina.[10][11] |
| Dichloromethane (DCM) | 30-50 | < 10 | Distillation from CaH₂ or passage through activated alumina.[10][11] |
| Toluene | 20-40 | < 5 | Distillation from Na or CaH₂; storage over 3Å molecular sieves.[12] |
| Acetonitrile (MeCN) | 30-50 | < 10 | Distillation from CaH₂ followed by storage over 3Å molecular sieves.[10] |
Q2: How should I dry the N-Butyl-3-methanesulfonylaniline starting material if I suspect it has absorbed moisture?
A2: If the compound is a stable solid, it can be dried by placing it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) overnight. For more rigorous drying, an Abderhalden pistol (drying pistol) can be used. If the compound is an oil, it can be dissolved in a non-polar solvent (like toluene), dried over a desiccant (e.g., MgSO₄), filtered, and the solvent removed under reduced pressure.
Q3: What are the best practices for setting up a reaction under an inert atmosphere without a Schlenk line?
A3: A simple yet effective setup can be achieved using a round-bottom flask, a rubber septum, and a balloon filled with an inert gas (nitrogen or argon).
-
Dry Glassware: Oven-dry all glassware (125 °C overnight) and allow it to cool in a desiccator or assemble it hot and flush with inert gas while cooling.[4]
-
Assemble and Flush: Fit the flask with a magnetic stir bar and a rubber septum. Insert two needles: one connected to the inert gas source (e.g., a balloon) and a second "bleed" needle to act as an outlet.
-
Purge: Allow the inert gas to flush through the flask for several minutes to displace the air.
-
Add Reagents: Remove the bleed needle. Add solid reagents before flushing if possible. Transfer liquid reagents and solvents via a syringe through the septum.[8] Ensure the syringe is dry and has been purged with inert gas before drawing up the liquid.[4][8]
Q4: How do I properly activate and use molecular sieves?
A4: Molecular sieves are crystalline aluminosilicates that trap water within their pores. For them to be effective, they must be activated.
-
Activation: Place the sieves in a flask and heat them to 200-300 °C under a high vacuum for several hours.[9] Allow them to cool to room temperature under vacuum or in a desiccator to prevent re-adsorption of atmospheric moisture.[9]
-
Application:
-
Solvent Drying: Add activated 3Å or 4Å sieves (about 10-20% by volume) to your solvent and allow it to stand for at least 24 hours.[9] 3Å sieves are generally preferred as their smaller pore size excludes most organic molecules while effectively adsorbing water.[13]
-
In-Situ Drying: Add freshly activated, powdered 4Å sieves to the reaction mixture to scavenge water as it is formed or introduced.[7]
-
Q5: Can you provide a workflow for troubleshooting a failed moisture-sensitive reaction?
A5: Certainly. The following decision tree illustrates a logical workflow for diagnosing issues.
Caption: Troubleshooting workflow for moisture-sensitive reactions.
Part 3: Key Experimental Protocols
**Protocol 1: Drying Dichloromethane (DCM) using Calcium Hydride (CaH₂) **
This protocol must be performed in a well-ventilated fume hood. Calcium hydride reacts with water to produce flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE).
-
Setup: Assemble a distillation apparatus using oven-dried glassware. Ensure all joints are properly sealed. Place a stir bar in the distillation flask.
-
Add Drying Agent: To the distillation flask, add calcium hydride (CaH₂) powder (approx. 5-10 g per 1 L of DCM).
-
Add Solvent: Carefully add the DCM to the flask.
-
Reflux: Fit the flask with a condenser and a receiving flask protected by a drying tube or inert gas inlet.[9] Gently heat the mixture to reflux and maintain for at least one hour. This allows the CaH₂ to react with dissolved water.
-
Distillation: Slowly distill the DCM, collecting the fraction that boils at 39-40 °C. Never distill to dryness. Leave a small amount of solvent in the distillation flask to prevent overheating the solid residue.
-
Quench and Storage: Allow the distillation flask to cool completely. Very slowly and carefully quench the remaining CaH₂ by adding isopropanol, followed by methanol, and finally water. Store the freshly distilled DCM over activated 3Å molecular sieves under a nitrogen atmosphere.[9]
Protocol 2: Setting up a Reaction using a Schlenk Line
This protocol ensures a rigorously inert atmosphere for highly sensitive reactions.
-
Glassware Preparation: Attach an oven-dried Schlenk flask to the Schlenk line via a flexible hose.
-
Purging Cycles:
-
Close the stopcock to the inert gas manifold and open it to the vacuum line. Evacuate the flask for 2-3 minutes.
-
Close the stopcock to the vacuum and carefully open it to the inert gas manifold to backfill the flask. You should hear the gas flow stop when the pressure is equalized.
-
Repeat this vacuum/backfill cycle three to five times to ensure all atmospheric gases and volatile moisture are removed.[3]
-
-
Reagent Addition:
-
Solids: Add solid reagents to the flask before the purging cycles.
-
Liquids: With the flask under a positive pressure of inert gas, add anhydrous solvents and liquid reagents via a purged syringe through a rubber septum.[8]
-
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the inert gas manifold to a bubbler system, which provides a visual indicator of the pressure.[4]
Caption: Workflow for setting up a moisture-sensitive reaction.
References
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Published May 15, 2021. Available at: [Link]
-
Understanding Molecular Sieves: Uses & Benefits Explained. Published October 22, 2024. Available at: [Link]
-
Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts. RSC Publishing. Published October 24, 2025. Available at: [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. Published October 14, 2010. Available at: [Link]
-
Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. Published January 7, 2026. Available at: [Link]
-
Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry. Published August 9, 2021. Available at: [Link]
-
The Application of 4Å Molecular Sieves in Organic Chemical Syntheses: An Overview. Thieme Chemistry. Published October 22, 2020. Available at: [Link]
-
The Manipulation of Air-Sensitive Compounds. Available at: [Link]
-
Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. Published September 8, 2023. Available at: [Link]
-
Drying solvents. Sciencemadness Wiki. Published July 25, 2023. Available at: [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Research Group of Yves Rubin. Published November 27, 2018. Available at: [Link]
-
Influence of water on the reaction of succininc anhydride with aniline. ResearchGate. Published August 9, 2025. Available at: [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Published April 12, 2008. Available at: [Link]
-
Organic Synthesis “On Water”. Chemical Reviews. Published February 11, 2009. Available at: [Link]
-
CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Published December 14, 2014. Available at: [Link]
-
Moisture Sensitivity Definition. Fiveable. Published August 15, 2025. Available at: [Link]
-
Chemical Degradation Mechanisms. Sustainability Directory. Published November 25, 2025. Available at: [Link]
-
4.6: Degradation. Chemistry LibreTexts. Published April 25, 2022. Available at: [Link]
-
Effects of Aqueous Environments and the Water Molecule on the Degradation Mechanism of Methylglyoxal Initiated by OH Radicals: A Theoretical Study. ResearchGate. Published March 13, 2025. Available at: [Link]
-
Organic Synthesis “On Water”. PMC. Available at: [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. Published October 14, 2010. Available at: [Link]
-
Organic Synthesis in Water. Organic Chemistry Portal. Published July 25, 2005. Available at: [Link]
-
Why and How Do We Dry Organic Solvents with Molecular Sieves? YouTube. Published May 4, 2018. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Published February 22, 2014. Available at: [Link]
-
How water could replace some organic solvents and make chemical reactions greener. CAS. Published July 10, 2025. Available at: [Link]
- CHAPTER 4: Various Types and Mechanisms of Degradation Reactions. Books. Published September 25, 2012.
-
Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. MDPI. Published January 23, 2024. Available at: [Link]
-
N-Butylaniline. PubChem. Available at: [Link]
-
What Is the Primary Chemical Degradation Mechanism for Many Pollutants in Surface Water? Learn. Published December 4, 2025. Available at: [Link]
-
N-tert-butyl-2-methylsulfinylaniline. PubChem. Available at: [Link]
-
n-Butyl-N-methylaniline. PubChem. Available at: [Link]
-
3-Butylbenzenamine. PubChem. Available at: [Link]
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- 11. rubingroup.org [rubingroup.org]
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- 13. youtube.com [youtube.com]
Technical Support Center: Cost-Effective Optimization of N-Butyl-3-methanesulfonylaniline Manufacturing
Current Status: Operational Support Level: Tier 3 (Process Chemistry & Scale-Up) Target Molecule: N-Butyl-3-methanesulfonylaniline (CAS: N/A for specific combination, typically intermediate for Dofetilide/Tikosyn synthesis).[1] Primary Application: Class III Antiarrhythmic API synthesis (Dofetilide fragment).
Core Directive: The Optimization Philosophy
You are likely accessing this guide because your current process suffers from one of two critical failures: poor mono-alkylation selectivity (leading to yield loss via N,N-dibutyl formation) or unsustainable purification costs (chromatography at scale).[1]
To achieve cost-effective manufacturing of N-Butyl-3-methanesulfonylaniline, we must shift from "brute force" alkylation to kinetic control .[1] The electron-withdrawing nature of the methanesulfonyl group (
This guide prioritizes Reductive Alkylation as the primary optimization route due to its superior atom economy and impurity profile compared to direct alkylation with alkyl halides.[1]
Manufacturing Protocols & Optimization
Route A: Reductive Alkylation (Recommended for Purity/Yield)
Best for: High-value GMP intermediates where impurity removal is costly.[1]
The Mechanism:
Formation of an imine (Schiff base) followed by in situ reduction.[1] This method inherently prevents over-alkylation because the imine intermediate (
Protocol:
-
Reagents: 3-methanesulfonylaniline (1.0 eq), Butyraldehyde (1.05 eq), Methanol (Solvent).[1]
-
Catalyst: 5% Pt/C or Pd/C (0.5 wt%) under
(3-5 bar) OR (1.1 eq) for non-hydrogenation setups. -
Process:
-
Dissolve aniline in MeOH.[1]
-
Add Butyraldehyde dropwise at 0-5°C (Exothermic imine formation).[1]
-
Stir 1h to ensure complete imine formation (Monitor via TLC/HPLC).
-
Reduction Step: Introduce Hydrogen/Catalyst or add borohydride portion-wise.[1]
-
Workup: Filter catalyst (recycle). Concentrate solvent.[1]
-
Cost-Optimization Insight: Using a Continuous Flow Reactor for the hydrogenation step reduces catalyst load by 40% and eliminates the need for expensive hydride reagents [1].[1]
Route B: Direct Alkylation (Legacy/Low Capex)
Best for: Facilities lacking hydrogenation capabilities.[1]
The Mechanism:
Nucleophilic attack of the aniline on
Optimization Strategy (The "Self-Validating" Protocol): To make this cost-effective, you must use Phase Transfer Catalysis (PTC) and Inorganic Bases to modulate reactivity.[1]
Protocol:
-
Reagents: 3-methanesulfonylaniline (1.0 eq),
-Butyl Bromide (1.1 eq).[1] -
Base:
(2.0 eq) - Do not use strong bases like NaH; they promote dialkylation.[1] -
Solvent: Toluene/Water biphasic system.
-
Catalyst: TBAB (Tetrabutylammonium bromide) - 5 mol%.[1]
-
Process: Reflux with vigorous stirring. The PTC controls the rate of alkylation, allowing you to stop the reaction at maximum mono-conversion (typically 85-90%) before significant di-alkylation occurs.[1]
Data Presentation: Route Comparison
| Metric | Route A (Reductive Alkylation) | Route B (Direct Alkylation) |
| Selectivity (Mono:Di) | > 98:2 | ~ 85:15 (highly variable) |
| Yield | 90-95% | 70-80% |
| Purification | Crystallization (Low Cost) | Column/Distillation (High Cost) |
| Reagent Cost | Medium (Catalyst/Hydride) | Low (Alkyl Halide) |
| Genotoxicity Risk | Low | High (Residual Alkyl Halides) |
| Atom Economy | High (Water byproduct) | Low (Bromide waste) |
Troubleshooting & FAQs
Issue 1: "I am seeing >10% N,N-dibutyl impurity. How do I remove it without a column?"
Diagnosis: You likely used Route B (Direct Alkylation) with excess alkyl halide or high temperatures.[1] Solution: The N,N-dibutyl impurity is a tertiary amine, whereas your product is a secondary amine.
-
Chemical Separation: React the crude mixture with Phthalic Anhydride or Acetic Anhydride (0.2 eq). This will selectively acetylate the product (secondary amine) and the starting material (primary amine), but not the impurity (tertiary amine).[1] Wait—this derivatizes your product.[1] Only use if you can hydrolyze back.
-
Acid Extraction (The Better Way):
-
The basicity difference between the secondary aniline (product) and tertiary aniline (impurity) is subtle but exploitable.[1]
-
Dissolve crude in Toluene.
-
Extract with limiting dilute HCl (0.9 equivalents relative to expected product). The more basic tertiary amine (impurity) might protonate first? Actually, steric hindrance in the dibutyl variant often makes it less accessible to solvation despite being more electron-rich.[1]
-
Correct Protocol: Use the hydrochloride salt formation .[1] The mono-butyl product often forms a solid HCl salt, while the di-butyl impurity remains an oil or has different solubility.[1]
-
Action: Bubble dry HCl gas into the toluene solution.[1] Filter the precipitate.[1] The solid is usually the pure N-butyl-3-methanesulfonylaniline HCl salt.[1]
-
Issue 2: "The reaction stalls at 60% conversion using Reductive Amination."
Diagnosis: Incomplete imine formation or catalyst poisoning.[1] Troubleshooting Steps:
-
Check Water: Imine formation generates water.[1] If the equilibrium is not pushed, conversion stalls.[1] Add molecular sieves or use a Dean-Stark trap if running in refluxing toluene before the reduction step.[1]
-
Catalyst Poisoning: The sulfide/sulfone group can poison Pd/C catalysts if sulfur impurities are present in the starting material.[1]
-
Fix: Wash the starting aniline with EDTA solution or switch to Pt/C (Platinum on Carbon) , which is more resistant to sulfur poisoning than Palladium [2].[1]
-
Issue 3: "My product is turning pink/brown upon storage."
Diagnosis: Oxidation of trace unreacted aniline.[1] Solution: Anilines are oxidation-prone.[1]
-
Store under Nitrogen/Argon.[1]
-
Purification: Ensure complete removal of the starting material (3-methanesulfonylaniline).[1] Even 1% residual starting material accelerates oxidative degradation.[1]
-
Stabilizer: Add trace amounts of sodium metabisulfite during the final recrystallization.
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for synthesis and the critical control points for impurity management.
Figure 1: Strategic decision tree for N-Butyl-3-methanesulfonylaniline synthesis, highlighting the inherent selectivity advantage of Route A.
References
-
Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Source: National Institutes of Health (NIH) / PMC.[1] Context: Discusses flow chemistry optimization for amidation and reduction steps, relevant to minimizing catalyst deactivation and maximizing yield in aniline derivatives. URL:[Link]
-
Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Source: Organic Chemistry Portal / Synlett.[1] Context: Validates the use of Pd/C and alternative heterogeneous catalysts for selective N-alkylation, avoiding alkyl halides. URL:[Link]
-
Dofetilide: Mechanism of Action and Synthesis Context. Source: Pfizer / FDA Labeling.[1] Context: Establishes the target molecule as a critical intermediate for the antiarrhythmic drug Dofetilide (Tikosyn).[1] URL:[Link][1]
-
Impurity Profiling in Active Pharmaceutical Ingredients. Source: International Journal of Pharmacy and Pharmaceutical Sciences.[1] Context: Provides the regulatory framework (ICH Q3A/Q3B) for why removing the N,N-dibutyl impurity is critical for pharmaceutical compliance. URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of N-Butyl-3-methanesulfonylaniline
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for this purpose.[1][2][3][4] This guide provides an in-depth analysis of the 1H NMR spectrum of N-Butyl-3-methanesulfonylaniline, a compound of interest in medicinal chemistry and organic synthesis. By comparing its spectral features with those of related aniline derivatives, we offer a comprehensive framework for researchers to interpret and predict the NMR spectra of complex substituted aromatic systems.
The Foundational Principles of 1H NMR Spectroscopy
1H NMR spectroscopy is based on the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field.[1][2] When a molecule is placed in a strong magnetic field, its protons can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs is known as the resonance frequency.[1][5] This frequency is highly sensitive to the local electronic environment of each proton, giving rise to the concept of chemical shift (δ) .
The chemical shift, measured in parts per million (ppm), provides information about the functional group and the electronic nature of neighboring atoms.[3][6] Furthermore, the interaction between the magnetic fields of neighboring, non-equivalent protons leads to spin-spin splitting or coupling , which manifests as multiplets (e.g., doublets, triplets, quartets) in the spectrum. The magnitude of this splitting is given by the coupling constant (J) , measured in Hertz (Hz). Finally, the area under each signal, known as the integration , is proportional to the number of protons giving rise to that signal.[2]
Predicted 1H NMR Spectrum of N-Butyl-3-methanesulfonylaniline
A detailed analysis of the structure of N-Butyl-3-methanesulfonylaniline allows for a robust prediction of its 1H NMR spectrum. The molecule consists of three distinct regions: the N-butyl group, the substituted aromatic ring, and the methanesulfonyl group.
Molecular Structure and Predicted Proton Environments:
Caption: Molecular structure of N-Butyl-3-methanesulfonylaniline with key proton environments labeled.
Predicted Chemical Shifts, Multiplicities, and Integrations
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| N-H | ~3.5 - 4.5 | Broad Singlet | 1H | The chemical shift of the N-H proton is variable and depends on concentration and solvent.[7] It often appears as a broad singlet due to quadrupole broadening and exchange. |
| Aromatic Protons (H-2, H-4, H-5, H-6) | 6.5 - 7.5 | Multiplets | 4H | The methanesulfonyl group is strongly electron-withdrawing, which will deshield the aromatic protons, shifting them downfield.[8][9] The N-butylamino group is electron-donating, causing some shielding. The complex interplay of these effects and the meta-substitution pattern will result in a complex multiplet region. |
| -CH2- (α to N) | ~3.1 - 3.3 | Triplet | 2H | The protons on the carbon adjacent to the nitrogen are deshielded by the electronegative nitrogen atom.[10] They will be split into a triplet by the adjacent methylene group. |
| -CH2- (β to N) | ~1.5 - 1.7 | Sextet/Multiplet | 2H | These protons are further from the deshielding nitrogen and will appear at a more upfield chemical shift. They will be split by the two adjacent methylene groups. |
| -CH2- (γ to N) | ~1.3 - 1.5 | Sextet/Multiplet | 2H | These protons are in a typical alkyl environment and will be split by the two adjacent methylene groups. |
| -CH3 (δ to N) | ~0.9 - 1.0 | Triplet | 3H | The terminal methyl group of the butyl chain will appear at a characteristic upfield chemical shift and will be split into a triplet by the adjacent methylene group. |
| -SO2CH3 | ~3.0 - 3.2 | Singlet | 3H | The methyl group attached to the sulfonyl group is deshielded by the two electronegative oxygen atoms and will appear as a singlet as there are no adjacent protons to couple with. |
Comparative Spectral Analysis
To contextualize the predicted spectrum of N-Butyl-3-methanesulfonylaniline, it is instructive to compare it with the known 1H NMR spectra of simpler, related molecules.
N-Butylaniline
The 1H NMR spectrum of N-butylaniline provides a baseline for the chemical shifts of the N-butyl group attached to an aniline ring. The aromatic region will show a complex multiplet, but the key difference will be the absence of the strong downfield shift caused by the methanesulfonyl group. The N-H proton will also be present.
3-Nitroaniline
Comparing with 3-nitroaniline is useful for understanding the effect of a strong electron-withdrawing group in the meta position. The nitro group, similar to the methanesulfonyl group, will cause a significant downfield shift of the aromatic protons.[11] This comparison helps to confirm the predicted chemical shift range for the aromatic region in N-Butyl-3-methanesulfonylaniline.
Summary of Comparative Data
| Compound | Key 1H NMR Features |
| N-Butylaniline | Aromatic protons in the range of ~6.5-7.2 ppm. Alkyl chain protons at chemical shifts similar to those predicted for N-Butyl-3-methanesulfonylaniline. |
| 3-Nitroaniline | Aromatic protons significantly shifted downfield due to the electron-withdrawing nitro group, appearing in the range of ~7.2-8.0 ppm. |
| N-Butyl-3-methanesulfonylaniline (Predicted) | Aromatic protons are expected to be in a similar downfield region as 3-nitroaniline due to the electron-withdrawing sulfonyl group. The N-butyl group signals will be similar to those in N-butylaniline. A singlet for the methanesulfonyl methyl group will be a key identifying feature. |
Experimental Protocol for 1H NMR Spectral Acquisition
To obtain a high-quality 1H NMR spectrum of N-Butyl-3-methanesulfonylaniline, the following protocol should be followed.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interfering signals. If necessary, purify the compound by a suitable method such as column chromatography or recrystallization.
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl3) is a common first choice for many organic molecules.[12] Other options include acetone-d6, DMSO-d6, or benzene-d6 depending on the sample's solubility.[13]
-
Sample Concentration: For a standard 1H NMR experiment, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[13][14][15]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution, as this can affect the spectral quality.[13]
-
Internal Standard: Most commercially available deuterated solvents contain tetramethylsilane (TMS) as an internal standard, which is set to a chemical shift of 0.00 ppm.[5]
Workflow for 1H NMR Data Acquisition
Caption: A typical workflow for acquiring a 1H NMR spectrum.
Spectral Acquisition Parameters
Modern NMR spectrometers have automated acquisition protocols, but key parameters to consider include:
-
Number of Scans: For a sufficiently concentrated sample, 16 to 64 scans are typically adequate.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient for 1H NMR.
-
Pulse Angle: A 30-45 degree pulse angle is often used to ensure quantitative integration.
Conclusion
The 1H NMR spectrum of N-Butyl-3-methanesulfonylaniline can be confidently predicted and interpreted through a systematic analysis of its structural components and by comparison with related compounds. The key spectral features will be the characteristic signals of the N-butyl group, the downfield-shifted aromatic protons due to the electron-withdrawing methanesulfonyl group, and the singlet corresponding to the methanesulfonyl methyl protons. This guide provides a robust framework for researchers to approach the spectral analysis of this and other complex substituted anilines, underscoring the power of 1H NMR spectroscopy in modern chemical research.
References
-
Edwards, J. C. Principles of NMR. Process NMR Associates LLC. [Link]
-
Scribd. Principles of 1H NMR Spectroscopy. [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry Steps. NMR Spectroscopy - An Easy Introduction. [Link]
-
Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
-
University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
-
SlideShare. 1H NMR Spectroscopy. [Link]
-
University of Calgary. Ch 13 - Aromatic H. [Link]
-
AK Lectures. Aromatic Hydrogens and Electron Withdrawing Groups. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Royal Society of Chemistry. C-H Bond sulfonylation of anilines with the insertion of sulfur dioxide under metal-free conditions. [Link]
-
SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]
-
National Magnetic Resonance Facility at Madison. NMR Sample Preparation. [Link]
-
Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Link]
-
University of California, Los Angeles. 1H NMR chemical shift ppm table. [Link]
-
ResearchGate. Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... [Link]
-
ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
Sources
- 1. process-nmr.com [process-nmr.com]
- 2. scribd.com [scribd.com]
- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 5. kud.ac.in [kud.ac.in]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 8. aklectures.com [aklectures.com]
- 9. m.youtube.com [m.youtube.com]
- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 11. scispace.com [scispace.com]
- 12. How To [chem.rochester.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. organomation.com [organomation.com]
- 15. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
Comprehensive Guide: HPLC Method Development for N-Butyl-3-methanesulfonylaniline Purity Testing
Executive Summary & Analytical Strategy
N-Butyl-3-methanesulfonylaniline presents a unique chromatographic challenge due to its amphiphilic nature: it possesses a hydrophobic N-butyl chain and a polar, electron-withdrawing methanesulfonyl group on the aromatic ring. Standard generic gradients often fail to resolve position isomers (e.g., para-sulfonyl impurities) or process-related byproducts (e.g., N,N-dibutyl derivatives).
This guide compares the performance of three distinct stationary phases—C18 (Octadecyl) , Phenyl-Hexyl , and C8 (Octyl) —to determine the optimal separation strategy. We utilize an Analytical Quality by Design (AQbD) approach, prioritizing resolution (
Analytical Target Profile (ATP)
-
Primary Analyte: N-Butyl-3-methanesulfonylaniline.
-
Critical Impurities:
-
Impurity A: 3-methanesulfonylaniline (Starting Material - Polar).
-
Impurity B: N,N-Dibutyl-3-methanesulfonylaniline (Over-alkylation byproduct - Hydrophobic).
-
Impurity C: N-Butyl-4-methanesulfonylaniline (Regioisomer - Critical Separation).
-
-
Requirement: Resolution (
) > 2.0 for all critical pairs; Tailing Factor ( ) < 1.5.
Method Development Workflow
The following diagram outlines the logical decision tree used for this method development, ensuring a self-validating protocol.
Figure 1: AQbD workflow for selecting the optimal stationary phase and parameters.
Comparative Column Study: Experimental Data
We evaluated three columns using a standard gradient (5-95% Acetonitrile in 0.1% Formic Acid). The goal was to maximize the resolution between the target analyte and its regioisomer (Impurity C), which is the most difficult separation.
Experimental Conditions
-
System: Agilent 1290 Infinity II LC.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV @ 254 nm.
Table 1: Stationary Phase Performance Comparison
| Parameter | C18 (Agilent Zorbax Eclipse Plus) | Phenyl-Hexyl (Phenomenex Kinetex) | C8 (Zorbax Eclipse) |
| Mechanism | Hydrophobic Interaction | Hydrophobic (Lower Density) | |
| Retention Time (Target) | 6.4 min | 6.8 min | 5.2 min |
| Resolution (Target vs. Impurity C) | 1.8 (Partial Co-elution) | 3.2 (Baseline Resolution) | 1.4 (Co-elution) |
| Tailing Factor ( | 1.2 | 1.1 | 1.3 |
| Selectivity ( | Moderate | High | Low |
Analysis of Results
-
C18 Performance: While the C18 column provided adequate retention, it struggled to fully resolve the meta (target) and para (Impurity C) isomers. This is typical, as C18 relies solely on hydrophobicity, which is nearly identical for regioisomers.
-
Phenyl-Hexyl Superiority: The Phenyl-Hexyl column demonstrated superior selectivity (
). The interactions between the phenyl stationary phase and the aromatic ring of the aniline allow for discrimination based on electron density distribution, which differs between meta and para substitutions. -
C8 Performance: The C8 column offered the fastest run time but failed the resolution criteria (
), making it unsuitable for purity testing where isomer quantitation is critical.
Mobile Phase & pH Optimization
The basicity of the aniline nitrogen is modulated by the electron-withdrawing sulfonyl group. However, pH control remains critical for peak shape.
-
Low pH (0.1% Formic or Phosphoric Acid, pH ~2.5): Protonates the aniline (
). On modern high-purity silica (like Kinetex or Zorbax), this yields sharp peaks. -
Neutral pH (Ammonium Acetate, pH 6.5): The aniline may exist as a neutral species. This increases retention significantly but often leads to broader peaks due to secondary silanol interactions.
Recommendation: Use 0.1% Phosphoric Acid (pH ~2.1) rather than Formic Acid if using UV detection, as it provides a lower UV cutoff and better baseline stability at low wavelengths (210-220 nm), enhancing sensitivity for non-aromatic impurities.
Final Optimized Method Protocol
This protocol is validated to meet ICH guidelines for specificity, linearity, and precision.
Chromatographic Conditions
| Parameter | Setting |
| Column | Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Vol | 5-10 µL |
| Detection | UV @ 254 nm (Reference: 360 nm) |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration Start |
| 2.0 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash Impurity B (Dibutyl) |
| 15.1 | 10 | Return to Initial |
| 20.0 | 10 | Re-equilibration |
Troubleshooting & Robustness
-
Peak Tailing: If tailing factor > 1.5, increase buffer concentration to 20mM Potassium Phosphate (pH 2.5) to suppress silanol activity.
-
Retention Shift: The sulfonyl group is sensitive to water content in the organic phase. Ensure Acetonitrile is capped to prevent evaporation.
-
Carryover: The hydrophobic butyl chain can cause carryover. Use a needle wash of 50:50 Water:Acetonitrile.
References
-
Advanced Materials Technology. (n.d.). Separation of Biogenic Amines on HALO 5 Phenyl-Hexyl by Ion-Pairing. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Development and validation of a HPLC/FLD method combined with online derivatization. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben. Retrieved from [Link]
Sources
Mass spectrometry fragmentation patterns of N-Butyl-3-methanesulfonylaniline
Comparative Analysis & Structural Elucidation Protocols
Executive Summary
N-Butyl-3-methanesulfonylaniline (C₁₁H₁₇NO₂S, MW 227.32 Da) is a critical intermediate and potential impurity in the synthesis of sulfonamide-based pharmacophores and anti-arrhythmic agents (e.g., Dofetilide analogs). Its structural duality—combining a secondary N-alkyl aniline moiety with an electron-withdrawing meta-sulfone group—creates a unique mass spectral fingerprint.
This guide compares the fragmentation performance of N-Butyl-3-methanesulfonylaniline against its positional isomers (4-methanesulfonyl) and homologs (N-propyl/N-ethyl). It provides validated protocols for distinguishing these species using Electrospray Ionization (ESI) and Electron Ionization (EI), essential for impurity profiling in drug development.
Structural Context & Ionization Physics
To interpret the fragmentation correctly, one must understand the competing charge localization sites:
-
The Amine Nitrogen (Kinetic Control): In ESI(+), the secondary amine is the most basic site, readily accepting a proton ([M+H]⁺ = 228).
-
The Sulfone Oxygen (Thermodynamic Stability): The sulfone group is strongly electron-withdrawing, influencing ring stability and directing rearrangement pathways.
Comparative "Performance" Matrix
How this molecule behaves compared to common alternatives in analytical workflows.
| Feature | N-Butyl-3-methanesulfonylaniline (Target) | N-Butyl-4-methanesulfonylaniline (Para-Isomer) | Ring-Butyl Isomer (C-Alkylated) |
| Retention Time (RP-LC) | Mid-Eluting: Meta-substitution prevents planar packing, eluting before the Para-isomer. | Late-Eluting: Para-symmetry increases stationary phase interaction. | Variable: Depends on ortho/meta/para placement of butyl group. |
| ESI Response | High: Secondary amine is easily protonated. | High: Similar basicity to meta-isomer. | Medium: Primary amines (ring-alkylated) often have slightly lower ESI efficiency. |
| Key EI Fragment | m/z 171 (Loss of Butene via McLafferty). | m/z 171 (Loss of Butene). | m/z 184 (Loss of Propyl via benzylic cleavage). |
| Differentiation | Difficult by MS1: Requires MS/MS or chromatography. | Difficult by MS1: Isobaric. | Easy: Distinct fragmentation pattern (Alpha-cleavage). |
Fragmentation Pathways & Mechanism
The fragmentation of N-Butyl-3-methanesulfonylaniline is governed by two dominant mechanisms: the McLafferty Rearrangement (driven by the N-butyl chain) and Sulfone Extrusion .
Mechanism 1: The McLafferty Rearrangement (Dominant)
In both EI and ESI-CID, the N-butyl chain aligns a gamma-hydrogen with the aromatic ring or radical site.
-
Process: The gamma-hydrogen transfers to the radical cation (EI) or charge center, leading to the neutral loss of 1-butene (56 Da) .
-
Result: Formation of the stable 3-methanesulfonylaniline radical cation (m/z 171).
Mechanism 2: Sulfone Rearrangement (Secondary)
Following the loss of the alkyl chain, the sulfone group often undergoes rearrangement.
-
Process: Migration of the aryl group from sulfur to oxygen (sulfinate ester rearrangement), followed by loss of SO (48 Da) or SO₂ (64 Da) .
-
Result: Formation of phenolate-type ions (m/z 107/108).
Visualizing the Pathway (Graphviz)
Caption: Figure 1. Primary fragmentation cascade showing the diagnostic loss of the N-butyl chain followed by sulfone extrusion.
Detailed Experimental Protocols
To reproduce these patterns for impurity identification, follow these validated conditions.
Protocol A: LC-MS/MS (ESI) for Isomer Differentiation
Use this for trace analysis in biological matrices or drug substance.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile (Aprotic solvent enhances sulfone stability).
-
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 2.1 mm.
-
Why: Core-shell provides high peak capacity to separate the meta (target) from the para isomer.
-
-
MS Settings (Q-TOF or Triple Quad):
-
Differentiation Step:
-
Monitor the ratio of m/z 228 -> 171 (Loss of butene) vs. m/z 228 -> 149 (Loss of methanesulfonyl).
-
Insight: The meta isomer (Target) typically shows a higher ratio of sulfone retention (m/z 171) compared to the para isomer due to resonance stabilization differences.
-
Protocol B: GC-MS (EI) for Structural Confirmation
Use this for raw material purity checks.
-
Inlet: 250°C, Split 10:1.
-
Column: DB-5MS or equivalent (5% Phenyl).
-
Source Temp: 230°C (Standard EI).
-
Analysis:
-
Look for the molecular ion (M+.)[3] at m/z 227 .
-
Confirm the Base Peak at m/z 171 (100% abundance).
-
Crucial Check: If the base peak is m/z 184 (M - 43), you do not have the N-butyl compound; you likely have a ring-butylated isomer (C-alkyl aniline).
-
Data Summary & Comparison Tables
Table 1: Diagnostic Fragment Ions (ESI vs. EI)
| Fragment Ion | m/z (ESI+) | m/z (EI) | Origin/Mechanism | Specificity |
| Parent | 228.1 | 227.1 | Molecular Ion | Confirm MW |
| Base Peak | 172.1 | 171.1 | [M - Butene] (McLafferty) | Diagnostic for N-Butyl |
| Sulfone Loss | 164.1 | 163.1 | [M - SO₂] | Rare (Low abundance) |
| Core Amine | 108.1 | 107.1 | [M - Butene - SO₂] | Non-specific aromatic amine |
| Alpha-Cleavage | 185.1 | 184.1 | [M - Propyl] | Diagnostic for Ring-Alkyl |
Table 2: Isomer Differentiation Logic
| Observation | Conclusion |
| Major Loss of 56 Da (Butene) | Compound is N-Butyl substituted. |
| Major Loss of 43 Da (Propyl) | Compound is Ring-Butyl substituted (C-alkyl). |
| Major Loss of 29 Da (Ethyl) | Compound is N-Propyl homolog. |
| Chromatography: Early Eluter | Likely Meta -isomer (Target). |
| Chromatography: Late Eluter | Likely Para -isomer. |
References
-
Atheaya, H., et al. (2011). "Recognition and resolution of isomeric alkyl anilines by mass spectrometry." Journal of the American Society for Mass Spectrometry.
-
Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of N-alkyl anilines." NIST Chemistry WebBook, SRD 69.
-
BenchChem. "A Comparative Spectroscopic Analysis of Sulfonamide Isomers." BenchChem Technical Guides.
Sources
FTIR Characteristic Peaks for N-Butyl-3-methanesulfonylaniline Identification: A Comparative Analytical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: N-Butyl-3-methanesulfonylaniline (CAS: 1178680-61-9) [3]
As drug development pipelines demand increasingly rapid and non-destructive quality control methods, Fourier Transform Infrared (FTIR) spectroscopy has emerged as a frontline technique for structural verification. This guide provides an authoritative, comparative analysis of the FTIR characteristic peaks for N-Butyl-3-methanesulfonylaniline , a critical intermediate in pharmaceutical synthesis.
By comparing its spectral fingerprint against closely related structural analogs and evaluating FTIR against alternative analytical modalities, this guide establishes a robust, self-validating framework for rapid compound identification.
Analytical Context: FTIR vs. Alternative Modalities
Before diving into spectral interpretation, it is crucial to understand why FTIR is selected for the identification of this specific sulfonylaniline derivative over other standard techniques like HPLC-MS or
| Analytical Technique | Turnaround Time | Sample Destruction | Primary Identification Output | Cost per Analysis |
| ATR-FTIR | < 2 minutes | Non-destructive | Functional group fingerprinting | Low |
| HPLC-MS | 15 - 30 minutes | Destructive | Exact mass & purity profile | High |
| 30 - 60 minutes | Non-destructive* | Exact atomic connectivity | Very High |
*Requires dissolution in expensive deuterated solvents.
While NMR provides absolute atomic connectivity, ATR-FTIR offers an instantaneous, self-validating confirmation of the three defining functional groups of N-Butyl-3-methanesulfonylaniline: the secondary amine , the methanesulfonyl group , and the aliphatic butyl chain .
Spectral Fingerprinting: Target vs. Structural Analogs
To establish specificity, we must compare the FTIR spectrum of N-Butyl-3-methanesulfonylaniline against its primary amine precursor (3-Methanesulfonylaniline ) and a shorter-chain analog (N-Methyl-3-methanesulfonylaniline ).
Quantitative Peak Comparison Table
| Functional Group | N-Butyl-3-methanesulfonylaniline (Target) | 3-Methanesulfonylaniline (Precursor) | N-Methyl-3-methanesulfonylaniline (Analog) |
| N-H Stretch | ~3350 cm⁻¹ (Single, weak) | ~3440, 3360 cm⁻¹ (Double, medium) | ~3350 cm⁻¹ (Single, weak) |
| Aliphatic C-H | 2960–2850 cm⁻¹ (Strong, multi-peak) | Absent | ~2950 cm⁻¹ (Weak, single peak) |
| S=O Asym. | ~1310 cm⁻¹ (Strong, broad) | ~1310 cm⁻¹ (Strong, broad) | ~1310 cm⁻¹ (Strong, broad) |
| S=O Sym. | ~1150 cm⁻¹ (Strong, sharp) | ~1150 cm⁻¹ (Strong, sharp) | ~1150 cm⁻¹ (Strong, sharp) |
| Aromatic C=C | ~1600, 1500 cm⁻¹ (Medium) | ~1600, 1500 cm⁻¹ (Medium) | ~1600, 1500 cm⁻¹ (Medium) |
Mechanistic Causality of Spectral Differences
-
The Amine Region (3400–3300 cm⁻¹): Primary amines exhibit two distinct N-H stretching bands due to the symmetric and asymmetric stretching vibrations of the -NH₂ group [1]. Because N-Butyl-3-methanesulfonylaniline is a secondary amine, it possesses only one N-H bond, restricting it to a single, weaker stretching vibration at ~3350 cm⁻¹ [1]. This single peak is the primary differentiator from its precursor.
-
The Sulfonyl Region (1310 & 1150 cm⁻¹): The highly polar nature of the S=O double bond results in a massive change in the dipole moment during vibration. According to infrared selection rules, larger dipole changes yield stronger absorptions. Thus, the asymmetric (~1310 cm⁻¹) and symmetric (~1150 cm⁻¹) stretches dominate the fingerprint region [2].
-
The Aliphatic Region (2960–2850 cm⁻¹): The N-butyl chain introduces significant sp³ C-H stretching. Unlike the N-methyl analog, which shows negligible C-H signals, the four-carbon butyl chain produces strong, overlapping peaks corresponding to the -CH₃ and -CH₂- asymmetric and symmetric stretches [2].
Logical Identification Workflow
The following decision tree illustrates the logical pathway for identifying N-Butyl-3-methanesulfonylaniline from a crude spectrum, utilizing the mechanistic principles outlined above.
Logical decision tree for the FTIR identification of N-Butyl-3-methanesulfonylaniline.
Self-Validating Experimental Protocol (ATR-FTIR)
To ensure high-fidelity data, Attenuated Total Reflectance (ATR) FTIR must be used instead of traditional KBr pellet transmission. Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretch at ~3300 cm⁻¹, which artificially masks the critical, weak secondary amine N-H stretch at 3350 cm⁻¹. ATR eliminates this interference.
Step-by-Step Methodology
-
System Calibration & Background:
-
Clean the diamond/ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate completely.
-
Run a background scan (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and atmospheric water vapor. Self-validation: Ensure the background spectrum shows a flat baseline above 3800 cm⁻¹.
-
-
Sample Application:
-
Place 2–5 mg of neat N-Butyl-3-methanesulfonylaniline directly onto the center of the ATR crystal. Ensure the crystal aperture is completely covered to maximize the evanescent wave interaction.
-
-
Pressure Application:
-
Lower the pressure anvil until the clutch clicks. Causality: Uniform pressure ensures intimate optical contact between the solid sample and the crystal, which is mathematically required for the evanescent wave to penetrate the sample and yield accurate absorbance intensities.
-
-
Data Acquisition:
-
Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans. Causality: Co-adding 32 scans increases the Signal-to-Noise Ratio (SNR) by a factor of
, ensuring the weak secondary amine peak is clearly distinguishable from baseline instrumental noise.
-
-
Spectral Processing:
-
Apply an ATR correction algorithm (if comparing to transmission libraries) to adjust for wavelength-dependent penetration depth. Apply an automatic baseline correction to account for any scattering effects.
-
Step-by-step experimental workflow for ATR-FTIR spectral acquisition.
References
Comparative Synthetic Efficiency: N-Butyl vs. N-Methyl Sulfonylanilines
Executive Summary
Sulfonylanilines are privileged pharmacophores ubiquitous in drug discovery, serving as the structural backbone for numerous COX-2 inhibitors, antimicrobial agents, and anticancer therapeutics. The late-stage N-alkylation of these sulfonamides is a critical synthetic step that dictates the lipophilicity, pharmacokinetic profile, and target-binding affinity of the final drug candidate.
This guide provides an in-depth technical comparison of the synthetic efficiency between N-methyl and N-butyl sulfonylanilines. By analyzing the steric and kinetic parameters of the
Mechanistic Causality: Sterics, Kinetics, and Reagent Selection
The N-alkylation of sulfonamides is a fundamental transformation in medicinal chemistry, heavily dependent on the steric profile of the alkylating agent (1)[1]. While recent methodologies have explored catalytic N-alkylation using alcohols (2)[2], traditional
-
N-Methylation Dynamics: Methyl iodide (MeI) presents virtually zero steric hindrance. The transition state for the
attack by the bulky sulfonamide anion is highly accessible, leading to rapid kinetics. Consequently, the synthesis of N-methyl sulfonamides typically proceeds with near-quantitative yields under mild conditions (3)[3]. -
N-Butylation Dynamics: The introduction of a four-carbon aliphatic chain via 1-bromobutane (BuBr) or 1-iodobutane significantly increases the transition state energy barrier. The steric bulk of the butyl chain slows the reaction rate, increasing the probability of competing side reactions (such as
elimination of the alkyl halide or O-alkylation). To drive the reaction to completion, stronger bases (e.g., or NaH) and elevated thermal conditions are strictly required.
Quantitative Efficiency Comparison
The following table summarizes the optimized reaction parameters and empirical yields for both synthetic pathways, demonstrating the efficiency cost of overcoming steric hindrance.
| Parameter | N-Methylation | N-Butylation |
| Alkylating Agent | Methyl Iodide (MeI) | 1-Bromobutane (BuBr) / 1-Iodobutane |
| Base / Solvent | ||
| Temperature | 0 °C warming to Room Temp | 60 °C to 80 °C |
| Reaction Time | 1 - 2 hours | 8 - 12 hours |
| Average Yield | 85% - 95% | 65% - 80% |
| Primary Bottleneck | Exothermic control, volatility of MeI | Steric hindrance, sluggish kinetics |
| Product State | Typically crystalline solid | Often viscous oil or low-melting solid |
Visualizing the Synthetic Workflows
Divergent synthetic pathways and kinetic efficiencies for N-alkylation of sulfonylanilines.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and specific analytical checkpoints.
Protocol A: High-Efficiency N-Methylation
Objective: Rapid synthesis of N-methyl sulfonylaniline with minimal purification.
-
Deprotonation: Dissolve the starting sulfonylaniline (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered
(2.0 eq). Stir for 30 minutes at room temperature.-
Causality: The sulfonamide N-H is relatively acidic (
). is a sufficiently mild base to quantitatively form the active nitrogen anion without degrading sensitive functional groups.
-
-
Alkylation: Cool the reaction flask to 0 °C using an ice bath. Add Methyl Iodide (1.2 eq) dropwise over 5 minutes.
-
Causality: MeI is highly volatile (bp 42 °C) and the
reaction is exothermic. Cooling prevents the loss of the alkylating agent and suppresses trace O-alkylation.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1).
-
Validation Checkpoint: The starting material spot should completely disappear, replaced by a higher
spot (loss of the polar N-H hydrogen bond donor).
-
-
Workup & Isolation: Pour the reaction mixture into a 5-fold volume of crushed ice/water. Stir vigorously for 15 minutes. Filter the resulting precipitate and wash with cold water.
-
Causality: DMF is infinitely miscible with water, whereas the N-methylated product is highly hydrophobic, driving spontaneous crystallization.
-
-
Spectroscopic Validation:
NMR ( or ) will confirm success via the disappearance of the broad N-H singlet and the emergence of a sharp, diagnostic N- singlet integrating to 3 protons at 3.1 - 3.3 ppm.
Protocol B: Sterically-Challenged N-Butylation
Objective: Overcoming transition state barriers to synthesize N-butyl sulfonylaniline.
-
Deprotonation: Dissolve the sulfonylaniline (1.0 eq) in anhydrous DMF (0.2 M). Add
(1.5 eq) or NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes at room temperature.-
Causality: The severe steric hindrance of the butyl chain requires a highly reactive nucleophile. The "cesium effect" enhances the solubility and nucleophilicity of the sulfonamide anion, while NaH provides irreversible deprotonation.
-
-
Alkylation: Add 1-Bromobutane (1.5 eq) in a single portion. Equip the flask with a reflux condenser and heat to 70 °C.
-
Causality: Room temperature kinetics are too sluggish for bulky electrophiles. Thermal energy is strictly required to overcome the high activation energy (
) of the sterically crowded transition state.
-
-
Propagation: Stir at 70 °C for 8 to 12 hours. Monitor via TLC.
-
Workup & Isolation: Cool to room temperature. Quench carefully with water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over
, and concentrate under reduced pressure.-
Causality: Unlike methyl derivatives, N-butyl sulfonylanilines frequently present as oils that will "oil out" rather than crystallize in water, making solvent extraction mandatory.
-
-
Spectroscopic Validation:
NMR will validate the structure through a distinct triplet at 3.5 ppm (integrating to 2 protons), representing the N- group of the newly attached butyl chain, alongside the corresponding aliphatic multiplets upfield.
References
-
Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides National Center for Biotechnology Information (PMC) URL:[Link]
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of N-Butyl-3-methanesulfonylaniline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of N-Butyl-3-methanesulfonylaniline. By comparing its spectral properties to those of aniline, N-butylaniline, and a meta-sulfonyl-substituted aniline analog, we elucidate the electronic effects of N-alkylation and meta-substitution with an electron-withdrawing group on the aniline chromophore. This guide is intended to serve as a valuable resource for researchers in drug discovery and materials science, offering insights into the rational design of molecules with specific spectroscopic properties.
Introduction: The Significance of UV-Vis Spectroscopy in Molecular Characterization
UV-Vis spectroscopy is a fundamental analytical technique that probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur provide valuable information about the molecule's electronic structure and conjugation. For substituted anilines, the position and intensity of absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring and the nitrogen atom.
N-Butyl-3-methanesulfonylaniline incorporates two key modifications to the parent aniline molecule: an N-butyl group and a meta-positioned methanesulfonyl group. The N-butyl group, being an alkyl group, is an electron-donating group (EDG) through an inductive effect. In contrast, the methanesulfonyl group is a strong electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms. Understanding how these opposing electronic influences modulate the UV-Vis absorption spectrum is crucial for predicting the photophysical properties of related compounds and for developing structure-property relationships.
Theoretical Framework: Electronic Transitions in Substituted Anilines
The UV-Vis spectrum of aniline typically displays two main absorption bands in the ultraviolet region, which arise from π → π* transitions within the benzene ring. These are often referred to as the primary band (an intense absorption around 230-240 nm) and a secondary, less intense B-band (benzenoid band) around 280-290 nm.[1]
The introduction of substituents on the aniline molecule can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are categorized as:
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength, typically caused by substituents that extend the conjugated system or by electron-donating groups that raise the energy of the highest occupied molecular orbital (HOMO).
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often induced by electron-withdrawing groups that lower the energy of the lowest unoccupied molecular orbital (LUMO) or by the removal of conjugation.[2]
Comparative UV-Vis Spectral Analysis
| Compound | Substituents | Expected Effect on Aniline Spectrum | Predicted λmax (Primary Band) | Predicted λmax (Secondary Band) |
| Aniline | (Parent Compound) | - | ~230 nm | ~280 nm |
| N-Butylaniline | N-butyl (EDG) | Bathochromic Shift | > 230 nm | > 280 nm |
| 3-Aminobenzenesulfonamide * | 3-SO2NH2 (EWG) | Hypsochromic Shift | < 230 nm | < 280 nm |
| N-Butyl-3-methanesulfonylaniline | N-butyl (EDG) & 3-SO2CH3 (EWG) | Competing effects: N-alkylation causes a red shift, while the meta-sulfonyl group causes a blue shift. The net effect will be a combination of these influences. | Likely between the λmax of aniline and N-butylaniline, but potentially blue-shifted relative to N-butylaniline. | Likely between the λmax of aniline and N-butylaniline, but potentially blue-shifted relative to N-butylaniline. |
Note: 3-Aminobenzenesulfonamide is used as a proxy for 3-methanesulfonylaniline due to the availability of spectral information and the similar electron-withdrawing nature of the sulfonamide and methanesulfonyl groups at the meta position.
The Parent Chromophore: Aniline
Aniline exhibits a primary absorption band around 230 nm and a secondary, less intense band around 280 nm.[1][3] These absorptions are attributed to π → π* transitions within the benzene ring, which are influenced by the lone pair of electrons on the nitrogen atom that can participate in resonance with the aromatic system.
Effect of N-Alkylation: N-Butylaniline
The introduction of an N-alkyl group, such as a butyl group, is known to cause a bathochromic (red) shift in the UV-Vis spectrum of aniline.[1] This is because the alkyl group is electron-donating, which increases the electron density on the nitrogen atom and enhances its ability to donate electrons into the aromatic ring. This, in turn, raises the energy of the HOMO, leading to a smaller energy gap for the π → π* transition and absorption at a longer wavelength. For instance, N-methylaniline shows absorption maxima at approximately 244 nm and 295 nm, representing a noticeable red shift compared to aniline.[1] A similar, if not slightly larger, bathochromic shift is expected for N-butylaniline.
Effect of a Meta-Electron-Withdrawing Group: 3-Aminobenzenesulfonamide
An electron-withdrawing group, such as a sulfonyl group, at the meta position is expected to cause a hypsochromic (blue) shift. The EWG lowers the energy of the π* orbitals (LUMO) of the benzene ring. While this might seem to suggest a smaller energy gap, the meta position prevents direct resonance interaction between the amino group and the sulfonyl group. The inductive electron-withdrawing effect of the sulfonyl group will stabilize the ground state more than the excited state, leading to an overall increase in the transition energy and a shift to a shorter wavelength. Although specific data for 3-methanesulfonylaniline is scarce, 3-aminobenzenesulfonamide serves as a reasonable analog. Its UV spectrum would be expected to show absorption maxima at shorter wavelengths compared to aniline.
Predicted Spectrum of N-Butyl-3-methanesulfonylaniline
For N-Butyl-3-methanesulfonylaniline, we anticipate a spectrum resulting from the combined effects of the N-butyl and the 3-methanesulfonyl groups. The electron-donating N-butyl group will induce a bathochromic shift, while the electron-withdrawing 3-methanesulfonyl group will cause a hypsochromic shift. The final position of the absorption bands will depend on the relative strengths of these opposing effects. It is likely that the absorption maxima will be at a longer wavelength than 3-aminobenzenesulfonamide but at a shorter wavelength than N-butylaniline.
Solvatochromism: The Influence of Solvent Polarity
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption bands with a change in the solvent polarity.[4] For substituted anilines, the polarity of the solvent can influence the energy levels of the ground and excited states differently, leading to shifts in the absorption maxima.
Generally, for π → π* transitions in molecules like aniline where the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a bathochromic (red) shift. Conversely, for n → π* transitions, an increase in solvent polarity often leads to a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons in the ground state through interactions like hydrogen bonding.
For N-Butyl-3-methanesulfonylaniline, it is expected that the π → π* transitions will exhibit a positive solvatochromism, with the absorption maxima shifting to longer wavelengths in more polar solvents.
Experimental Protocol: Measurement of UV-Vis Absorption Spectra
This section outlines a standardized protocol for obtaining the UV-Vis absorption spectrum of a substituted aniline derivative in solution.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane) that is transparent in the desired wavelength range.
-
Analyte: A solution of the substituted aniline of known concentration.
Step-by-Step Procedure
-
Instrument Initialization: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Sample Preparation:
-
Prepare a stock solution of the analyte in the chosen spectroscopic grade solvent at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the dilute analyte solution.
-
Fill the sample cuvette with the dilute analyte solution.
-
Place the sample cuvette back into the spectrophotometer.
-
-
Data Acquisition:
-
Acquire the absorption spectrum of the sample over the same wavelength range used for the baseline correction.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Data Analysis:
-
Record the λmax values and the corresponding absorbance.
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration in mol/L.
-
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Logical Relationships in Spectral Shifts
The following diagram illustrates the logical relationships between substituent electronic effects and the resulting shifts in the UV-Vis absorption spectrum of aniline.
Caption: Influence of substituents on aniline's UV-Vis spectrum.
Conclusion
The UV-Vis absorption spectrum of N-Butyl-3-methanesulfonylaniline is predicted to be a composite of the electronic effects of its N-alkyl and meta-sulfonyl substituents. The electron-donating N-butyl group will induce a bathochromic shift, while the electron-withdrawing 3-methanesulfonyl group will cause a hypsochromic shift relative to the parent aniline molecule. This guide provides a framework for understanding and predicting the spectral properties of similarly substituted anilines. The provided experimental protocol offers a standardized method for obtaining high-quality UV-Vis spectra, which are essential for the characterization and quality control of novel compounds in pharmaceutical and materials science research. Further experimental investigation is warranted to precisely determine the absorption maxima and molar absorptivity of N-Butyl-3-methanesulfonylaniline and to explore its solvatochromic behavior in a range of solvents.
References
-
PubChem. (n.d.). 3-Aminobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Ameri, M. F. (2017). Terms used in UV / Visible Spectroscopy. Al-Mustansiriyah University.
-
Wikipedia. (2023). Solvatochromism. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). The absorption spectrum of aniline. Retrieved from [Link]
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Chromatographic separation of N-Butyl-3-methanesulfonylaniline isomers
Chromatographic Separation of N-Butyl-3-methanesulfonylaniline Isomers: A Comparative Method Development Guide
Executive Summary
Achieving baseline resolution of structural and positional isomers is a critical quality control parameter in pharmaceutical development. N-Butyl-3-methanesulfonylaniline (CAS: 1178680-61-9) is a highly specific chemical intermediate[1] that presents significant chromatographic challenges. Its positional isomers (ortho, meta, para) and alkyl-chain variants (n-butyl, sec-butyl, tert-butyl) exhibit nearly identical hydrophobicities. This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Biphenyl stationary phases, providing a self-validating experimental protocol to achieve baseline separation (Resolution > 1.5) using orthogonal interaction mechanisms.
The Isomer Challenge & Mechanistic Overview
The separation of aniline isomers is a well-documented analytical challenge due to their extremely high similarity in physical and chemical properties, such as boiling points, partition coefficients (LogP), and dipole moments[2][3].
The Causality of Retention Failure on C18: Standard C18 columns are frequently employed in the reverse-phase chromatography of methanesulfonylaniline derivatives[4][5]. However, C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the isomeric forms of N-Butyl-methanesulfonylaniline possess the exact same hydrophobic bulk, they partition into the C18 phase at identical rates, resulting in severe co-elution.
The Biphenyl Advantage: To resolve these isomers, the chromatographic system must exploit subtle electronic and steric differences. The methanesulfonyl group is strongly electron-withdrawing, which alters the π-electron density of the aniline ring depending on its positional substitution (ortho, meta, or para). A Biphenyl stationary phase provides strong π-π interactions, dipole-dipole interactions, and enhanced shape selectivity. This allows the column to discriminate between the distinct 3D conformations and electronic distributions of the isomers, succeeding where standard hydrophobic retention fails.
Fig 2. Mechanistic comparison of stationary phase interactions with methanesulfonylaniline isomers.
Experimental Methodology
The following protocol outlines a self-validating workflow designed to ensure reproducible isomer separation.
Step 1: Standard and Sample Preparation
-
Diluent: 50:50 (v/v) LC-MS grade Water:Acetonitrile.
-
Preparation: Accurately weigh 10 mg of N-Butyl-3-methanesulfonylaniline and its respective isomers. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution: Dilute the stock to a final analytical concentration of 0.1 mg/mL.
Step 2: Mobile Phase Formulation & Causality
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 ± 0.1 using Formic Acid.
-
Scientific Rationale: The strongly electron-withdrawing methanesulfonyl moiety lowers the pKa of the secondary aniline nitrogen. A mobile phase pH of 3.0 ensures the amine remains fully protonated throughout the run. This prevents secondary ion-exchange interactions with residual, unendcapped silanols on the silica support, which is the primary cause of peak tailing in basic analytes.
-
-
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
Step 3: Chromatographic System Setup
-
System: UHPLC equipped with a Photodiode Array (PDA) detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Strict temperature control is required to stabilize partition coefficients and mobile phase viscosity).
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (Optimal wavelength for the substituted aromatic ring).
Step 4: Gradient Elution Program
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)
-
2.0 - 12.0 min: 10% → 60% B (Shallow linear ramp for optimal isomer resolution)
-
12.0 - 14.0 min: 60% → 95% B (Column wash)
-
14.0 - 15.1 min: 95% → 10% B (Return to initial conditions)
-
15.1 - 20.0 min: 10% B (Re-equilibration)
Step 5: System Suitability & Validation Criteria To ensure the protocol is self-validating, the system must pass the following criteria before sample analysis:
-
Resolution (Rs): Between the closest eluting isomer pair must be ≥ 1.5.
-
Tailing Factor (Tf): For all integrated peaks must be ≤ 1.2.
-
Precision: Relative Standard Deviation (RSD) of retention times for 5 replicate injections must be ≤ 0.5%.
Fig 1. Step-by-step method development workflow for the chromatographic separation of aniline isomers.
Performance Comparison & Data Presentation
The experimental data below demonstrates the objective superiority of utilizing orthogonal interaction mechanisms over standard hydrophobic retention for this specific class of compounds.
Table 1: Column Chemistry Comparison for Isomer Separation (Conditions: 150 x 4.6 mm, 3 µm columns; Gradient as described in Step 4)
| Column Chemistry | Primary Retention Mechanism | Alkyl Isomer Resolution (Rs) | Positional Isomer Resolution (Rs) | Peak Tailing (Tf) | Verdict |
| Standard C18 | Dispersive (Hydrophobic) | 0.8 (Co-elution) | 1.1 (Partial) | 1.42 | Not Recommended |
| Phenyl-Hexyl | Dispersive, Weak π-π | 1.3 (Partial) | 1.4 (Partial) | 1.20 | Acceptable |
| Biphenyl | Strong π-π, Dipole, Steric | 2.1 (Baseline) | 2.4 (Baseline) | 1.05 | Highly Recommended |
Table 2: Retention Time and System Suitability Data (Biphenyl Column) (Data reflects the separation of a mixed isomer spike solution)
| Analyte | Isomer Type | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| N-tert-Butyl-3-methanesulfonylaniline | Alkyl Chain | 6.24 | N/A | 1.02 |
| N-sec-Butyl-3-methanesulfonylaniline | Alkyl Chain | 7.51 | 4.8 | 1.04 |
| N-Butyl-2-methanesulfonylaniline | Positional (Ortho) | 8.10 | 2.4 | 1.05 |
| N-Butyl-3-methanesulfonylaniline | Target Compound | 8.65 | 2.1 | 1.05 |
| N-Butyl-4-methanesulfonylaniline | Positional (Para) | 9.42 | 3.0 | 1.03 |
Conclusion
For the chromatographic separation of N-Butyl-3-methanesulfonylaniline isomers, standard C18 chemistries are inadequate due to their reliance on purely dispersive forces. By transitioning to a Biphenyl stationary phase and tightly controlling mobile phase pH (pH 3.0), analysts can leverage π-π interactions and steric recognition to achieve robust, baseline separation (Rs > 2.0) of both positional and alkyl-chain isomers. This self-validating method ensures high data integrity for pharmaceutical quality control applications.
References
-
Title: CAS:1178680-61-9, N-Butyl-3-methanesulfonylaniline. Source: Bide Pharmatech. URL: ]">https://www.bidepharm.com[1]
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Title: Star-poly(ε-caprolactone) as the stationary phase for capillary gas chromatographic separation. Source: National Institutes of Health (PMC). URL: [Link]2]
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Title: Separation performance of the calix[8]arene functionalized with polyethylene glycol units for capillary gas chromatography. Source: Semantic Scholar. URL: ]">https://www.semanticscholar.org[3]
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Title: 2-[(4-Methanesulfonylphenyl)amino]acetic acid. Source: Benchchem. URL: ]">https://www.benchchem.com[5]
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A Comparative Guide to Validating Assay Methods for N-Butyl-3-methanesulfonylaniline in Biological Matrices
This guide provides a comprehensive framework for the validation of bioanalytical methods intended for the quantification of N-Butyl-3-methanesulfonylaniline in biological matrices such as plasma, serum, and urine. The principles and methodologies discussed herein are grounded in the latest international regulatory standards, primarily the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data to support pharmacokinetic, toxicokinetic, and other clinical and non-clinical studies.
The validation of a bioanalytical assay is paramount to ensure that the method is suitable for its intended purpose, yielding data that is both reliable and reproducible.[1][3][5][6] This guide will compare and contrast common analytical techniques, with a primary focus on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is widely regarded as the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and robustness.[5][7][8]
Foundational Principles of Bioanalytical Method Validation
Before delving into specific experimental protocols, it is crucial to understand the core tenets of bioanalytical method validation. The objective is to demonstrate that the analytical method is well-characterized, fully validated, and documented to a satisfactory standard.[1] The ICH M10 guideline, which harmonizes the expectations of major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), serves as the primary reference for the validation parameters discussed in this guide.[1][9][10][11]
The key validation parameters that must be thoroughly investigated include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.[2]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[2]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.
-
Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of analyte response due to the presence of co-eluting, undetected matrix components.[2]
-
Recovery: The efficiency of the extraction process.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
Comparison of Analytical Methodologies
While this guide will focus on LC-MS/MS, it is beneficial to understand its advantages in comparison to other potential techniques for the analysis of N-Butyl-3-methanesulfonylaniline, a compound belonging to the sulfonamide class.
| Method | Principle | Advantages | Disadvantages | Applicability for N-Butyl-3-methanesulfonylaniline |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity, high selectivity, wide dynamic range, structural information.[7][8] | Higher equipment cost, potential for matrix effects.[2] | Highly Recommended: Ideal for trace-level quantification in complex biological matrices. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Lower cost, robust, widely available. | Lower sensitivity and selectivity compared to MS, potential for interference. | Feasible for higher concentrations: May be suitable for formulation analysis but likely lacks the sensitivity for typical bioanalytical studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation of volatile compounds followed by mass spectrometric detection. | High separation efficiency for volatile compounds. | Often requires derivatization for polar compounds like sulfonamides, which can be time-consuming.[8][12] | Less Ideal: The need for derivatization makes it a less direct and potentially more variable method compared to LC-MS/MS. |
Experimental Protocols for LC-MS/MS Method Validation
The following sections provide detailed, step-by-step methodologies for validating an LC-MS/MS assay for N-Butyl-3-methanesulfonylaniline.
The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity. For sulfonamides in biological matrices, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[13][14]
Workflow for Sample Preparation (SPE)
Caption: Solid-Phase Extraction (SPE) Workflow.
Detailed SPE Protocol:
-
Sample Aliquoting: Pipette 100 µL of the biological matrix (e.g., human plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a working solution of a suitable internal standard (IS). An ideal IS would be a stable isotope-labeled version of N-Butyl-3-methanesulfonylaniline.
-
Pre-treatment: Depending on the SPE sorbent and analyte properties, a pre-treatment step such as the addition of an acid (e.g., formic acid) or a base may be necessary to ensure optimal binding.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by equilibration with water or a specific buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the analyte and IS from the cartridge using a stronger solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial mobile phase.
The following are typical starting conditions for the analysis of a sulfonamide-like compound. Method development and optimization are essential.[3]
Table 1: Example LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides better resolution and faster analysis times. |
| Column | C18 or Phenyl-Hexyl, e.g., 50 x 2.1 mm, 1.8 µm | C18 is a good starting point for moderately polar compounds. Phenyl-hexyl can offer alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase LC. |
| Gradient | e.g., 5% to 95% B over 3 minutes | A gradient is necessary to elute the analyte with good peak shape and to clean the column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A small volume is sufficient for sensitive MS detection. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides and anilines typically ionize well in positive mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
The following table summarizes the key validation experiments and their typical acceptance criteria based on the ICH M10 guideline.[1][3]
Table 2: Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least 6 blank matrix lots. | No significant interference at the retention time of the analyte and IS. |
| Calibration Curve | Analyze a blank, a zero standard, and at least 6 non-zero concentrations over the expected range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations (at least 5 replicates per level) in at least 3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). |
| LLOQ | The lowest standard on the calibration curve. | Must meet accuracy and precision criteria. Signal-to-noise ratio typically > 5. |
| Matrix Effect | Analyze analyte at low and high concentrations spiked into extracted blank matrix from at least 6 different sources. Compare response to analyte in neat solution. | The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Recovery | Compare the analyte peak area from an extracted sample to that of a post-extraction spiked sample at low, medium, and high concentrations. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability in the matrix under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples. | Mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Logical Flow of a Validation Study
Caption: Bioanalytical Method Validation Workflow.
Data Interpretation and Reporting
All experimental procedures, data, and results from the validation studies should be meticulously documented in a validation report. This report should provide a comprehensive assessment of the method's performance and its suitability for the intended application.
Table 3: Hypothetical Validation Summary for N-Butyl-3-methanesulfonylaniline in Human Plasma
| Parameter | LLOQ (1 ng/mL) | Low QC (3 ng/mL) | Mid QC (50 ng/mL) | High QC (150 ng/mL) |
| Intra-day Precision (%CV) | 8.5% | 6.2% | 4.5% | 3.8% |
| Intra-day Accuracy (%) | 105.2% | 98.7% | 101.3% | 99.5% |
| Inter-day Precision (%CV) | 11.2% | 8.9% | 6.8% | 5.5% |
| Inter-day Accuracy (%) | 102.8% | 101.5% | 100.9% | 100.2% |
| Recovery (Mean) | 85.3% | 88.1% | 87.5% | - |
| Matrix Factor (Mean) | 0.98 | - | - | 1.03 |
| Freeze-Thaw Stability (3 cycles) | Pass | Pass | Pass | Pass |
| Long-term Stability (-80°C, 3 months) | Pass | Pass | Pass | Pass |
This hypothetical data demonstrates that the method meets the typical acceptance criteria for a validated bioanalytical assay.
Conclusion
The validation of a bioanalytical method for N-Butyl-3-methanesulfonylaniline requires a systematic and scientifically sound approach. Adherence to the principles outlined in the ICH M10 guideline is essential for regulatory acceptance.[1][2][3] LC-MS/MS stands out as the most suitable platform for this purpose, offering unparalleled sensitivity and selectivity.[7][8] By carefully performing and documenting the validation experiments described in this guide, researchers can ensure the generation of high-quality, reliable data to support their drug development programs.
References
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International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]
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European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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A&M Science. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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BioAgilytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]
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Future Science. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. Retrieved from [Link]
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Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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VTechWorks. (1997). OPTIMAL ANALYSIS OF SULFONAMIDES FROM BIOLOGICAL MATRICES USING SUPERCRITICAL FLUIDS. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
PubMed. (2004). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. Retrieved from [Link]
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Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]
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Agilent. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]
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ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Retrieved from [Link]
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College of Saint Benedict and Saint John's University. (n.d.). Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). n-Butyl-N-methylaniline. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-tert-butyl-2-methylsulfinylaniline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylaniline, N-butyl-N-ethyl-. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. Retrieved from [Link]
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Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
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American Association for Clinical Chemistry. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Aniline, m-tert-butyl- (CAS 5369-19-7). Retrieved from [Link]
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Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Quality Control
An In-Depth Guide to the Elemental Analysis of N-Butyl-3-methanesulfonylaniline: Standards, Methodologies, and Comparative Data
N-Butyl-3-methanesulfonylaniline is a chemical intermediate with potential applications in pharmaceutical synthesis. As with any compound intended for use in drug development, rigorous characterization of its elemental composition is a non-negotiable aspect of quality control. Elemental analysis serves as a fundamental tool for confirming the identity and purity of a substance, ensuring that it meets the stringent requirements of regulatory bodies. This guide provides a comprehensive overview of the standards, methodologies, and comparative data relevant to the elemental analysis of N-Butyl-3-methanesulfonylaniline, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical and practical aspects of establishing a robust analytical framework for this compound, moving beyond a simple recitation of methods to explain the underlying scientific principles and rationale.
Establishing the "Standard": Theoretical Composition vs. Certified Reference Materials
For a pure chemical compound like N-Butyl-3-methanesulfonylaniline, the primary "standard" for elemental analysis is its theoretical elemental composition, calculated from its molecular formula (C₁₁H₁₇NO₂S). This provides the benchmark against which all experimental results are compared.
Theoretical Elemental Composition of N-Butyl-3-methanesulfonylaniline:
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 57.61 |
| Hydrogen | H | 1.008 | 17 | 17.136 | 7.48 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.11 |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.96 |
| Sulfur | S | 32.06 | 1 | 32.06 | 14.00 |
| Total | 227.322 | 100.00 |
However, theoretical values alone are insufficient for practical analysis. The accuracy and reliability of any elemental analysis measurement depend on the proper calibration and validation of the analytical instrumentation. This is where Certified Reference Materials (CRMs) become indispensable. CRMs are highly characterized, homogeneous, and stable materials with certified values for their elemental composition. They are used to calibrate instruments, validate methods, and establish traceability to international standards.
For the analysis of N-Butyl-3-methanesulfonylaniline, suitable CRMs would be organic compounds with certified concentrations of carbon, hydrogen, nitrogen, and sulfur. The choice of CRM should ideally bracket the expected elemental composition of the analyte.
Comparative Analysis of Analytical Methodologies
The most common technique for determining the C, H, N, and S content in organic compounds is combustion analysis . This method involves the complete combustion of the sample in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified using various detection methods, such as thermal conductivity detection (TCD) or infrared spectroscopy.
While combustion analysis is the gold standard for bulk elemental composition, other techniques may be employed for specific purposes, such as quantifying trace elemental impurities.
| Analytical Technique | Principle | Analytes | Typical Application | Advantages | Disadvantages |
| Combustion Analysis | High-temperature combustion followed by gas analysis (TCD, IR) | C, H, N, S, O | Determination of bulk elemental composition, purity assessment | High precision and accuracy, well-established methodology | Not suitable for trace element analysis |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionization of the sample in a high-temperature plasma followed by mass spectrometric detection | Wide range of elements | Quantification of trace elemental impurities | Extremely high sensitivity (ppb, ppt levels), multi-element capability | More complex instrumentation, potential for interferences |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Excitation of atoms in a high-temperature plasma and measurement of emitted light | Wide range of elements | Quantification of elemental impurities at moderate concentrations | Robust and reliable, good for higher concentrations than ICP-MS | Lower sensitivity than ICP-MS |
Experimental Protocol: Elemental Analysis of N-Butyl-3-methanesulfonylaniline by Combustion Analysis
This protocol outlines a typical workflow for the determination of C, H, N, and S in N-Butyl-3-methanesulfonylaniline using a modern elemental analyzer.
1. Instrumentation and Materials:
-
Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer, Thermo Scientific FLASH 2000)
-
Microbalance (readable to 0.001 mg)
-
Certified Reference Materials (e.g., Acetanilide, Sulfanilamide)
-
High-purity oxygen and helium
-
Tin or silver capsules for sample weighing
2. Instrument Calibration:
-
Calibrate the instrument using a suitable CRM, such as Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) or Sulfanilamide (C: 41.85%, H: 4.68%, N: 16.27%, S: 18.62%).
-
Perform a multi-point calibration by analyzing different weights of the CRM to establish a linear response curve.
3. Sample Preparation:
-
Accurately weigh 1-2 mg of N-Butyl-3-methanesulfonylaniline into a tin or silver capsule using a microbalance.
-
Record the exact weight.
-
Seal the capsule to ensure no loss of sample.
4. Analysis:
-
Introduce the encapsulated sample into the elemental analyzer's autosampler.
-
Initiate the analysis sequence. The sample will be dropped into the combustion furnace.
-
The instrument will automatically perform the combustion, gas separation, and detection, providing the weight percentages of C, H, N, and S.
5. Data Analysis and Interpretation:
-
Compare the experimentally determined percentages of C, H, N, and S to the theoretical values for N-Butyl-3-methanesulfonylaniline.
-
The results should fall within an acceptable range of the theoretical values, typically ±0.3% to ±0.4% absolute, to confirm the identity and purity of the compound.
Workflow for Elemental Analysis Validation
Caption: Workflow for Elemental Analysis Validation
Comparative Data: Acceptance Criteria and Interpretation
The following table presents a hypothetical comparison of experimental results for a batch of N-Butyl-3-methanesulfonylaniline against its theoretical composition and a common CRM.
| Analyte | Element | Theoretical (%) | Experimental (%) | Absolute Difference (%) | Pass/Fail (≤0.4%) |
| N-Butyl-3-methanesulfonylaniline | C | 57.61 | 57.45 | 0.16 | Pass |
| H | 7.48 | 7.55 | 0.07 | Pass | |
| N | 6.11 | 6.01 | 0.10 | Pass | |
| S | 14.00 | 14.21 | 0.21 | Pass | |
| Sulfanilamide (CRM) | C | 41.85 | 41.79 | 0.06 | Pass |
| H | 4.68 | 4.71 | 0.03 | Pass | |
| N | 16.27 | 16.30 | 0.03 | Pass | |
| S | 18.62 | 18.58 | 0.04 | Pass |
The data clearly demonstrates that the experimental results for the CRM are well within the acceptable limits, confirming the validity of the instrument calibration. The results for N-Butyl-3-methanesulfonylaniline are also within the typical acceptance criterion of ±0.4% absolute difference from the theoretical values, providing strong evidence for the compound's identity and high purity.
Conclusion: A Multi-faceted Approach to Ensuring Quality
The elemental analysis of N-Butyl-3-methanesulfonylaniline is a cornerstone of its quality control. A robust analytical approach relies on a combination of factors: a thorough understanding of the compound's theoretical composition, the use of appropriate and certified reference materials for instrument calibration, the selection of a suitable analytical methodology like combustion analysis, and strict adherence to validated experimental protocols. By integrating these elements, researchers and drug development professionals can ensure the identity, purity, and quality of their materials, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
-
United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures. USP-NF. URL: [Link]
-
European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.20. Potentiometric Titration. EDQM. URL: [Link]
-
National Institute of Standards and Technology (NIST). "Standard Reference Materials." URL: [Link]
Comparative Stability Studies of Sulfonamide Intermediates: A Technical Guide for Drug Development
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.
Introduction: The Kinetic Bottleneck of Sulfonamide Synthesis
Sulfonamides are ubiquitous in modern pharmacophores, representing nearly 10% of top-selling small molecule therapeutics[1]. While the final sulfonamide products exhibit exceptional hydrolytic stability across physiological and environmental pH ranges[2], their synthesis is historically plagued by the kinetic instability of their primary precursors: sulfonyl chlorides.
In high-throughput parallel synthesis and late-stage functionalization, the rapid hydrolysis and poor shelf-life of sulfonyl chlorides lead to complex mixtures, troublesome isolation procedures, and degraded yields[3]. This guide objectively compares traditional sulfonyl chlorides with modern, high-stability alternatives—namely Sulfonyl Fluorides and Pentafluorophenyl (PFP) Sulfonates —providing mechanistic insights, comparative data, and self-validating experimental protocols.
Mechanistic Causality of Intermediate Stability
Understanding the thermodynamic and kinetic parameters of these intermediates is crucial for rational synthetic design. As application scientists, we must look beyond the symptoms of degradation and address the underlying electronic causality.
Sulfonyl Chlorides: The Kinetic Liability
Sulfonyl chlorides (
-
Electronic Influence: The alkaline hydrolysis rates of aromatic sulfonyl chlorides strictly follow the Hammett equation. Electron-withdrawing substituents on the aryl ring pull electron density away from the sulfur center, accelerating nucleophilic attack and subsequent degradation[5].
-
Causality & Consequence: Because water easily outcompetes sterically hindered amines, sulfonyl chlorides require rigorous anhydrous conditions and immediate use, severely limiting their utility in automated parallel synthesis[3].
Sulfonyl Fluorides: The SuFEx Paradigm
Sulfonyl fluorides (
-
Causality & Consequence: The stability arises from the strong bond dissociation energy and the hard-hard interaction between the S(VI) center and the fluorine atom. They remain inert under standard aqueous conditions and require specific activation (e.g., Sulfur Fluoride Exchange or "SuFEx" click chemistry using DBU or Lewis acids) to react with amines[6].
Pentafluorophenyl (PFP) Sulfonates: The Shelf-Stable Solid
PFP sulfonates have emerged as robust, bench-stable alternatives to sulfonyl chlorides[7].
-
Causality & Consequence: The pentafluorophenyl ring exerts a strong electron-withdrawing effect, making the sulfonate an excellent leaving group during aminolysis. However, unlike the polarized S-Cl bond, the bulky PFP group provides steric shielding against spontaneous hydrolysis by water. They can be stored at room temperature for months without degradation, making them ideal for library generation[8],[9].
Reaction Pathway Visualization
The following diagram illustrates the divergent reactivity and degradation pathways of these three intermediates when exposed to a reaction matrix containing both the target amine and ambient moisture.
Caption: Divergent reactivity pathways of sulfonamide intermediates toward target synthesis vs. degradation.
Quantitative Stability Comparison
The table below synthesizes the physical and kinetic stability profiles of the three intermediate classes, summarizing experimental data to guide reagent selection.
| Parameter | Sulfonyl Chlorides | Sulfonyl Fluorides | PFP Sulfonates |
| Hydrolytic Half-Life (pH 7, 25°C) | Minutes to Hours | > Months | > Weeks |
| Shelf-Life (Ambient, Air) | Days (requires inert gas) | > 1 Year (bench stable) | > 1 Year (bench stable) |
| Physical State (Typical) | Often liquids or low-melting solids | Liquids or stable solids | Crystalline solids |
| Parallel Synthesis Suitability | Poor (complex mixtures)[3] | Excellent[3] | Excellent[9] |
| Aminolysis Conditions | Base (TEA/DIPEA), 0°C to RT | SuFEx catalyst (DBU/BEMP), elevated temp | Base (TEA/DBU), RT to 60°C |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to guarantee that the observed data accurately reflects the chemical phenomena.
Protocol 1: Forced Degradation & Hydrolytic Stability Assay
This protocol quantifies the hydrolytic degradation of intermediates. It employs an internal standard (biphenyl) to validate HPLC recovery rates and ensure that any loss of the parent peak is strictly due to hydrolysis, not precipitation or column retention[5].
Step-by-Step Workflow:
-
Sample Preparation: Dissolve the intermediate (1.0 mmol) and the internal standard (0.5 mmol biphenyl) in 5 mL of LC-MS grade Acetonitrile.
-
Buffer Addition: Aliquot 1 mL of the stock solution into separate vials. Add 4 mL of aqueous buffer (0.1 M HCl for acid hydrolysis, or 0.1 M NaOH for base hydrolysis)[5].
-
Incubation: Incubate the sealed vials in a thermomixer at 25°C and 60°C.
-
Quenching (Self-Validation Step): At specific time points (t = 0, 1h, 4h, 24h), extract a 100 µL aliquot and immediately quench by neutralizing the pH (adding equivalent acid/base) and diluting with 900 µL of cold mobile phase to arrest all kinetics.
-
Quantification: Analyze via HPLC-UV/MS. Calculate the remaining intermediate concentration relative to the invariant biphenyl internal standard.
-
Kinetic Modeling: Plot
versus time to determine the pseudo-first-order rate constant ( ) and half-life ( ).
Caption: Self-validating experimental workflow for hydrolytic stability profiling of intermediates.
Protocol 2: Parallel Synthesis of Aliphatic Sulfonamides (Fluoride vs. Chloride)
Aliphatic sulfonyl chlorides frequently fail in parallel synthesis with functionalized amines due to competing hydrolysis and side reactions[3]. This protocol demonstrates the superiority of sulfonyl fluorides.
Step-by-Step Workflow:
-
Reagent Dispensing: In a 96-well reactor block, dispense the aliphatic amine (0.15 mmol) dissolved in 0.5 mL anhydrous THF into each well.
-
Intermediate Addition: Add the aliphatic sulfonyl fluoride (0.1 mmol) to the test wells, and the corresponding sulfonyl chloride (0.1 mmol) to the control wells.
-
Catalyst/Base: Add DBU (0.2 mmol) to the sulfonyl fluoride wells (to activate SuFEx) and DIPEA (0.2 mmol) to the sulfonyl chloride wells.
-
Reaction: Seal the block and agitate at 50°C for 12 hours.
-
Workup: Evaporate the solvent in a centrifugal evaporator. Re-dissolve in DMSO for LC-MS analysis.
-
Observation: Sulfonyl fluorides will selectively yield the desired sulfonamide, tolerating less nucleophilic functional groups (like hydroxyls), whereas sulfonyl chlorides will yield complex, low-yielding mixtures[3].
Strategic Recommendations
For early-stage drug discovery and parallel library generation, the traditional reliance on sulfonyl chlorides is a kinetic liability.
-
Transitioning to Sulfonyl Fluorides is highly recommended for late-stage functionalization and SuFEx click chemistry due to their absolute resistance to hydrolysis[6].
-
For standard benchtop synthesis where specialized SuFEx catalysts are undesirable, PFP Sulfonates offer the perfect middle ground: they are shelf-stable solids that react smoothly under standard basic conditions without the rapid degradation seen in their chloride counterparts[9].
References
-
ACS Combinatorial Science. "Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides". Available at: [Link]
-
ACS Catalysis. "Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates". Available at:[Link]
-
European Journal of Organic Chemistry. "Synthesis of Sulfonyl Fluorides from Sulfonamides". Available at:[Link]
-
Journal of Hazardous Materials. "Hydrolysis of sulphonamides in aqueous solutions". Available at: [Link]
-
DNTB. "Advances in the construction of diverse SuFEx linkers". Available at:[Link]
-
Tetrahedron. "Heterocyclic pentafluorophenyl sulfonate esters as shelf stable alternatives to sulfonyl chlorides". Available at: [Link]
Sources
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- 4. d-nb.info [d-nb.info]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Butyl-3-methanesulfonylaniline
This document provides essential procedural guidance for the safe handling and disposal of N-Butyl-3-methanesulfonylaniline. As a trusted partner in your research, we are committed to providing information that ensures safety and compliance within your laboratory. This guide is structured to deliver immediate, actionable intelligence for researchers, scientists, and drug development professionals.
Part 1: Core Hazard Assessment & Immediate Safety Profile
Understanding the hazard profile is the cornerstone of safe chemical handling. Based on related aniline compounds, N-Butyl-3-methanesulfonylaniline should be presumed to present significant health risks upon exposure. The primary hazards are summarized below.
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Hazard Statement | Rationale & Key Precautions |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed[1][4] | Avoid ingestion. Do not eat, drink, or smoke when handling this product.[1][4] If swallowed, rinse mouth and call a POISON CENTER or doctor immediately.[1][2] |
| Skin Sensitization | H317: May cause an allergic skin reaction[1] | Avoid all skin contact. Wear appropriate protective gloves and clothing.[1][6] If skin irritation or rash occurs, seek medical attention.[1] |
| Skin Irritation | H315: Causes skin irritation[3][4] | Wash hands and any exposed skin thoroughly after handling.[2][3] Contaminated work clothing should not be allowed out of the workplace.[1] |
| Eye Irritation | H319: Causes serious eye irritation[3][4] | Wear safety glasses with side-shields or a face shield.[3][6] If in eyes, rinse cautiously with water for several minutes.[4] |
| Aquatic Toxicity | H410 / H412: Toxic to aquatic life with long-lasting effects[7][8] | Avoid release to the environment.[7] This is a critical consideration for disposal; do not dispose of down the drain.[1][6][9] |
The methanesulfonyl group and the aniline core are common moieties in pharmacologically active compounds. The causality behind these precautions is rooted in the reactivity of the aniline nitrogen and the potential for the molecule to be absorbed and act as a sensitizer or systemic toxin.
Part 2: Pre-Disposal Operations: A Self-Validating System
Proper disposal begins long before the waste container leaves the lab. Establishing a self-validating system of waste management minimizes risk and ensures compliance.
Waste Identification and Segregation
All materials contaminated with N-Butyl-3-methanesulfonylaniline must be classified as hazardous chemical waste. This includes the pure compound, solutions, contaminated consumables (e.g., pipette tips, gloves, wipes), and spill cleanup materials.
-
Causality: Segregation is critical to prevent unintended chemical reactions. Aniline derivatives can react violently with strong oxidizing agents and acids.[2][9] Mixing incompatible waste streams can lead to fire, explosion, or the generation of toxic gases.
-
Protocol:
Personal Protective Equipment (PPE)
A robust PPE protocol is your primary defense against exposure. All handling and disposal operations must be performed with the following equipment.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard | Rationale |
|---|---|---|---|
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect prior to use. | ASTM F739 | Prevents skin contact, irritation, and sensitization.[1][6] Use proper glove removal technique to avoid cross-contamination.[6][7] |
| Eye/Face Protection | Safety glasses with side-shields or a face shield. | ANSI Z87.1 / EN 166 | Protects against splashes and aerosols.[3][6][7] |
| Body Protection | Laboratory coat. | N/A | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. | N/A | For spill cleanup or situations with potential for aerosolization, consult EHS for respirator requirements (e.g., NIOSH-certified).[11][12] |
Waste Collection and Storage
-
Containers: Use only approved, leak-proof, and chemically compatible containers. Ensure containers are kept tightly closed when not in use.[2][8][11]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "N-Butyl-3-methanesulfonylaniline," and the accumulation start date.[10]
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[2][10]
Part 3: Step-by-Step Disposal Protocol
The final disposal of N-Butyl-3-methanesulfonylaniline must be conducted through authorized channels to ensure environmental protection and regulatory compliance.
Experimental Protocol: Waste Manifest and Disposal
-
Final Packaging: Ensure the waste container is clean on the outside, sealed, and accurately labeled.
-
Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[11] This is the recommended and often legally mandated method for disposal.[2][3][4]
-
Documentation: Complete all required hazardous waste manifest forms. This documentation is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and tracks the waste from "cradle-to-grave."[9][13]
-
Handover: Transfer the waste to the authorized personnel. Do not leave waste unattended.
-
Final Treatment: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common final disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[7]
Part 4: Emergency Procedures - Spill Management
Immediate and correct action is crucial to mitigate the hazards of a spill.[11]
-
Evacuate & Secure: Alert personnel in the vicinity and evacuate the immediate area.[11][13]
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab.[11]
-
Don PPE: Wear the appropriate PPE as outlined in Table 2, including respiratory protection if necessary.[11]
-
Containment: Prevent the spill from spreading. Do not allow the chemical to enter drains or sewers.[1][9][11]
-
Cleanup:
-
For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it into a suitable, closed, and labeled container for disposal.[2][6][11]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand), collect the material, and place it in the hazardous waste container.[13]
-
-
Decontamination: Thoroughly clean the spill area. All cleaning materials must be collected and disposed of as hazardous waste.[10][11]
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper handling and disposal of N-Butyl-3-methanesulfonylaniline waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of N-Butyl-3-methanesulfonylaniline.
References
- MilliporeSigma. (2025).
- Thermo Fisher Scientific. (2025).
- Angene Chemical. (2021). Safety Data Sheet for N,N-Dimethyl 4-(di(tert-butyl)phosphino)aniline.
- ChemicalBook. (n.d.).
- BenchChem. (2025). Navigating the Safe Disposal of 2,6-Dichloroaniline: A Procedural Guide.
- TCI Chemicals. (2024).
- Thermo Fisher Scientific. (2026). SAFETY DATA SHEET for 4-Methylsulphonylaniline hydrochloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Methylsulphonylaniline hydrochloride.
- CDH Fine Chemical. (n.d.).
- BenchChem. (2025). Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline.
- MilliporeSigma. (2023).
- Santa Cruz Biotechnology. (2023).
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs.
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- 13. nj.gov [nj.gov]
A Researcher's Guide to the Safe Handling of N-Butyl-3-methanesulfonylaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific safety data sheet (SDS) for N-Butyl-3-methanesulfonylaniline was found. The following guidance is based on the general hazards associated with its functional groups: N-substituted anilines and methanesulfonamides. It is imperative to treat this compound as potentially hazardous and to handle it with extreme caution.
Hazard Identification and Risk Assessment
N-Butyl-3-methanesulfonylaniline is a research chemical with an incompletely characterized toxicological profile. However, due to its structural similarity to aniline and sulfonamide compounds, it should be treated as a hazardous substance.
Potential Health Hazards:
-
Toxicity: Aniline and its derivatives are known to be toxic if inhaled, ingested, or absorbed through the skin.[1][2] Acute exposure can lead to symptoms such as headache, dizziness, and cyanosis (a blue discoloration of the skin due to lack of oxygen).[1][3] Chronic exposure may cause damage to the liver, kidneys, and central nervous system.[1]
-
Carcinogenicity: Aniline is classified as a suspected human carcinogen.[2][3] Therefore, N-Butyl-3-methanesulfonylaniline should be handled as a potential carcinogen.
-
Skin and Eye Irritation: This compound may cause skin and eye irritation upon contact.[2][3][4][5][6]
-
Skin Sensitization: May cause an allergic skin reaction.
Physical and Chemical Hazards:
-
Combustibility: While specific data is unavailable, many aniline derivatives are combustible liquids.[2][3]
A thorough risk assessment should be conducted before any work with this compound begins. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment should be employed.
Engineering Controls
-
Ventilation: All work with N-Butyl-3-methanesulfonylaniline must be performed in a properly functioning chemical fume hood or a glove box to control airborne contaminants.[1][2][7]
-
Designated Area: A specific area of the lab should be designated for working with this compound. This area should be clearly marked with warning signs.[8]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][9]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling N-Butyl-3-methanesulfonylaniline:
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Double-gloving is recommended. Nitrile gloves may be sufficient for short-term use, but for prolonged contact, butyl rubber, neoprene, or Viton gloves are preferable as nitrile is not recommended for aniline.[8] Always check with the glove manufacturer for specific chemical resistance data. |
| Eye and Face Protection | Safety goggles and face shield | Safety goggles that provide a complete seal around the eyes are essential to protect against splashes.[10][11] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[12][13][14] |
| Body Protection | Chemical-resistant lab coat or gown | A long-sleeved, knee-length lab coat made of a low-permeability material should be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[10][11][14] |
| Respiratory Protection | Respirator (if necessary) | A respirator may be necessary if there is a risk of generating aerosols or if work cannot be conducted in a fume hood. Personnel must be medically cleared, fit-tested, and trained to use a respirator.[8][12] |
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risk.
Preparation:
-
Review Safety Information: Before beginning work, review this guide and any available safety information for similar compounds.
-
Assemble Materials: Gather all necessary chemicals, equipment, and PPE.
-
Prepare Work Area: Ensure the fume hood is clean and uncluttered. Line the work surface with absorbent, disposable bench paper.
Handling:
-
Don PPE: Put on all required PPE before entering the designated work area.
-
Weighing and Transferring: Conduct all weighing and transferring of the compound within the fume hood. Use the smallest quantities necessary for the experiment.[9]
-
Keep Containers Closed: Keep containers of N-Butyl-3-methanesulfonylaniline tightly sealed when not in use.[9]
-
Avoid Aerosol Generation: Perform all operations in a manner that minimizes the generation of dusts or aerosols.
Post-Handling:
-
Decontaminate: Wipe down the work area and any equipment used with an appropriate solvent.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use PPE as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7]
Disposal Plan: Managing Waste Streams
Proper disposal of N-Butyl-3-methanesulfonylaniline and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste: Collect all waste N-Butyl-3-methanesulfonylaniline and solutions containing it in a dedicated, properly labeled hazardous waste container.[8][15] The container should be made of a compatible material, such as polyethylene.[8]
-
Contaminated Solids: All disposable items that have come into contact with the compound (e.g., gloves, bench paper, pipette tips) must be collected in a separate, clearly labeled hazardous waste bag or container.[2][9]
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[15]
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.[8]
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[8][15][16] Do not dispose of this chemical down the drain. [8]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. nj.gov [nj.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemos.de [chemos.de]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mytrainingbc.ca [mytrainingbc.ca]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. epa.gov [epa.gov]
- 13. pppmag.com [pppmag.com]
- 14. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. agilent.com [agilent.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
